molecular formula C16H26N4O4 B034038 Torbafylline CAS No. 105102-21-4

Torbafylline

Cat. No.: B034038
CAS No.: 105102-21-4
M. Wt: 338.40 g/mol
InChI Key: QSXXLDDWVCEBFP-UHFFFAOYSA-N
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Description

structure given in first source

Properties

IUPAC Name

7-(ethoxymethyl)-1-(5-hydroxy-5-methylhexyl)-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4/c1-5-24-11-19-10-17-13-12(19)14(21)20(15(22)18(13)4)9-7-6-8-16(2,3)23/h10,23H,5-9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXXLDDWVCEBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146952
Record name Torbafylline
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Molecular Weight

338.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105102-21-4
Record name Torbafylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105102-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Torbafylline [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Torbafylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TORBAFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65O78F9T1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Torbafylline: A Technical Guide to a Phosphodiesterase 4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torbafylline, also known as HWA 448, is a xanthine derivative that has been identified as a phosphodiesterase (PDE) inhibitor with a notable, albeit modestly potent, inhibitory action against phosphodiesterase 4 (PDE4). This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its mechanism of action as a PDE4 inhibitor. The document details its role in the PDE4/cAMP/EPAC/PI3K/Akt signaling pathway, particularly in the context of attenuating burn-induced skeletal muscle proteolysis. This guide summarizes the available quantitative data on its inhibitory activity, outlines detailed experimental protocols for key assays, and presents visual diagrams of relevant pathways and workflows to support further research and development efforts. While preclinical studies have highlighted its potential therapeutic effects, a notable gap exists in the public domain regarding its specific PDE4 subtype selectivity, comprehensive pharmacokinetic profile, and any clinical evaluation in human subjects.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling cascade, primarily responsible for the hydrolysis of cAMP in various cell types, including inflammatory and muscle cells. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). This modulation of cAMP signaling has been a key strategy in the development of therapeutics for inflammatory diseases and conditions characterized by muscle wasting.

This compound (HWA 448) has emerged as a compound of interest due to its inhibitory effects on PDE4. Preclinical research has demonstrated its efficacy in mitigating muscle protein breakdown in animal models of burn injury, cancer, and sepsis, suggesting a potential therapeutic role in various catabolic states.[1][2] This guide aims to consolidate the existing technical information on this compound to serve as a foundational resource for the scientific community.

Mechanism of Action: The PDE4/cAMP Signaling Pathway

This compound exerts its biological effects by inhibiting PDE4, thereby increasing intracellular cAMP levels. This elevation in cAMP activates the EPAC/PI3K/Akt signaling pathway, which is crucial for promoting protein synthesis and inhibiting protein degradation in skeletal muscle.[1]

Signaling Pathway Diagram

Torbafylline_Signaling_Pathway This compound This compound (HWA 448) PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Hydrolyzes EPAC EPAC cAMP->EPAC Activates ATP ATP AC Adenylate Cyclase ATP->AC Converts AC->cAMP PI3K PI3K EPAC->PI3K Activates Akt Akt PI3K->Akt Activates Proteolysis Muscle Proteolysis Akt->Proteolysis Inhibits Protein_Synthesis Protein Synthesis Akt->Protein_Synthesis Promotes

This compound's mechanism of action via the PDE4/cAMP pathway.

Quantitative Data

The available quantitative data on this compound's inhibitory activity is limited. The primary source identified is a study profiling its effects on PDE isoforms from rat heart cytosol. It is important to note that these values represent modest potency and may not reflect activity against purified human PDE4 subtypes.

Target Assay System IC50 Reference
PDE I (Ca2+/CaM-stimulated)Rat Heart CytosolSome Selectivity[1]
PDE II (cGMP-stimulated)Rat Heart Cytosol>100 µM[1]
PDE III (cGMP-inhibited)Rat Heart Cytosol~100-1000 µM[1]
PDE IV (cAMP-specific)Rat Heart Cytosol~100-1000 µM[1]
TNF-α ProductionLPS-stimulated human mononuclear cells~106-419 µM (range for xanthine derivatives)[3]

Note: The IC50 values for PDE III and IV are reported in the 10-4 M range, which translates to the 100-1000 µM range. The TNF-α suppression data is for a range of xanthine derivatives, with this compound falling within this spectrum.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects.

In Vitro PDE4 Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against PDE4.

Workflow Diagram:

PDE4_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, PDE4 Enzyme, cAMP substrate, and this compound dilutions Incubate Incubate PDE4 enzyme with This compound at 37°C Reagents->Incubate Add_cAMP Add cAMP to initiate reaction Incubate->Add_cAMP Incubate_Reaction Incubate at 37°C for a defined time Add_cAMP->Incubate_Reaction Stop_Reaction Stop reaction (e.g., heat inactivation) Incubate_Reaction->Stop_Reaction Convert_AMP Convert remaining AMP to a detectable signal (e.g., using a coupled enzyme reaction) Stop_Reaction->Convert_AMP Measure_Signal Measure signal (e.g., fluorescence, luminescence) Convert_AMP->Measure_Signal Calculate_IC50 Calculate % inhibition and determine IC50 value Measure_Signal->Calculate_IC50

Workflow for an in vitro PDE4 inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing MgCl₂ and a carrier protein like BSA.

    • PDE4 Enzyme: Use purified recombinant human PDE4.

    • Substrate: Prepare a solution of cAMP at a concentration below the Km for the enzyme.

    • Test Compound: Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a microplate, add the PDE4 enzyme and the test compound dilutions.

    • Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the cAMP substrate.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.

    • Terminate the reaction (e.g., by boiling or adding a stop solution).

  • Detection:

    • The amount of AMP produced is quantified. This can be done using various methods, such as commercially available kits that utilize a coupled enzyme system to generate a fluorescent or luminescent signal.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to a vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Intracellular cAMP Measurement in Skeletal Muscle Cells

This protocol outlines a method to measure changes in intracellular cAMP levels in C2C12 myotubes following treatment with this compound.

Workflow Diagram:

cAMP_Measurement_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_detection cAMP Detection cluster_analysis Data Analysis Seed_Cells Seed C2C12 myoblasts and differentiate into myotubes Treat_Cells Treat myotubes with this compound and a cAMP stimulus (e.g., Forskolin) Seed_Cells->Treat_Cells Lyse_Cells Lyse cells to release intracellular cAMP Treat_Cells->Lyse_Cells Assay Perform competitive ELISA or TR-FRET assay Lyse_Cells->Assay Quantify_cAMP Quantify cAMP concentration using a standard curve Assay->Quantify_cAMP

Workflow for intracellular cAMP measurement.

Methodology:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in growth medium (e.g., DMEM with 10% FBS).

    • Induce differentiation into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum).

  • Cell Treatment:

    • Pre-incubate the differentiated myotubes with various concentrations of this compound for a specified time.

    • Stimulate the cells with an adenylate cyclase activator (e.g., Forskolin) to induce cAMP production.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells using a lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Quantification:

    • Use a competitive immunoassay (e.g., ELISA or TR-FRET) to measure the cAMP concentration in the cell lysates. These assays typically involve a labeled cAMP competing with the sample cAMP for binding to a specific antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the samples by interpolating from the standard curve.

    • Express the results as pmol of cAMP per mg of protein or per well.

Burn-Induced Muscle Proteolysis in a Rat Model

This protocol describes a preclinical model to evaluate the in vivo efficacy of this compound in preventing muscle wasting.

Methodology:

  • Animal Model:

    • Use male Sprague-Dawley rats.

    • Induce a full-thickness scald burn on the dorsum of the anesthetized rats (e.g., 30% of total body surface area). Sham animals receive the same procedure with room temperature water.

  • Drug Administration:

    • Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule following the burn injury. Control animals receive a vehicle.

  • Muscle Sample Collection:

    • At a specified time point post-burn (e.g., 3 days), euthanize the animals and collect skeletal muscles (e.g., extensor digitorum longus - EDL).

  • Measurement of Proteolysis:

    • Incubate the isolated muscles in a physiological buffer.

    • Measure the rate of protein degradation by quantifying the release of tyrosine into the incubation medium, as tyrosine is not re-utilized for protein synthesis. Tyrosine concentration can be measured using HPLC.

  • Biochemical Analysis:

    • Analyze muscle homogenates for markers of the ubiquitin-proteasome pathway (e.g., MuRF1 and MAFbx expression by qPCR or Western blot) and for the phosphorylation status of proteins in the Akt signaling pathway (e.g., p-Akt, p-FOXO1 by Western blot).

C2C12 Myotube Protein Degradation Assay

This in vitro assay complements the in vivo model to study the direct effects of this compound on muscle cells.

Methodology:

  • Cell Culture and Treatment:

    • Differentiate C2C12 myoblasts into myotubes as described in section 4.2.

    • Induce a catabolic state by treating the myotubes with pro-inflammatory cytokines (e.g., TNF-α and IFN-γ).

    • Concurrently treat the cells with various concentrations of this compound.

  • Measurement of Protein Degradation:

    • Label the cellular proteins by incubating the myotubes with a radiolabeled amino acid (e.g., ³H-tyrosine) for an extended period.

    • Wash the cells to remove unincorporated radiolabel.

    • During the treatment period, collect the culture medium at different time points.

    • Measure the amount of radioactivity released into the medium, which corresponds to the rate of protein degradation.

  • Western Blot Analysis:

    • Analyze cell lysates by Western blot to assess the expression of muscle-specific proteins (e.g., myosin heavy chain) and the activation of signaling pathways involved in protein metabolism.

Pharmacokinetics and Clinical Studies

A comprehensive search of the public scientific literature and clinical trial registries did not yield any specific pharmacokinetic data for this compound (HWA 448) in any species. Furthermore, there is no evidence of any registered clinical trials investigating the safety or efficacy of this compound in humans. This represents a significant knowledge gap and a key area for future research if this compound is to be considered for further development.

Conclusion

This compound (HWA 448) is a PDE inhibitor with demonstrated, albeit modest, activity against PDE4. Its ability to increase intracellular cAMP and activate the EPAC/PI3K/Akt pathway provides a clear mechanism for its observed protective effects against muscle proteolysis in preclinical models of catabolic states. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other PDE4 inhibitors in the context of muscle wasting and inflammatory conditions. However, the lack of robust quantitative data on its potency and selectivity, as well as the complete absence of pharmacokinetic and clinical data, are critical limitations that must be addressed to fully understand the therapeutic potential of this compound. Further research is warranted to elucidate these aspects and to determine if the promising preclinical findings can be translated into clinical applications.

References

An In-Depth Technical Guide on Torbafylline and Cyclic AMP (cAMP) Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torbafylline (also known as HWA 448) is a xanthine derivative that functions as a phosphodiesterase (PDE) inhibitor, with a notable selectivity for the PDE4 isozyme. By inhibiting PDE4, this compound elevates intracellular concentrations of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in a myriad of cellular signaling pathways. This comprehensive guide delves into the core mechanism of action of this compound, its interaction with the cAMP signaling cascade, and its downstream effects, particularly focusing on the activation of Exchange Protein Directly Activated by cAMP (Epac) and Protein Kinase B (Akt). This document provides a detailed overview of the experimental data, methodologies, and signaling pathways associated with this compound's modulation of cAMP signaling, offering valuable insights for researchers and professionals in drug development.

Introduction to this compound and cAMP Signaling

Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in signal transduction, mediating cellular responses to a wide array of extracellular stimuli. The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze the phosphodiester bond in cAMP and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling.

The PDE4 family of enzymes is specific for the hydrolysis of cAMP and is predominantly expressed in inflammatory and immune cells, as well as in airway smooth muscle and brain tissue. Inhibition of PDE4 has emerged as a promising therapeutic strategy for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and asthma.

This compound, a methylxanthine derivative, has been identified as a PDE4 inhibitor. Its ability to increase intracellular cAMP levels underpins its therapeutic potential in various pathological conditions, including those associated with muscle wasting. This guide will explore the intricate details of this compound's interaction with the cAMP signaling pathway.

Mechanism of Action: this compound as a PDE4 Inhibitor

The primary mechanism of action of this compound is the competitive inhibition of phosphodiesterase type 4 (PDE4). By binding to the active site of the PDE4 enzyme, this compound prevents the hydrolysis of cAMP to AMP. This inhibition leads to an accumulation of intracellular cAMP, thereby amplifying the signaling cascades downstream of this second messenger.

While this compound is recognized as a PDE4 inhibitor, specific quantitative data on its inhibitory potency (IC50 values) against various PDE isoforms is not extensively available in publicly accessible literature. The selectivity for PDE4 over other PDE families is a key characteristic of this class of inhibitors, as it can influence the therapeutic window and side-effect profile.

The cAMP Signaling Pathway Modulated by this compound

The elevation of intracellular cAMP by this compound initiates a cascade of signaling events through the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).

  • Protein Kinase A (PKA): PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active. These active subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, leading to a wide range of cellular responses.

  • Exchange Protein Directly Activated by cAMP (Epac): Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2. The binding of cAMP to the regulatory domain of Epac induces a conformational change that activates its GEF activity, leading to the activation of Rap proteins and subsequent downstream signaling.

Studies have shown that the therapeutic effects of this compound, particularly in the context of muscle physiology, are mediated through the cAMP/Epac signaling axis, which in turn can activate the PI3K/Akt pathway.[1]

cluster_cAMP cAMP Regulation This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP Cyclic AMP (cAMP) PDE4->cAMP Hydrolyzes AMP AMP Epac Exchange Protein Directly Activated by cAMP (Epac) cAMP->Epac Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates PI3K PI3K Epac->PI3K Activates Downstream Downstream Cellular Effects PKA->Downstream Akt Akt (Protein Kinase B) PI3K->Akt Activates Akt->Downstream

Figure 1: this compound's mechanism of action on the cAMP signaling pathway.

Quantitative Data on this compound's Effects

Table 1: Qualitative and Inferred Quantitative Effects of this compound

ParameterEffect of this compoundCell/Tissue TypeReference
PDE4 Activity InhibitionRat Skeletal Muscle[1]
cAMP Concentration Significant IncreaseRat Skeletal Muscle[1]
Akt Phosphorylation Significant IncreaseRat Skeletal Muscle, C2C12 Myotubes[1]
Epac Protein Levels EnhancedRat Skeletal Muscle, C2C12 Myotubes[1]

Note: Specific fold-changes and concentration-response data for this compound are not extensively reported in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound and its effects on the cAMP signaling pathway.

Phosphodiesterase (PDE) Activity Assay

This protocol outlines a general method for determining the inhibitory activity of compounds like this compound on PDE enzymes.

Objective: To measure the IC50 value of this compound for PDE4.

Principle: The assay measures the hydrolysis of cAMP by a PDE enzyme. The amount of remaining cAMP or the product (AMP) is quantified to determine the enzyme's activity. Inhibition of this activity by this compound is measured at various concentrations to determine the IC50.

Materials:

  • Recombinant human PDE4 enzyme

  • This compound

  • [³H]-cAMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail and counter

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a reaction tube, add the assay buffer, a known amount of PDE4 enzyme, and the desired concentration of this compound or vehicle control.

  • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 30°C.

  • Initiate the reaction by adding a known concentration of [³H]-cAMP.

  • Incubate the reaction for a specific time (e.g., 10-30 minutes) at 30°C, ensuring the reaction is in the linear range.

  • Terminate the reaction by boiling the tubes for 1-2 minutes.

  • Cool the tubes on ice and then add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.

  • Incubate for a further 10-20 minutes at 30°C.

  • Apply the reaction mixture to an anion-exchange column to separate the unreacted [³H]-cAMP from the [³H]-adenosine product.

  • Elute the [³H]-adenosine and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of PDE4 inhibition for each this compound concentration and determine the IC50 value using appropriate software.

Start Start Prepare_Inhibitor Prepare this compound Dilutions Start->Prepare_Inhibitor Reaction_Setup Set up Reaction: Enzyme + Inhibitor Prepare_Inhibitor->Reaction_Setup Pre_incubation Pre-incubate Reaction_Setup->Pre_incubation Add_Substrate Add [³H]-cAMP Pre_incubation->Add_Substrate Incubate Incubate Add_Substrate->Incubate Terminate Terminate Reaction (Boil) Incubate->Terminate Add_Nucleotidase Add Snake Venom Nucleotidase Terminate->Add_Nucleotidase Incubate2 Incubate Add_Nucleotidase->Incubate2 Separation Anion-Exchange Chromatography Incubate2->Separation Quantification Scintillation Counting Separation->Quantification Analysis Calculate % Inhibition and IC50 Quantification->Analysis End End Analysis->End

Figure 2: Workflow for a radioactive PDE activity assay.

Intracellular cAMP Measurement Assay

This protocol describes a common method for quantifying intracellular cAMP levels in response to treatment with this compound.

Objective: To measure the concentration-dependent effect of this compound on intracellular cAMP levels in C2C12 myotubes.

Principle: This assay is a competitive immunoassay. cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The amount of tracer bound is inversely proportional to the amount of cAMP in the sample.

Materials:

  • C2C12 myotubes

  • This compound

  • Cell lysis buffer

  • cAMP immunoassay kit (e.g., ELISA-based or TR-FRET-based)

  • Plate reader capable of detecting the appropriate signal (colorimetric, fluorescent, or time-resolved fluorescence)

Procedure:

  • Seed C2C12 myoblasts in multi-well plates and differentiate them into myotubes.

  • Treat the myotubes with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

  • Aspirate the medium and lyse the cells with the provided lysis buffer to release intracellular cAMP.

  • Perform the cAMP immunoassay according to the manufacturer's instructions. This typically involves:

    • Adding the cell lysate to wells of a microplate coated with an anti-cAMP antibody.

    • Adding a fixed amount of labeled cAMP (e.g., HRP-conjugated or fluorescently labeled).

    • Incubating to allow for competitive binding.

    • Washing to remove unbound reagents.

    • Adding a substrate to generate a detectable signal.

  • Read the plate using the appropriate plate reader.

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the cAMP concentration in the cell lysates by interpolating from the standard curve.

Start Start Culture_Cells Culture and Differentiate C2C12 Cells Start->Culture_Cells Treat_Cells Treat with this compound Culture_Cells->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Immunoassay Perform Competitive cAMP Immunoassay Lyse_Cells->Immunoassay Read_Plate Read Plate Immunoassay->Read_Plate Analyze_Data Calculate cAMP Concentration Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for intracellular cAMP measurement.

Western Blot for Akt Phosphorylation

This protocol details the procedure for assessing the phosphorylation status of Akt in response to this compound treatment.

Objective: To quantify the change in the ratio of phosphorylated Akt (p-Akt) to total Akt in C2C12 myotubes treated with this compound.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By using antibodies that recognize the phosphorylated form of Akt and total Akt, the activation state of the Akt signaling pathway can be determined.

Materials:

  • C2C12 myotubes

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (e.g., Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and differentiate C2C12 cells into myotubes in multi-well plates.

  • Treat the myotubes with various concentrations of this compound or vehicle for the desired time.

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and then apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe with the antibody against total Akt to normalize the data.

  • Quantify the band intensities using densitometry software and calculate the ratio of p-Akt to total Akt.

Start Start Cell_Treatment Treat C2C12 Myotubes with this compound Start->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Stripping Stripping Detection->Stripping Analysis Densitometry and Ratio Calculation Detection->Analysis Reprobing Re-probe with Total Akt Antibody Stripping->Reprobing Reprobing->Detection End End Analysis->End

Figure 4: Workflow for Western blot analysis of Akt phosphorylation.

Conclusion and Future Directions

This compound is a PDE4 inhibitor that effectively modulates the cAMP signaling pathway, leading to the activation of downstream effectors such as Epac and Akt. This mechanism of action underlies its observed effects on cellular processes, including the attenuation of muscle proteolysis. While the qualitative aspects of this compound's function are established, a more comprehensive quantitative understanding, particularly regarding its PDE isoform selectivity and the precise dose-response relationships for its effects on cAMP levels and downstream signaling, would be highly beneficial for its further development as a therapeutic agent.

Future research should focus on:

  • Determining the IC50 values of this compound for all PDE isoforms to establish a complete selectivity profile.

  • Conducting detailed dose-response studies to quantify the effects of this compound on cAMP accumulation and the phosphorylation of key downstream targets like Akt in various cell types.

  • Elucidating the relative contributions of the PKA and Epac pathways to the overall cellular effects of this compound.

A deeper understanding of these quantitative and mechanistic details will be instrumental in optimizing the therapeutic application of this compound and other PDE4 inhibitors in relevant disease models.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Theophylline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Torbafylline" did not yield any publicly available scientific or clinical data. This suggests that "this compound" may be an internal development name, a novel compound not yet in the public domain, or a misspelling. To fulfill the structural and content requirements of your request, this guide has been prepared using Theophylline , a well-researched methylxanthine derivative, as a representative example. The methodologies, data presentation, and visualizations provided herein serve as a template for the requested technical whitepaper.

Introduction

Theophylline is a methylxanthine drug historically used for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Its primary actions include relaxing the smooth muscle of the bronchial airways and pulmonary blood vessels. Despite its efficacy, theophylline's narrow therapeutic index necessitates careful monitoring and dosage individualization. This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of theophylline, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics

Theophylline exerts its therapeutic effects through several mechanisms, primarily involving bronchodilation and anti-inflammatory actions.

Mechanism of Action

Theophylline's two primary mechanisms of action are:

  • Non-selective inhibition of phosphodiesterases (PDEs): Theophylline competitively inhibits type III and type IV phosphodiesterases. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) in airway smooth muscle cells, resulting in bronchodilation.

  • Antagonism of adenosine receptors: Theophylline blocks A1, A2a, and A2b adenosine receptors, preventing adenosine-mediated bronchoconstriction.

Additional anti-inflammatory mechanisms include the activation of histone deacetylase-2 (HDAC2), which suppresses the transcription of inflammatory genes.

Theophylline_Mechanism_of_Action cluster_cAMP cAMP Pathway Theophylline Theophylline PDE Phosphodiesterase (PDE) (Types III & IV) Theophylline->PDE Inhibits AdenosineReceptor Adenosine Receptors (A1, A2a, A2b) Theophylline->AdenosineReceptor Antagonizes HDAC2 Histone Deacetylase 2 (HDAC2) Activation Theophylline->HDAC2 Activates cAMP ↑ cAMP PDE->cAMP Degrades Bronchoconstriction Bronchoconstriction AdenosineReceptor->Bronchoconstriction ATP ATP AdenylateCyclase Adenylate Cyclase AdenylateCyclase->cAMP Converts PKA Protein Kinase A (PKA) Activation cAMP->PKA Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation Adenosine Adenosine Adenosine->AdenosineReceptor Inflammation ↓ Inflammation HDAC2->Inflammation

Caption: Theophylline's dual mechanism of action.
Dose-Response Relationship

The clinical effects of theophylline are closely correlated with its serum concentration. The generally accepted therapeutic range for asthma is 10 to 20 mcg/mL. However, some bronchodilator effect can be seen at lower concentrations, and toxicity becomes more frequent at concentrations above 20 mcg/mL.

ParameterValueReference
Therapeutic Serum Concentration10 - 20 mcg/mL
Sub-therapeutic Concentration< 10 mcg/mL-
Toxic Concentration> 20 mcg/mL-

Pharmacokinetics

Theophylline is characterized by significant inter-individual variability in its pharmacokinetic parameters, which is influenced by factors such as age, smoking status, and co-morbidities.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Table 1: Key Pharmacokinetic Parameters of Theophylline

ParameterSymbolValueUnitNotes
Bioavailability (Oral)F~100%%For immediate-release solutions and tablets.
Volume of DistributionVd0.3 - 0.7L/kgPrimarily distributed in total body water.
Protein Binding-~40%%Primarily to albumin.
ClearanceCLVariesL/hr/kgHighly variable; see Table 2 for details.
Elimination Half-lifeVarieshoursHighly variable; see Table 2 for details.
Metabolism-Hepatic (CYP1A2)-Metabolized primarily by the cytochrome P450 1A2 enzyme.
Excretion-Renal-Primarily excreted as metabolites in the urine.

Table 2: Variation in Theophylline Half-Life and Clearance

Patient PopulationAverage Half-Life (hours)Average Clearance (L/hr/kg)
Healthy, non-smoking adults8.70.043
Adult smokers5.60.065
Children (1-9 years)3.7-
Patients with liver disease290.016
Patients with congestive heart failure190.024

Note: Values are approximate and can vary significantly between individuals.

Experimental Protocols

This section details a representative methodology for a pharmacokinetic study of theophylline, designed to assess the impact of an interacting drug.

Study Design: Open-Label, Randomized, Crossover Pharmacokinetic Study

This protocol is based on a study evaluating the effect of terbinafine on theophylline pharmacokinetics.

Objective: To determine the effect of multiple doses of Drug X (an inhibitor/inducer) on the single-dose pharmacokinetics of theophylline in healthy volunteers.

Methodology:

  • Participants: Twelve healthy, non-smoking adult volunteers (equal gender distribution).

  • Study Phases: An open-label, randomized, two-period crossover design.

    • Phase 1 (Control): Subjects receive a single oral dose of theophylline (5 mg/kg).

    • Phase 2 (Treatment): Subjects receive multiple doses of Drug X for a specified duration, followed by a single oral dose of theophylline (5 mg/kg) co-administered with Drug X.

  • Washout Period: A 4-week washout period separates the two phases to ensure complete elimination of all drugs.

  • Blood Sampling: Venous blood samples (approx. 5 mL) are collected in heparinized tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, 16, and 24 hours post-theophylline administration.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analytical Method: Theophylline concentrations in plasma are determined using a validated high-performance liquid chromatography (HPLC) or an automated immunoassay system.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the following parameters:

    • Area Under the Curve (AUC₀-∞)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Elimination Half-life (t½)

    • Oral Clearance (CL/F)

PK_Study_Workflow Screening Participant Screening (N=12 Healthy Volunteers) Randomization Randomization Screening->Randomization GroupA Group A (n=6) Randomization->GroupA GroupB Group B (n=6) Randomization->GroupB Phase1A Phase 1: Theophylline Alone (5 mg/kg single dose) Phase1B Phase 1: Theophylline + Drug X Sampling1A Serial Blood Sampling (0-24 hours) Phase1A->Sampling1A WashoutA 4-Week Washout Sampling1A->WashoutA Phase2A Phase 2: Theophylline + Drug X WashoutA->Phase2A Sampling2A Serial Blood Sampling (0-24 hours) Phase2A->Sampling2A Analysis Non-Compartmental Pharmacokinetic Analysis Sampling2A->Analysis Sampling1B Serial Blood Sampling (0-24 hours) Phase1B->Sampling1B WashoutB 4-Week Washout Sampling1B->WashoutB Phase2B Phase 2: Theophylline Alone (5 mg/kg single dose) WashoutB->Phase2B Sampling2B Serial Blood Sampling (0-24 hours) Phase2B->Sampling2B Sampling2B->Analysis

Caption: Workflow for a two-period crossover PK study.

Conclusion

Theophylline is a drug with well-characterized pharmacodynamic effects but complex and highly variable pharmacokinetics. Its narrow therapeutic window requires a thorough understanding of its ADME properties and factors leading to inter-individual differences. The methodologies and data presented in this guide underscore the importance of detailed pharmacokinetic and pharmacodynamic evaluation in the development and clinical application of drugs with similar profiles. For any new molecular entity, such as the conceptual "this compound," applying these principles of rigorous characterization is critical for ensuring safety and efficacy.

Torbafylline: An In-depth Technical Guide to Aqueous Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available data on the specific aqueous solubility and stability of torbafylline is limited. This guide provides a comprehensive overview of the known properties of theophylline, a closely related xanthine derivative, to serve as a predictive reference for researchers, scientists, and drug development professionals. The experimental protocols and data presented herein are based on studies of theophylline and should be adapted and validated for this compound.

Introduction to this compound

This compound is a xanthine derivative with the chemical name 7-(ethoxymethyl)-1-(5-hydroxy-5-methylhexyl)-3-methylpurine-2,6-dione.[1] As a member of the xanthine class of compounds, it is structurally related to well-known substances like theophylline and caffeine.[2][3] These compounds are known for their physiological effects, including smooth muscle relaxation and bronchodilation, primarily through the inhibition of phosphodiesterases and antagonism of adenosine receptors.[2][4][5] Given the absence of specific data for this compound, this document will leverage the extensive research on theophylline to provide a foundational understanding of its expected physicochemical properties.

Aqueous Solubility of Theophylline (as a proxy for this compound)

Theophylline is characterized as a compound with moderate aqueous solubility.[6] Its solubility is influenced by pH and the presence of co-solvents.

Quantitative Solubility Data for Theophylline

The following table summarizes the reported aqueous solubility of theophylline under various conditions.

Solvent SystemTemperature (°C)pHSolubilityReference
Water25Neutral8.75 mg/mL (anhydrous)[6]
Water1062.99 mg/mL (monohydrate)[7]
Phosphate Buffer2568.75 mg/mL (anhydrous)[7]
WaterNot SpecifiedAcidicIncreased solubility with decreasing pH[8]
Methanol + Water Mixtures25Not SpecifiedSolubility varies with co-solvent ratio, with a synergistic effect observed in some mixtures.[9]
Distilled WaterNot SpecifiedNot Specified5.5 mg/mL[10]
Experimental Protocol for Solubility Determination

A common method for determining the aqueous solubility of a compound like theophylline is the shake-flask method followed by HPLC analysis.

Objective: To determine the equilibrium solubility of a compound in a specific aqueous medium.

Materials:

  • Theophylline (or this compound) powder

  • Phosphate buffered saline (PBS), pH 7.4

  • Deionized water

  • Orbital shaker with temperature control

  • 0.45 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of phosphate buffer solutions at various pH values (e.g., 2, 4, 6, 7.4, 9).

  • Add an excess amount of the test compound to a known volume of each buffer solution in separate sealed flasks.

  • Place the flasks in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the flasks for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspensions to settle.

  • Withdraw an aliquot from the supernatant of each flask and immediately filter it through a 0.45 µm syringe filter to remove undissolved particles.

  • Dilute the filtered samples with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.

  • The concentration obtained is the equilibrium solubility of the compound under the tested conditions.

Stability of Theophylline in Aqueous Solutions (as a proxy for this compound)

The stability of a drug in aqueous solution is critical for its formulation, storage, and therapeutic efficacy. Degradation can be influenced by factors such as pH, temperature, light, and the presence of other excipients.

Quantitative Stability Data for Theophylline

Studies on theophylline have demonstrated its stability under various conditions.

Storage ConditionMediumDurationStabilityReference
24 hours at room temperature, followed by 4 days in refrigerator, then 24 hours at room temperatureParenteral Nutrition Solution5 daysStable[11]
Room Temperature (25 °C)Serum3 daysNo appreciable change[12]
Refrigerated (4 °C)Serum7 daysNo appreciable change[12]
Frozen (-20 °C)Serum336 daysNo appreciable change[12]
Stressed (Acidic, Basic, Oxidative, Thermal, Photolytic)Aqueous SolutionNot specifiedDegradation observed under stress conditions, particularly with base and peroxide.[13]
Experimental Protocol for Stability Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of a compound under various stress conditions.

Materials:

  • Theophylline (or this compound) solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Treat the drug solution with 1N HCl and heat at a specified temperature (e.g., 80°C) for a defined period. Neutralize the solution before analysis.[14]

  • Base Hydrolysis: Treat the drug solution with 1N NaOH and heat at a specified temperature (e.g., 80°C) for a defined period. Neutralize the solution before analysis.[14]

  • Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified time.

  • Thermal Degradation: Expose the solid drug or its solution to high temperatures (e.g., 60-80°C) for a defined period.

  • Photolytic Degradation: Expose the drug solution to UV and/or fluorescent light in a photostability chamber according to ICH guidelines.

  • Analysis: At predetermined time points, withdraw samples from each stress condition and analyze them using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation products. Determine the degradation kinetics (e.g., first-order, zero-order).

Visualizations

Signaling Pathway

As a xanthine derivative, this compound is expected to share a similar mechanism of action with theophylline, primarily involving the inhibition of phosphodiesterase (PDE) and antagonism of adenosine receptors.[2][4][5]

Xanthine Derivative Signaling Pathway cluster_membrane Cell Membrane AdenosineReceptor Adenosine Receptor AdenylateCyclase Adenylate Cyclase AdenosineReceptor->AdenylateCyclase Inhibition cAMP cAMP AdenylateCyclase->cAMP Conversion This compound This compound This compound->AdenosineReceptor Antagonism PDE Phosphodiesterase (PDE) This compound->PDE Inhibition Adenosine Adenosine Adenosine->AdenosineReceptor Activation AMP 5'-AMP PDE->AMP Degradation ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Bronchodilation, Anti-inflammatory effects) PKA->Response

Caption: Plausible signaling pathway for a xanthine derivative like this compound.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the solubility and stability of a new chemical entity like this compound.

Solubility and Stability Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment Start Start: New Chemical Entity (e.g., this compound) Sol_Prep Prepare Solutions (Different pH, Co-solvents) Start->Sol_Prep Stab_Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stab_Stress Sol_Equilibrate Equilibrate (Shake-Flask Method) Sol_Prep->Sol_Equilibrate Sol_Filter Filter Supernatant Sol_Equilibrate->Sol_Filter Sol_Analyze Analyze by HPLC Sol_Filter->Sol_Analyze Sol_Data Determine Solubility Sol_Analyze->Sol_Data End End: Characterized Profile Sol_Data->End Formulation Development Stab_Sample Sample at Timepoints Stab_Stress->Stab_Sample Stab_Analyze Analyze by Stability-Indicating HPLC Method Stab_Sample->Stab_Analyze Stab_Data Determine Degradation Kinetics and Degradants Stab_Analyze->Stab_Data Stab_Data->End Shelf-life Prediction

Caption: General experimental workflow for solubility and stability testing.

Conclusion

References

In Vitro Effects of Torbafylline on C2C12 Myotubes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of Torbafylline, a xanthine derivative and phosphodiesterase (PDE) inhibitor, on C2C12 myotubes. This information is critical for researchers investigating skeletal muscle atrophy, hypertrophy, and related signaling pathways.

Core Findings: this compound's Protective Role in Muscle Cells

This compound (also known as HWA 448) has been identified as a potent agent in mitigating muscle protein breakdown.[1][2] In vitro studies using C2C12 myotubes, a well-established model for skeletal muscle, demonstrate that this compound exerts its protective effects primarily by inhibiting phosphodiesterase 4 (PDE4).[1] This inhibition leads to a cascade of downstream signaling events that ultimately suppress catabolic processes and promote anabolic pathways within the muscle cells.

Mechanism of Action

This compound's primary mechanism of action in C2C12 myotubes involves the inhibition of PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This elevation in cAMP activates the Exchange protein directly activated by cAMP (Epac), which in turn stimulates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1] The activation of this pathway is crucial for promoting protein synthesis and inhibiting protein degradation.

The activated Akt phosphorylates and thereby inhibits the Forkhead box O1 (FOXO1) transcription factor, a key regulator of muscle atrophy-related genes, such as the E3 ubiquitin ligase MAFbx (atrogin-1).[1] Furthermore, activated Akt stimulates the mammalian target of rapamycin (mTOR) pathway, which through its downstream effector 4E-binding protein 1 (4E-BP1), promotes protein translation.[1]

In inflammatory conditions mimicked by treatment with tumor necrosis factor-alpha (TNFα) and interferon-gamma (IFNγ), this compound has been shown to normalize the phosphorylation levels of Akt, FOXO1, and 4E-BP1, thereby counteracting the catabolic effects of these cytokines.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound on C2C12 myotubes.

Table 1: Effect of this compound on TNFα+IFNγ-Induced Protein Degradation and Gene Expression in C2C12 Myotubes

ParameterControlTNFα+IFNγTNFα+IFNγ + this compound (100 µM)
Protein Degradation (% of Control)100%↑ (Significant Increase)↓ (Significantly Reversed)
MAFbx mRNA Expression (Fold Change)1↑ (Significant Increase)↓ (Significantly Reversed)

Data synthesized from Chen et al., 2014.[1]

Table 2: Effect of this compound on Key Signaling Protein Phosphorylation in TNFα+IFNγ-Treated C2C12 Myotubes

ProteinControlTNFα+IFNγTNFα+IFNγ + this compound (100 µM)
Phospho-Akt (Ser473)Baseline↓ (Significant Decrease)↑ (Normalized to Control)
Phospho-FOXO1 (Ser256)Baseline↓ (Significant Decrease)↑ (Normalized to Control)
Phospho-4E-BP1 (Thr37/46)Baseline↓ (Significant Decrease)↑ (Normalized to Control)

Data synthesized from Chen et al., 2014.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

C2C12 Cell Culture and Differentiation
  • Cell Seeding: C2C12 myoblasts are seeded in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Myoblast Proliferation: Cells are grown to approximately 80-90% confluency.

  • Differentiation Induction: To induce differentiation into myotubes, the growth medium is replaced with differentiation medium, consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

  • Myotube Formation: The cells are maintained in differentiation medium for 4-6 days, with the medium being replaced every 48 hours, until multinucleated myotubes are formed.

This compound Treatment and Inflammatory Challenge
  • Pre-treatment: Differentiated C2C12 myotubes are pre-treated with this compound at the desired concentrations (e.g., 1-100 µM) for a specified period (e.g., 1 hour).

  • Inflammatory Stimulus: Following pre-treatment, the cells are exposed to a combination of TNFα (e.g., 10 ng/mL) and IFNγ (e.g., 20 ng/mL) for a defined duration (e.g., 24 hours) to induce a catabolic state.

Protein Degradation Assay
  • Radiolabeling: Myotubes are incubated with L-[³H]-phenylalanine to label cellular proteins.

  • Chase Period: After labeling, the cells are washed and incubated in a chase medium containing an excess of unlabeled phenylalanine.

  • Treatment: Cells are treated with this compound and/or TNFα+IFNγ as described above.

  • Quantification: The amount of L-[³H]-phenylalanine released into the medium is measured as an indicator of protein degradation.

Western Blot Analysis
  • Cell Lysis: Myotubes are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt, FOXO1, 4E-BP1, and a loading control (e.g., GAPDH).

  • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Gene Expression Analysis (RT-qPCR)
  • RNA Extraction: Total RNA is extracted from C2C12 myotubes using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR: Real-time PCR is performed using specific primers for MAFbx and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels.

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Torbafylline_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades Epac Epac cAMP->Epac Activates PI3K PI3K Epac->PI3K Activates Akt Akt PI3K->Akt Activates FOXO1 FOXO1 Akt->FOXO1 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates MAFbx MAFbx Expression FOXO1->MAFbx Promotes fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Protein_Synthesis Protein Synthesis fourEBP1->Protein_Synthesis Inhibits Protein_Degradation Protein Degradation MAFbx->Protein_Degradation Promotes

Caption: this compound Signaling Pathway in C2C12 Myotubes.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed C2C12 Myoblasts differentiate Differentiate to Myotubes seed_cells->differentiate pretreat Pre-treat with this compound differentiate->pretreat induce_atrophy Induce Atrophy (TNFα+IFNγ) pretreat->induce_atrophy protein_degradation Protein Degradation Assay induce_atrophy->protein_degradation Analyze Effects western_blot Western Blot (Signaling Proteins) induce_atrophy->western_blot Analyze Effects rt_qpcr RT-qPCR (Atrophy Genes) induce_atrophy->rt_qpcr Analyze Effects

Caption: Experimental Workflow for Studying this compound in C2C12 Myotubes.

References

Torbafylline's Role in Attenuating Muscle Proteolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Muscle proteolysis, the breakdown of muscle proteins, is a debilitating hallmark of numerous catabolic conditions, including cancer cachexia, sepsis, burn injuries, and disuse. This accelerated protein degradation leads to muscle atrophy, impairing patient recovery, reducing the efficacy of therapies, and increasing morbidity. The ubiquitin-proteasome system (UPS) is the primary pathway responsible for this pathological protein loss. Torbafylline (also known as HWA 448), a potent xanthine derivative and phosphodiesterase 4 (PDE4) inhibitor, has emerged as a significant therapeutic candidate for attenuating muscle proteolysis. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This compound exerts its muscle-protective effects primarily by inhibiting PDE4, which elevates intracellular cAMP levels and subsequently activates the EPAC/PI3K/Akt signaling cascade. This leads to the inhibition of key transcription factors (e.g., FOXO1) responsible for upregulating muscle-specific E3 ubiquitin ligases, thereby suppressing the hyperactivation of the ubiquitin-proteasome pathway.

Introduction to Muscle Proteolysis

Skeletal muscle mass is dynamically regulated by a fine balance between protein synthesis and protein degradation. In catabolic states, this balance shifts dramatically towards degradation. Several proteolytic systems are involved, but the ubiquitin-proteasome system (UPS) is recognized as the principal pathway for the degradation of myofibrillar proteins.[1][2]

The UPS involves a highly regulated process where proteins targeted for destruction are tagged with a polyubiquitin chain. This tagging is carried out by a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes). The muscle-specific E3 ligases, Muscle Atrophy F-box (MAFbx)/atrogin-1 and Muscle RING Finger 1 (MuRF1) , are considered master regulators of muscle atrophy. Their expression is significantly upregulated in atrophying muscle, and they target key structural and functional proteins for degradation by the 26S proteasome.[3][4]

The transcription of these E3 ligases is controlled by several signaling pathways. A critical pro-survival and anti-atrophic pathway is the IGF-1/PI3K/Akt pathway. Activated Akt phosphorylates and inactivates the Forkhead box O (FOXO) family of transcription factors, preventing their nuclear translocation and subsequent activation of atrogene transcription (e.g., MAFbx and MuRF1).[4] Conversely, inflammatory cytokines like TNF-α can trigger muscle wasting by activating pathways that promote the expression of these E3 ligases.[5][6]

This compound: A Phosphodiesterase-4 (PDE4) Inhibitor

This compound is a methylxanthine derivative, structurally related to pentoxifylline, that functions as a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[7] PDE4 is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in skeletal muscle.[8][9] By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the muscle cell. This elevation in intracellular cAMP is the initiating event for this compound's downstream anti-proteolytic effects.

Mechanism of Action in Attenuating Muscle Proteolysis

This compound mitigates muscle proteolysis through a multi-faceted mechanism centered on the modulation of intracellular signaling and the suppression of the primary protein degradation machinery.

The PDE4/cAMP/EPAC/PI3K/Akt Signaling Pathway

The core mechanism of this compound's action is the activation of a specific cAMP-mediated signaling cascade that runs largely parallel to, and converges with, the canonical insulin/IGF-1 pathway.[7]

  • PDE4 Inhibition and cAMP Accumulation: In catabolic states such as burn injury, PDE4 activity is elevated, leading to reduced cAMP levels and increased proteolysis. This compound directly inhibits PDE4, reversing this effect and causing intracellular cAMP to rise.[7]

  • EPAC-Mediated Activation: The elevated cAMP activates the Exchange protein directly activated by cAMP (Epac) .[7] this compound has been shown to enhance the protein levels of Epac in both in vivo burn models and in vitro myotube models.[7]

  • PI3K/Akt Activation: Activated Epac subsequently stimulates the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[7][10] This leads to a significant increase in the phosphorylation and activation of Akt.

  • FOXO Transcription Factor Inhibition: Activated Akt phosphorylates FOXO1, a key transcription factor for atrogenes.[7] This phosphorylation event sequesters FOXO1 in the cytoplasm, preventing it from entering the nucleus and activating the transcription of E3 ubiquitin ligases like MAFbx and MuRF1.

  • Suppression of Proteolysis: By preventing the upregulation of these critical E3 ligases, this compound suppresses the hyperactivation of the ubiquitin-proteasome system, thus attenuating muscle protein degradation.[5][7]

Torbafylline_Signaling_Pathway This compound's Anti-Proteolytic Signaling Pathway cluster_2 Intracellular Signaling Cascade cluster_3 Transcriptional Regulation cluster_4 Cellular Outcome Stimulus ↑ TNF-α ↑ PDE4 Activity PDE4 PDE4 Stimulus->PDE4 increases This compound This compound This compound->PDE4 inhibits cAMP ↑ cAMP PDE4->cAMP degrades Epac ↑ Epac cAMP->Epac activates PI3K PI3K Epac->PI3K activates Akt ↑ p-Akt PI3K->Akt activates FOXO1 FOXO1 (Cytoplasm) Akt->FOXO1 phosphorylates (inhibits) FOXO1_N FOXO1 (Nucleus) FOXO1->FOXO1_N translocation E3_Ligases ↓ MuRF1 / MAFbx mRNA Expression FOXO1_N->E3_Ligases upregulates Proteolysis Attenuated Muscle Proteolysis E3_Ligases->Proteolysis

Caption: this compound's primary signaling pathway to inhibit muscle proteolysis.

Direct Inhibition of the Ubiquitin-Proteasome System

Preclinical studies in cancer and sepsis models provide direct evidence that this compound suppresses the UPS.[5][6] In these models, this compound treatment:

  • Prevents Muscle Wasting: It effectively blocks muscle wasting in cachectic and septic rats.[5]

  • Normalizes Ubiquitin Expression: It reverses the enhanced expression of ubiquitin mRNA that is characteristic of atrophying muscles.[5]

  • Reduces Ubiquitin Conjugates: It decreases the accumulation of high-molecular-mass ubiquitin conjugates in the myofibrillar fraction, indicating a reduction in the tagging of proteins for degradation.[5][6]

Importantly, this compound does not appear to affect all components of the UPS. Its action is targeted, as it does not reduce the expression of the E2 ubiquitin-conjugating enzyme or subunits of the 19S regulatory complex of the proteasome.[5][6] This suggests its primary effect is upstream, at the level of E3 ligase transcription.

Modulation of Inflammatory Cytokines

Chronic inflammation is a key driver of muscle wasting. The pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) is a potent inducer of muscle proteolysis. This compound demonstrates significant anti-inflammatory properties.

  • In cancer models, this compound blocks the lipopolysaccharide (LPS)-induced hyperproduction of TNF-α.[5][6]

  • In burn injury models, it significantly reverses the increased mRNA expression of both TNF-α and Interleukin-6 (IL-6) in skeletal muscle.[7]

By reducing the levels of these catabolic cytokines, this compound removes a major upstream stimulus for the activation of muscle proteolysis pathways.

Preclinical Evidence and Quantitative Data

The efficacy of this compound in mitigating muscle proteolysis has been demonstrated across various preclinical models. The quantitative data from these studies are summarized below.

Table 1: Summary of In Vivo Studies on this compound

Model Species This compound Dosage Key Findings Quantitative Changes Citation
Burn Injury Rat Not specified in abstract Significantly reversed changes in muscle proteolysis, PDE4 activity, and cAMP concentrations. Normalized mRNA expression of TNFα, IL-6, ubiquitin, and E3 ligases. Data not available in abstract [7]
Cancer Cachexia Rat (Yoshida ascites hepatoma) Daily injections (dosage not specified) Prevented muscle wasting, suppressed proteasome-dependent proteolysis, and normalized ubiquitin expression. Blocked LPS-induced hyperproduction of TNF-α. [5][6]
Sepsis Rat Daily injections (dosage not specified) Prevented muscle wasting. Was noted to be much more potent than pentoxifylline. Data not available in abstract [5][6]

| Hindlimb Suspension | Rat (Wistar) | Not specified in abstract | Ineffective in preventing atrophy during suspension, but accelerated recovery of muscle structural and functional properties (e.g., mitochondrial density, fatigue resistance) when administered during the recovery period. | Significantly improved soleus muscle fatigue resistance. |[11] |

Table 2: Summary of In Vitro Studies on this compound

Model Condition This compound Treatment Key Findings Quantitative Changes Citation

| C2C12 Myotubes | TNFα + IFNγ | Co-incubation | Attenuated muscle proteolysis. Normalized phosphorylation of Akt and its downstream targets (FOXO1, 4E-BP1). Enhanced Epac protein levels. | Inhibitory effects on MAFbx mRNA expression and protein breakdown were reversed by PI3K or Epac antagonists. |[7] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols based on the cited literature.

In Vivo Animal Models of Muscle Atrophy
  • Burn Injury Model: Male Sprague-Dawley rats are subjected to a full-thickness scald burn (e.g., ~40% of total body surface area) under anesthesia. Post-burn, animals receive fluid resuscitation and are randomized into control and treatment groups. The this compound group receives the drug (e.g., via daily intraperitoneal injection) for a defined period (e.g., 3-5 days) before muscle tissue (e.g., extensor digitorum longus, EDL) is harvested for analysis.[7]

  • Cancer Cachexia Model: Male Wistar rats are inoculated subcutaneously with Yoshida ascites hepatoma cells to induce cachexia. Control animals receive saline. Once cachexia is established (e.g., significant weight loss), rats are treated with daily injections of this compound or vehicle. Muscle tissue is harvested for analysis of proteolytic pathways and gene expression.[5][6]

  • Sepsis Model: Sepsis is induced in rats via intraperitoneal injection of lipopolysaccharide (LPS). This compound is administered, and its effects on muscle wasting and inflammatory markers are compared to septic controls.[5][6]

In Vitro C2C12 Myotube Atrophy Model

The C2C12 cell line provides a robust in vitro system to study the direct effects of compounds on muscle cells.

C2C12_Workflow Experimental Workflow for In Vitro C2C12 Atrophy Model A 1. Seeding & Proliferation Seed C2C12 myoblasts in growth medium (e.g., DMEM + 10% FBS). Culture until ~80% confluent. B 2. Differentiation Switch to differentiation medium (e.g., DMEM + 2% horse serum). Culture for 4-6 days to form multinucleated myotubes. A->B C 3. Atrophy Induction & Treatment Divide myotubes into treatment groups: - Control (vehicle) - Atrophy Stimulus (e.g., TNFα + IFNγ) - Stimulus + this compound - Stimulus + this compound + Inhibitors (e.g., PI3K-I) B->C D 4. Incubation Incubate cells for a defined period (e.g., 24-48 hours). C->D E 5. Sample Collection - Harvest supernatant for protein release assays. - Lyse cells for protein (Western Blot) and RNA (RT-qPCR) extraction. D->E F 6. Downstream Analysis - Myotube Diameter Measurement (Microscopy) - Gene Expression (MuRF1, MAFbx) - Protein Phosphorylation (p-Akt, p-FOXO1) - Proteolysis Rate (e.g., Tyrosine release assay) E->F

Caption: A typical workflow for assessing this compound's efficacy in C2C12 myotubes.

Key Biochemical Analyses
  • Proteolysis Assay: The rate of protein degradation is often measured by quantifying the release of tyrosine from incubated muscles or myotubes into the medium.[12] Tyrosine is used because it is not re-incorporated into protein or metabolized by skeletal muscle.

  • Western Blotting: This technique is used to quantify the total protein levels and phosphorylation status of key signaling molecules. Primary antibodies against total and phosphorylated forms of Akt, FOXO1, and 4E-BP1 are used to probe protein lysates separated by SDS-PAGE.[7]

  • Quantitative Real-Time PCR (RT-qPCR): To measure gene expression, total RNA is extracted from muscle tissue or myotubes, reverse-transcribed into cDNA, and then amplified using specific primers for target genes (e.g., TNFα, IL-6, Ubiquitin, MAFbx, MuRF1) and a housekeeping gene for normalization.[7]

  • PDE Activity Assay: The activity of phosphodiesterase is determined by measuring the rate of cAMP hydrolysis in tissue homogenates using commercially available kits.[7]

Conclusion and Future Directions

This compound presents a compelling profile as a therapeutic agent for attenuating muscle proteolysis in diverse catabolic diseases. Its mechanism of action is well-defined, targeting the upstream signaling events that lead to the transcriptional upregulation of the ubiquitin-proteasome system. By inhibiting PDE4 and activating the cAMP/Epac/PI3K/Akt pathway, this compound effectively suppresses the key drivers of muscle-specific E3 ligase expression.[7] Furthermore, its ability to reduce pro-inflammatory cytokine production adds another layer to its muscle-sparing effects.[5]

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

  • Clinical Trials: Translating the robust preclinical findings into human clinical trials for conditions like cancer cachexia, sarcopenia, and recovery from major surgery or burn injuries.

  • Pharmacokinetics and Pharmacodynamics: Establishing the optimal dosing, safety profile, and target engagement in human subjects.

  • Combination Therapies: Investigating the potential synergistic effects of this compound when combined with anabolic agents (e.g., nutritional supplements, growth factors) or other anti-inflammatory drugs.

  • Biomarker Development: Identifying reliable biomarkers to monitor the engagement of the PDE4/cAMP/Akt pathway and the downstream inhibition of the UPS in clinical settings.

By addressing these areas, the full therapeutic potential of this compound and other selective PDE4 inhibitors can be explored to combat the debilitating consequences of muscle wasting.

References

The Anti-inflammatory Properties of Theophylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Torbafylline" did not yield specific results. It is presumed that this may be a typographical error for "Theophylline," a well-researched xanthine derivative with established anti-inflammatory properties. This document will focus on the anti-inflammatory characteristics of Theophylline.

Executive Summary

Theophylline, a methylxanthine traditionally utilized as a bronchodilator, possesses significant anti-inflammatory and immunomodulatory capabilities that are increasingly recognized as central to its therapeutic efficacy in chronic inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). At concentrations lower than those required for bronchodilation, theophylline exerts a broad range of anti-inflammatory effects. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and key laboratory protocols to investigate the anti-inflammatory properties of theophylline. The multifaceted mechanism of action includes, but is not limited to, non-selective inhibition of phosphodiesterases, activation of histone deacetylase-2, antagonism of adenosine receptors, and modulation of key transcription factors such as NF-κB. These actions culminate in the suppression of inflammatory cell infiltration and activity, and a reduction in the production of pro-inflammatory cytokines. This guide is intended for researchers, scientists, and drug development professionals investigating novel applications of theophylline and related compounds in inflammatory disease.

Molecular Mechanisms of Anti-inflammatory Action

Theophylline's anti-inflammatory effects are not attributable to a single mechanism but rather a concert of actions on various intracellular signaling pathways.

Phosphodiesterase (PDE) Inhibition

Theophylline is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[1][2]. Inhibition of PDE, particularly PDE3 and PDE4, in inflammatory cells such as T-lymphocytes, eosinophils, mast cells, and macrophages, leads to an increase in intracellular cAMP levels[1]. Elevated cAMP activates Protein Kinase A (PKA), which in turn can inhibit the synthesis and release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and leukotrienes, thereby reducing inflammation and innate immune responses[3].

Histone Deacetylase-2 (HDAC2) Activation

A key anti-inflammatory mechanism of theophylline, especially at low doses, is the activation of histone deacetylase-2 (HDAC2)[4][5]. HDAC2 is an enzyme that reverses histone acetylation, a process associated with the activation of inflammatory gene transcription. By activating HDAC2, theophylline promotes the deacetylation of histones, leading to a more condensed chromatin structure and the suppression of pro-inflammatory gene expression[5][6]. This mechanism is particularly relevant in the context of corticosteroid resistance, where HDAC2 activity is often reduced. Theophylline can restore HDAC2 activity, thereby enhancing the anti-inflammatory effects of corticosteroids[7].

dot

Theophylline Theophylline HDAC2 HDAC2 Theophylline->HDAC2 Activates Histone_Acetylation Histone Acetylation HDAC2->Histone_Acetylation Inhibits Inflammatory_Genes Inflammatory Gene Transcription Histone_Acetylation->Inflammatory_Genes Promotes Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to

Caption: Theophylline activates HDAC2, inhibiting inflammatory gene transcription.

Adenosine Receptor Antagonism

Theophylline is a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3)[8][9]. Adenosine can promote inflammation through its action on these receptors on various immune cells. By blocking adenosine receptors, theophylline can inhibit adenosine-mediated effects, such as mast cell degranulation and bronchoconstriction[9][10]. However, some of the side effects of theophylline, such as cardiac arrhythmias, are also attributed to adenosine receptor antagonism[11].

Nuclear Factor-κB (NF-κB) Inhibition

Theophylline has been shown to inhibit the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB)[3][12]. It achieves this by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preserving IκBα, theophylline blocks the translocation of NF-κB to the nucleus, thereby reducing the expression of NF-κB-dependent pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-8[12][13].

dot

Theophylline Theophylline IkBa_Degradation IκBα Degradation Theophylline->IkBa_Degradation Inhibits NFkB_Translocation NF-κB Nuclear Translocation IkBa_Degradation->NFkB_Translocation Allows Inflammatory_Genes Inflammatory Gene Transcription NFkB_Translocation->Inflammatory_Genes Promotes

Caption: Theophylline inhibits NF-κB activation by preventing IκBα degradation.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of theophylline have been quantified in numerous pre-clinical and clinical studies. The following tables summarize key findings.

Effects on Inflammatory Cell Counts
Cell TypeStudy PopulationInterventionOutcomeReference
Eosinophils (Sputum)Mild AsthmaticsLow-dose theophylline (250 mg twice daily for 5 weeks)Significant reduction from 11.3% to 8.0%[9][11]
Eosinophils (BAL)Mild AsthmaticsLow-dose theophylline (250 mg twice daily for 5 weeks)Significant reduction from 3.4% to 1.7%[9][11]
Eosinophils (Biopsy)Mild AsthmaticsLow-dose theophylline (250 mg twice daily for 5 weeks)Significant reduction from 1.83% to 1.20%[9][11]
CD8+ T-cells (Epithelial)Atopic AsthmaticsTheophylline (mean blood level 10.9 µg/mL for 6 weeks)Significant decrease from 2.60 to 0.53 cells/mm[14][15]
Neutrophils (Sputum)COPD PatientsTheophyllineReduction in total number and proportion[16]
Effects on Cytokine Production
CytokineCell Type/ModelInterventionOutcomeReference
IL-4Bronchial Biopsies (Asthmatics)Theophylline (mean blood level 10.9 µg/mL for 6 weeks)Significant decrease from 1.38 to 1.04 cells/mm²[14][15]
IL-5Bronchial Biopsies (Asthmatics)Theophylline (mean blood level 10.9 µg/mL for 6 weeks)Trend towards reduction from 1.29 to 0.48 cells/mm²[14][15]
IL-6Human Lung Fibroblasts (COPD)Theophylline (5 µg/mL)Significant decrease from 993.0 to 650.1 pg/mL[17]
IL-8Human Lung Fibroblasts (COPD)Theophylline (5 µg/mL)Significant decrease from 703.1 to 492.0 pg/mL[17]
TNF-αHuman Lung Mast CellsTheophylline (20 µg/mL)Inhibition of secretion[18][19]
IFN-γPeripheral Blood Mononuclear Cells (PBMCs) (Asthmatics)Theophylline (15 µg/dL)Significant inhibition of spontaneous synthesis (24.5 to 13.4)
IL-10PBMCs (Asthmatics)Theophylline (15 µg/dL)2.8-fold increase in spontaneous production
IL-13Macrophages (THP-1 cells)Theophylline (10 µg/mL)Dramatic suppression of mRNA and protein secretion

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of theophylline.

In Vitro Study: Theophylline's Effect on Cytokine Production by PBMCs

dot

Blood_Collection Whole Blood Collection (Asthmatic Patients) PBMC_Isolation PBMC Isolation (Ficoll-Paque) Blood_Collection->PBMC_Isolation Cell_Culture Cell Culture & Stimulation (Mitogens/Antigens) PBMC_Isolation->Cell_Culture Theophylline_Treatment Theophylline Treatment (15 µg/dL) Cell_Culture->Theophylline_Treatment Incubation Incubation Theophylline_Treatment->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection ELISA Cytokine Measurement (ELISA) Supernatant_Collection->ELISA

Caption: Workflow for in vitro analysis of theophylline's effect on cytokine production.

Objective: To determine the effect of theophylline on the production of pro- and anti-inflammatory cytokines by peripheral blood mononuclear cells (PBMCs) from asthmatic subjects.

Materials:

  • Whole blood from asthmatic patients

  • Ficoll-Paque density gradient medium

  • Phosphate-buffered saline (PBS)

  • RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS)

  • Mitogens (e.g., phytohemagglutinin (PHA), lipopolysaccharide (LPS)) or specific antigens

  • Theophylline solution

  • 96-well culture plates

  • ELISA kits for target cytokines (e.g., TNF-α, IFN-γ, IL-10)

Protocol:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Aspirate the upper layer and carefully collect the mononuclear cell layer at the interface.

    • Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the cell pellet in RPMI-1640 medium and perform a cell count.

  • Cell Culture and Treatment:

    • Seed the PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL.

    • Add mitogens or antigens to the wells to stimulate cytokine production.

    • Add theophylline to the treatment wells at a final concentration of 15 µg/dL.

    • Include control wells with and without stimulants but without theophylline.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Cytokine Measurement:

    • After incubation, centrifuge the plates and collect the supernatants.

    • Measure the concentration of target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

In Vivo Study: Theophylline's Effect on Airway Inflammation in an Animal Model

Objective: To evaluate the effect of theophylline on airway inflammation in a rat model of COPD induced by cigarette smoke exposure.

Materials:

  • Wistar rats

  • Cigarette smoke exposure apparatus

  • Theophylline solution for administration

  • Budesonide (corticosteroid for comparison/combination)

  • Anesthesia

  • Bronchoalveolar lavage (BAL) equipment

  • Reagents for cell counting and cytokine analysis (ELISA)

  • Materials for lung tissue histology

Protocol:

  • Induction of Airway Inflammation:

    • Expose rats to cigarette smoke for a specified period (e.g., 4 weeks) to induce chronic airway inflammation.

  • Treatment:

    • Divide the rats into treatment groups: control (no smoke), smoke-exposed + placebo, smoke-exposed + low-dose theophylline, smoke-exposed + high-dose theophylline, smoke-exposed + budesonide, smoke-exposed + budesonide + low-dose theophylline.

    • Administer treatments daily for a specified duration (e.g., the last 2 weeks of smoke exposure).

  • Sample Collection and Analysis:

    • At the end of the study period, anesthetize the rats and perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.

    • Perform a differential cell count on the BAL fluid to determine the number of neutrophils, macrophages, and lymphocytes.

    • Measure the concentration of pro-inflammatory cytokines (e.g., CXCL-8) in the BAL fluid using ELISA.

    • Collect lung tissue for histological analysis to assess the degree of inflammation and tissue damage.

    • Measure HDAC2 expression in lung tissue via Western blot or immunohistochemistry.

Western Blot for NF-κB Inhibition

Objective: To assess the effect of theophylline on the nuclear translocation of the p65 subunit of NF-κB in a human pulmonary epithelial cell line (A549)[4][13].

Materials:

  • A549 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • TNF-α to stimulate NF-κB activation

  • Theophylline solution

  • Nuclear and cytoplasmic extraction reagents

  • Protein assay reagents

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibody against NF-κB p65

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Culture A549 cells to 70-80% confluency.

    • Pre-treat cells with theophylline for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB activation.

  • Protein Extraction:

    • Harvest the cells and perform nuclear and cytoplasmic protein extraction using a commercial kit.

    • Determine the protein concentration of the nuclear extracts.

  • Western Blotting:

    • Separate equal amounts of nuclear protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

Theophylline's anti-inflammatory properties are well-documented and arise from a complex interplay of molecular mechanisms, including PDE inhibition, HDAC2 activation, adenosine receptor antagonism, and NF-κB inhibition. These actions translate into measurable reductions in inflammatory cell infiltration and pro-inflammatory cytokine production, as demonstrated in a variety of in vitro and in vivo models. The experimental protocols detailed in this guide provide a framework for the continued investigation of theophylline's anti-inflammatory effects and the development of novel therapeutic strategies for inflammatory diseases. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and clinicians in the field of inflammation and respiratory medicine.

References

Torbafylline and Peripheral Arterial Insufficiency: A Preclinical Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on preclinical studies, primarily in animal models. To date, no comprehensive clinical trial data on the use of Torbafylline for peripheral arterial insufficiency in humans has been identified in publicly available literature. Therefore, the findings and proposed mechanisms should be interpreted as preliminary and requiring further investigation in human subjects.

Executive Summary

This compound, a xanthine derivative, has demonstrated potential therapeutic effects for peripheral arterial insufficiency in preclinical animal models. The available evidence suggests that its mechanism of action is multifactorial, extending beyond simple vasodilation. Preclinical studies indicate that this compound may enhance exercise tolerance and improve muscle function under ischemic conditions, not by significantly increasing bulk muscle blood flow, but rather by improving microvascular perfusion, enhancing oxygen extraction, and modulating muscle fiber composition. This document provides a comprehensive overview of the existing preclinical data, details the experimental protocols used in these key studies, and proposes a potential signaling pathway based on its action as a xanthine derivative.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in rat models of peripheral arterial insufficiency.

Table 1: Effects of this compound on Exercise Performance in Rats with Femoral Artery Stenosis

ParameterControl GroupThis compound Group (34 +/- 2.3 mg/kg/day)Pentoxifylline Group (34 +/- 1.3 mg/kg/day)p-valueCitation
Treadmill Speed (Third Week)LowerHigherHigher< 0.001[1]
Duration of Running (Third Week)ShorterLongerLonger< 0.001[1]

Table 2: Hemodynamic and Muscle Composition Effects of this compound in Rats with Iliac Artery Ligation

ParameterSaline Treated (Ischemic Limb)This compound Treated (Ischemic Limb)Pentoxifylline Treated (Ischemic Limb)Buflomedil Treated (Ischemic Limb)Citation
Resting Blood FlowLower than contralateral controlDifference from contralateral control became statistically insignificantDifference from contralateral control became statistically insignificantDifference from contralateral control became statistically insignificant[2]
Capillary/Fibre RatioNo significant change from controlNo significant changeNo significant changeNo significant change[2]
Percentage of Glycolytic FibresNo significant change from ligationDecreased significantlyNot specifiedNot specified[2]

Table 3: Effects of this compound on Ischemic Muscle Physiology in Rats

ParameterConditionEffect of this compoundCitation
Muscle FatigueChronic femoral artery ligation and stimulationDecreased fatigue (Fatigue index: 68% with this compound vs. 78% in ligated controls)[3]
Running TimeChronic decrease in blood supplyReversed the decrease in running time[3]
Lactate AccumulationIschemic muscleDecreased accumulation, potentially by increasing lactate release[3]
Capillary Endothelial Cell SwellingStrenuous activity in ischemic muscleSignificantly reduced[4]
Muscle AtrophyStrenuous activity in ischemic muscleReduced degree of atrophy[4]

Experimental Protocols

Study of this compound on Muscle Blood Flow and Exercise Tolerance
  • Animal Model: Adult male rats (~350 g) with surgically induced femoral artery stenosis. The stenosis was sufficient to limit exercise hyperemia but not affect resting blood flow.[1]

  • Groups:

    • Control group (N=14)

    • This compound treatment group (N=14, 34 +/- 2.3 mg/kg/day orally)

    • Pentoxifylline treatment group (N=14, 34 +/- 1.3 mg/kg/day orally)[1]

  • Treatment Duration: 3 weeks, with exercise 5 days a week.[1]

  • Outcome Measures:

    • Exercise tolerance: Measured by treadmill speed and duration of running.[1]

    • Muscle blood flow: Determined using 85Sr and 141Ce labeled 15 µm spheres at low (20 m/min) and high (30-35 m/min) treadmill speeds. Blood flow was assessed for the entire hindlimb, proximal and distal segments, and individual muscle fiber sections.[1]

Investigation of this compound on Muscle Vascularization and Fiber Type
  • Animal Model: Rats with unilateral ligation of the common iliac artery.[2]

  • Groups:

    • Saline-treated control

    • This compound-treated

    • Pentoxifylline-treated

    • Buflomedil-treated[2]

  • Treatment Duration: Five weeks.[2]

  • Outcome Measures:

    • Muscle blood flow: Measured using radio-labelled microspheres in fast-twitch skeletal muscles (tibialis anterior and extensor digitorum longus).[2]

    • Muscle fiber composition and capillary/fibre ratio: Estimated in the same muscles.[2]

Assessment of this compound on Ischemic Muscle Function and Metabolism
  • Animal Model: Rats with unilateral acute occlusion or chronic ligation of the femoral artery.[3]

  • Intervention: Acute intravenous infusion or chronic oral gavage of this compound (25 mg/kg/day for 3 weeks or 25 mg/kg twice daily for 2 weeks).[3]

  • Outcome Measures:

    • Blood flow at rest and during contractions (measured with labelled microspheres).[3]

    • Red cell flux (assessed by laser-Doppler flowmetry).[3]

    • Surface pO2.[3]

    • Lactate accumulation and release.[3]

    • Muscle fatigue development during acute contractions.[3]

    • Running performance on a wheel in chronically treated animals.[3]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound

As a xanthine derivative, this compound is likely to share mechanistic similarities with pentoxifylline, primarily acting as a non-selective phosphodiesterase (PDE) inhibitor. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and initiates a cascade of downstream effects that contribute to its therapeutic potential in peripheral arterial insufficiency.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AdenosineReceptor Adenosine Receptor This compound This compound This compound->AdenosineReceptor Potential Antagonism PDE Phosphodiesterase (PDE) This compound->PDE Inhibits ATP ATP PDE->ATP Hydrolyzes cAMP to AMP cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP->cAMP Adenylate Cyclase Vasodilation Smooth Muscle Relaxation (Vasodilation) PKA->Vasodilation AntiInflammatory Reduced Inflammation PKA->AntiInflammatory ImprovedRBCDef Improved RBC Deformability PKA->ImprovedRBCDef ReducedPlateletAgg Reduced Platelet Aggregation PKA->ReducedPlateletAgg

Proposed signaling pathway for this compound.
Experimental Workflow for Preclinical Evaluation of this compound

The following diagram illustrates a generalized workflow for the preclinical studies of this compound in rat models of peripheral arterial insufficiency.

G cluster_setup Experimental Setup cluster_assessment Outcome Assessment cluster_analysis Data Analysis AnimalModel Rat Model of PAI (Femoral/Iliac Artery Ligation/Stenosis) Grouping Random Assignment to Groups (Control, this compound, etc.) AnimalModel->Grouping Treatment Chronic Oral Administration of this compound Grouping->Treatment Performance Exercise Performance (Treadmill Speed/Duration) Treatment->Performance Hemodynamics Muscle Blood Flow (Microspheres) Treatment->Hemodynamics Physiology Muscle Physiology (Fatigue, pO2, Lactate) Treatment->Physiology Histology Muscle Histology (Fiber Type, Capillarity) Treatment->Histology Stats Statistical Analysis (Comparison between groups) Performance->Stats Hemodynamics->Stats Physiology->Stats Histology->Stats

Generalized experimental workflow.

Discussion and Future Directions

The preclinical evidence for this compound in the context of peripheral arterial insufficiency is promising, albeit limited. The consistent finding across multiple studies is an improvement in functional outcomes, such as exercise capacity, which is not directly correlated with an increase in bulk blood flow to the ischemic limb. This suggests a more nuanced mechanism of action at the microcirculatory and cellular level.

The observed decrease in the percentage of glycolytic fibers with this compound treatment is a significant finding, as a shift towards more oxidative muscle fibers could enhance endurance and resistance to fatigue in an ischemic environment.[2] Furthermore, the reported reduction in capillary endothelial cell swelling and muscle atrophy points towards a potential protective effect on the muscle tissue itself.[4] The improved lactate clearance further supports the hypothesis that this compound may optimize metabolic function in ischemic muscle.[3]

The proposed signaling pathway, centered on PDE inhibition and subsequent cAMP elevation, provides a plausible molecular basis for these observed physiological effects. Increased cAMP can lead to vasodilation, reduced inflammation, improved red blood cell deformability, and decreased platelet aggregation, all of which would be beneficial in peripheral arterial insufficiency.

Key limitations and future research needs include:

  • Lack of Clinical Data: The foremost limitation is the absence of human clinical trials. The efficacy and safety of this compound in patients with peripheral arterial insufficiency remain unknown.

  • Dose-Response Relationship: The optimal therapeutic dose in humans has not been established.

  • Long-Term Effects: The long-term consequences of this compound treatment on muscle morphology and function, as well as on cardiovascular outcomes, require investigation.

  • Direct Mechanistic Studies: While the proposed signaling pathway is based on the known actions of related compounds, direct studies are needed to confirm the specific molecular targets and downstream effects of this compound.

References

Methodological & Application

Application Notes and Protocols for Torbafylline in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of Torbafylline in rat models, based on currently available scientific literature. This document includes detailed experimental protocols, quantitative data summaries, and a visualization of the relevant signaling pathway to aid in experimental design and execution.

Introduction

This compound (also known as HWA 448) is a methylxanthine derivative that has been investigated for its therapeutic potential in various conditions, including those involving ischemic muscle injury and muscle proteolysis. It primarily acts as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE4. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates downstream signaling pathways to exert its physiological effects.

Quantitative Data Summary

Table 1: this compound Dosage in Rat Models

Administration RouteDosageStudy ContextReference
Oral (Gavage)25 mg/kg per dayIschemic skeletal muscle[1]
Oral (Gavage)25 mg/kg, twice a dayIschemic skeletal muscle[1]
Intravenous (Infusion)Not specified ("acute i.v. infusion")Ischemic skeletal muscle[1]

Signaling Pathway

This compound's mechanism of action in preventing muscle proteolysis involves the modulation of the PDE4/cAMP/EPAC/PI3K/Akt signaling pathway.

Torbafylline_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades EPAC EPAC cAMP->EPAC Activates PI3K PI3K EPAC->PI3K Activates Akt Akt PI3K->Akt Activates FOXO1 FOXO1 Akt->FOXO1 Inhibits _4E_BP1 4E-BP1 Akt->_4E_BP1 Inhibits Proteolysis Muscle Proteolysis FOXO1->Proteolysis _4E_BP1->Proteolysis

Caption: this compound Signaling Pathway.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in rat models. These protocols are based on established best practices for rodent handling and substance administration.

Materials
  • This compound (HWA 448) powder

  • Vehicle (e.g., sterile saline, distilled water, or 0.5% carboxymethylcellulose)

  • Sterile syringes (1 mL or 3 mL)

  • Oral gavage needles (16-18 gauge, 2-3 inches long, with a ball tip)

  • Intravenous catheters or needles (23-25 gauge)

  • Animal scale

  • Vortex mixer or sonicator

  • pH meter and adjustment solutions (if necessary)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Drug Preparation

Note: The solubility of this compound in common vehicles should be determined prior to preparing the dosing solution. The following is a general guideline.

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 25 mg/kg) and the body weight of the rats, calculate the total amount of this compound needed.

  • Select a vehicle: Sterile saline or distilled water are common choices. For suspensions, a vehicle like 0.5% carboxymethylcellulose can be used.

  • Prepare the dosing solution/suspension:

    • Weigh the calculated amount of this compound powder.

    • Gradually add the vehicle while vortexing or sonicating to ensure proper dissolution or uniform suspension.

    • The final concentration should be such that the administration volume is appropriate for the route of administration (see tables below).

    • For intravenous administration, the solution must be sterile and free of particulates. Filter sterilization using a 0.22 µm filter is recommended.

    • Check the pH of the final solution and adjust to a physiological range (pH 7.0-7.4) if necessary, especially for intravenous administration.

Administration Procedures

Animal Handling and Restraint: Proper and gentle handling and restraint are crucial to minimize stress to the animals, which can affect experimental outcomes. Acclimatize the rats to handling for several days before the experiment. For both oral gavage and intravenous injection, firm but gentle restraint is necessary.

This is the most common route for repeated dosing of this compound in the cited literature.

Table 2: Recommended Volumes for Oral Gavage in Rats

Body Weight (g)Maximum Volume (mL/kg)
100 - 20010
200 - 30010
>30010

Protocol:

  • Measure the rat's body weight to calculate the precise volume of the this compound solution to be administered.

  • Fill a sterile syringe with the calculated volume of the dosing solution and attach a gavage needle.

  • Restrain the rat securely with one hand, holding the head and neck to prevent movement.

  • Insert the gavage needle gently into the mouth, passing it over the tongue and down the esophagus. The needle should pass without resistance. If resistance is met, withdraw and reinsert.

  • Administer the solution slowly and steadily.

  • Withdraw the needle gently in a single motion.

  • Return the rat to its cage and monitor for any signs of distress.

Oral_Gavage_Workflow start Start weigh Weigh Rat start->weigh calculate Calculate Dose Volume weigh->calculate prepare Prepare Syringe calculate->prepare restrain Restrain Rat prepare->restrain insert Insert Gavage Needle restrain->insert administer Administer Solution insert->administer withdraw Withdraw Needle administer->withdraw monitor Monitor Rat withdraw->monitor end End monitor->end

Caption: Oral Gavage Workflow.

Disclaimer: Specific intravenous dosages for this compound in rats are not well-documented in the available literature. The term "acute i.v. infusion" is used without specifying the dose[1]. Therefore, it is recommended to conduct a dose-finding study to determine the appropriate intravenous dose for your specific experimental model.

Table 3: Recommended Volumes for Intravenous Injection in Rats

RouteBolus (mL/kg)Infusion (mL/kg/hr)
Tail Vein54

Protocol for Tail Vein Injection:

  • Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the rat in a suitable restrainer that allows access to the tail.

  • Prepare the sterile syringe with the this compound solution. Ensure there are no air bubbles.

  • Swab the tail with 70% ethanol to clean the injection site and improve vein visualization.

  • Insert the needle (23-25 gauge) into one of the lateral tail veins, bevel up.

  • Confirm proper placement by observing a small flash of blood in the needle hub.

  • Inject the solution slowly as a bolus or initiate the infusion using a pump.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the rat to its cage and monitor for any adverse reactions.

IV_Injection_Workflow start Start warm_tail Warm Rat's Tail start->warm_tail restrain Restrain Rat warm_tail->restrain prepare_syringe Prepare Sterile Syringe restrain->prepare_syringe clean_site Clean Injection Site prepare_syringe->clean_site insert_needle Insert Needle into Tail Vein clean_site->insert_needle inject Inject/Infuse Solution insert_needle->inject withdraw_needle Withdraw Needle & Apply Pressure inject->withdraw_needle monitor Monitor Rat withdraw_needle->monitor end End monitor->end

Caption: Intravenous Injection Workflow.

Conclusion

This document provides a summary of the available information on this compound dosage and administration in rat models. The oral dose of 25 mg/kg per day is well-established for studies on ischemic muscle. However, researchers should be aware of the lack of specific data on intravenous dosage and pharmacokinetics, which may require preliminary investigation. The provided protocols and diagrams are intended to serve as a valuable resource for designing and conducting experiments with this compound in a research setting.

References

In Vivo Administration of Torbafylline in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of Torbafylline in mice, with a focus on its application in models of skeletal muscle regeneration. Due to the limited availability of a specific, detailed published protocol for this compound in this context, a representative protocol has been developed based on studies of the closely related xanthine derivative, pentoxifylline, which shares a similar mechanism of action as a phosphodiesterase (PDE) inhibitor.

Introduction

This compound (also known as HWA 448) is a xanthine derivative and a phosphodiesterase 4 (PDE4) inhibitor. By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates various downstream signaling pathways. This mechanism is implicated in the regulation of inflammatory responses and cellular proliferation, making this compound a compound of interest for therapeutic applications in conditions involving inflammation and tissue regeneration, such as skeletal muscle injury.

Principle of the Method

This protocol outlines the induction of muscle injury in mice using a myotoxic agent, followed by the systemic administration of a xanthine derivative like this compound to evaluate its effects on the regenerative process. The experimental workflow involves animal preparation, induction of muscle injury, drug administration, and subsequent tissue collection and analysis to assess markers of regeneration and inflammation.

Applications

  • Evaluating the efficacy of this compound in promoting skeletal muscle regeneration following acute injury.

  • Investigating the anti-inflammatory and pro-regenerative mechanisms of this compound in vivo.

  • Assessing the therapeutic potential of PDE4 inhibitors in muscle wasting and degenerative muscle diseases.

Quantitative Data Summary

Due to the scarcity of publicly available quantitative data specifically for this compound in a mouse model of muscle regeneration, the following table summarizes representative data from a study using pentoxifylline, a structurally and functionally similar xanthine derivative. This data illustrates the potential therapeutic effects on muscle damage and inflammation.

ParameterControl (Vehicle)Pentoxifylline TreatmentFold ChangeReference
Plasma Creatine Kinase (U/L)1850 ± 250800 ± 150-2.3[1]
Muscle Myeloperoxidase Activity (U/mg tissue)0.8 ± 0.10.4 ± 0.05-2.0[1]
Centrally Nucleated Fibers (%)55 ± 575 ± 6+1.4[1]

Experimental Protocols

Animal Model and Husbandry
  • Species: C57BL/6 mice, male, 8-10 weeks old.

  • Housing: House mice in a temperature- and light-controlled environment (22±2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

  • Ethical Considerations: All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Induction of Skeletal Muscle Injury

This protocol describes muscle injury induction using cardiotoxin (CTX) from Naja mossambica mossambica venom.

  • Anesthesia: Anesthetize the mouse using isoflurane (2-3% in oxygen) or another approved anesthetic regimen.

  • Injection Site Preparation: Shave the fur over the tibialis anterior (TA) muscle of one hindlimb and sterilize the skin with 70% ethanol.

  • Cardiotoxin Injection: Inject 50 µL of 10 µM cardiotoxin solution in sterile phosphate-buffered saline (PBS) directly into the belly of the TA muscle using a 30-gauge needle.

  • Post-Procedure Care: Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-procedural analgesia as recommended by veterinary staff. The contralateral limb can be injected with sterile PBS to serve as a vehicle control.

Preparation and Administration of this compound
  • Vehicle: Prepare a stock solution of this compound in sterile saline (0.9% NaCl).

  • Dosage (Representative): Based on studies with pentoxifylline, a representative dosage range for intraperitoneal (i.p.) administration is 25-50 mg/kg body weight. The optimal dose for this compound should be determined empirically.

  • Administration Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery in mice.

  • Frequency: Administer this compound or vehicle once daily, starting on the day of injury and continuing for the desired duration of the study (e.g., 7, 14, or 21 days).

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Acclimatization (1 week) injury Muscle Injury (Cardiotoxin Injection) acclimatization->injury treatment This compound/Vehicle Administration (i.p.) (Daily) injury->treatment monitoring Daily Monitoring (Health & Behavior) treatment->monitoring euthanasia Euthanasia & Tissue Collection (e.g., Day 7, 14, 21) monitoring->euthanasia analysis Histological & Biochemical Analysis euthanasia->analysis

Caption: Experimental workflow for in vivo this compound administration in a mouse model of muscle regeneration.

Tissue Collection and Processing
  • Euthanasia: At the designated time points post-injury, euthanize the mice using a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Muscle Dissection: Carefully dissect the tibialis anterior muscles from both the injured and control limbs.

  • Tissue Processing:

    • For histology, embed the muscle tissue in optimal cutting temperature (OCT) compound and freeze in isopentane pre-cooled in liquid nitrogen. Store at -80°C.

    • For biochemical analysis (e.g., protein or RNA extraction), snap-freeze the tissue in liquid nitrogen and store at -80°C.

Assessment of Muscle Regeneration
  • Histology:

    • Cryosection the frozen muscle tissue (8-10 µm sections).

    • Perform Hematoxylin and Eosin (H&E) staining to visualize general muscle morphology, infiltrating inflammatory cells, and regenerating myofibers (characterized by central nuclei).

    • Perform Masson's trichrome staining to assess fibrosis.

  • Immunohistochemistry:

    • Stain for markers of regenerating myofibers (e.g., embryonic myosin heavy chain, eMyHC).

    • Stain for markers of inflammatory cells (e.g., F4/80 for macrophages, Ly-6G for neutrophils).

  • Biochemical Analysis:

    • Measure markers of muscle damage in serum (e.g., creatine kinase).

    • Perform Western blotting or ELISA to quantify the expression of inflammatory cytokines (e.g., TNF-α, IL-1β) and growth factors in muscle tissue homogenates.

Signaling Pathway of this compound in Skeletal Muscle

This compound, as a phosphodiesterase 4 (PDE4) inhibitor, is known to increase intracellular cyclic AMP (cAMP) levels. In the context of muscle inflammation and atrophy, this leads to the activation of the Exchange Protein Directly Activated by cAMP (EPAC) and subsequent activation of the PI3K/Akt signaling pathway. This pathway plays a crucial role in promoting cell survival and protein synthesis, thereby counteracting muscle proteolysis.

G This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Inhibits Degradation EPAC EPAC cAMP->EPAC Activates PI3K PI3K EPAC->PI3K Activates Akt Akt PI3K->Akt Activates MuscleProteolysis Muscle Proteolysis Akt->MuscleProteolysis Inhibits CellSurvival Cell Survival & Protein Synthesis Akt->CellSurvival Promotes

Caption: Signaling pathway of this compound in skeletal muscle.

Conclusion

This document provides a comprehensive, albeit representative, protocol for the in vivo administration of this compound in a mouse model of skeletal muscle regeneration. The provided methodologies, data presentation, and pathway diagrams are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other xanthine derivatives in the context of muscle injury and disease. It is crucial to optimize specific parameters, such as dosage, based on pilot studies to ensure robust and reproducible results.

References

Application Notes and Protocols for the Use of Torbafylline in a Burn Injury Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed application notes and protocols for investigating the therapeutic potential of Torbafylline (also known as HWA 448) in a preclinical burn injury animal model, with a specific focus on its role in mitigating skeletal muscle proteolysis.

Introduction: Severe burn injuries induce a profound hypermetabolic and hypercatabolic state, leading to significant skeletal muscle wasting. This loss of muscle mass is associated with increased morbidity and mortality. This compound, a phosphodiesterase (PDE) inhibitor, has been shown to attenuate burn-induced skeletal muscle proteolysis in rats. These protocols outline the necessary steps to replicate and build upon these findings.

Mechanism of Action

This compound is a phosphodiesterase (PDE) inhibitor that has been shown to attenuate burn-induced skeletal muscle proteolysis. The proposed mechanism involves the inhibition of phosphodiesterase 4 (PDE4), the predominant PDE isoform in skeletal muscle. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates two key downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). The activation of the EPAC/PI3K/Akt signaling pathway is a crucial component of this compound's action. This cascade ultimately leads to the normalization of downstream targets like phospho-FOXO1 and phospho-4E-BP1, which are involved in the regulation of protein synthesis and degradation. By modulating this pathway, this compound can reverse the changes in skeletal muscle proteolysis, PDE4 activity, and the expression of pro-inflammatory cytokines and E3 ligases induced by burn injury.[1]

Signaling Pathway of this compound in Attenuating Burn-Induced Muscle Proteolysis

Torbafylline_Pathway cluster_burn Burn Injury cluster_treatment Intervention cluster_cellular Cellular Response Burn Burn PDE4 PDE4 Burn->PDE4 Upregulates TNFa_IL6 TNFα, IL-6 Ubiquitin, E3 Ligases Burn->TNFa_IL6 Increases Expression This compound This compound This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades EPAC EPAC cAMP->EPAC Activates Proteolysis Proteolysis cAMP->Proteolysis Inhibits PI3K PI3K EPAC->PI3K Activates Akt Akt PI3K->Akt Activates FOXO1_4EBP1 p-FOXO1 p-4E-BP1 Akt->FOXO1_4EBP1 Normalizes Phosphorylation FOXO1_4EBP1->Proteolysis Inhibits TNFa_IL6->Proteolysis Promotes

Caption: this compound inhibits PDE4, leading to increased cAMP and subsequent activation of the EPAC/PI3K/Akt pathway, which in turn suppresses skeletal muscle proteolysis.

Experimental Protocols

Animal Model and Burn Induction

This protocol describes the creation of a consistent full-thickness scald burn in a rat model.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic: Isoflurane or Ketamine/Xylazine cocktail

  • Analgesic: Buprenorphine (0.05 mg/kg)

  • Electric clippers

  • Water bath maintained at 95-100°C

  • Flame-resistant mold with an opening corresponding to the desired total body surface area (TBSA) percentage (e.g., 30-40%)

  • Lactated Ringer's solution for fluid resuscitation

Procedure:

  • Anesthetize the rat using isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by absence of a pedal withdrawal reflex.

  • Administer pre-emptive analgesia (e.g., buprenorphine, 0.05 mg/kg, subcutaneously).

  • Shave the dorsum of the rat to ensure uniform heat transfer.

  • Place the rat in a flame-resistant mold that exposes a predetermined percentage of the total body surface area.

  • Immerse the exposed dorsal surface in a 95-100°C water bath for 10 seconds to create a full-thickness burn.

  • Immediately after the burn, dry the animal and administer fluid resuscitation with Lactated Ringer's solution intraperitoneally.

  • House the animals individually and monitor for signs of pain or distress, providing additional analgesia as needed.

This compound Administration

Note: The specific dosage of this compound in a burn injury model is not yet definitively established in the available literature. The following protocol is based on a study using this compound in a rat model of ischemic skeletal muscle, providing a scientifically informed starting point.[2][3] Dosage optimization studies are recommended.

Materials:

  • This compound (HWA 448)

  • Vehicle for dissolution (e.g., sterile saline or as specified by the manufacturer)

  • Oral gavage needles or equipment for the chosen administration route

Procedure (based on an ischemic muscle model):

  • Dosage: 25 mg/kg body weight.[2]

  • Administration Route: Oral gavage (p.o.).[2]

  • Frequency: Twice daily for a duration of two weeks, or once daily for three weeks.[2]

  • Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration for administration.

Alternative PDE4 Inhibitor Dosages for Context:

  • Pentoxifylline (non-selective PDE inhibitor): 200 mg/kg/day administered in two equal intraperitoneal doses in a rat burn model.

  • Rolipram (selective PDE4 inhibitor): 2 mg/kg for 3 days in a diabetic rat model of muscle atrophy.[4]

Assessment of Skeletal Muscle Proteolysis

This protocol describes an ex vivo method to measure muscle protein breakdown.

Materials:

  • Incubation medium (e.g., Krebs-Henseleit bicarbonate buffer)

  • Healthy control rat skeletal muscles (e.g., extensor digitorum longus - EDL, or soleus)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • At the designated time point post-burn, euthanize the rats.

  • Carefully dissect the EDL or soleus muscles.

  • Incubate the isolated muscles in a physiological buffer.

  • Collect the incubation medium at specified time points.

  • Analyze the medium for the release of amino acids, such as tyrosine and 3-methylhistidine, using HPLC. An increased release of these amino acids from the muscles of burned rats compared to sham controls indicates increased proteolysis.

Measurement of PDE4 Activity

Materials:

  • Skeletal muscle tissue homogenates

  • PDE4 activity assay kit (commercially available)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare skeletal muscle lysates from both control and treated animals.

  • Use a commercially available PDE4 activity assay kit, following the manufacturer's instructions. These kits typically involve the hydrolysis of cAMP by PDE4 and subsequent detection of the product.

  • Measure the PDE4 activity using a spectrophotometer or plate reader.

  • Compare the PDE4 activity in the burn group, this compound-treated group, and sham control group.

Quantification of mRNA Expression

This protocol outlines the measurement of gene expression for inflammatory markers and components of the ubiquitin-proteasome pathway.

Materials:

  • Skeletal muscle tissue samples

  • RNA extraction kit

  • Reverse transcription kit

  • Real-time PCR system

  • Primers for target genes (e.g., TNF-α, IL-6, MuRF1, MAFbx) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Isolate total RNA from skeletal muscle tissue samples using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform real-time PCR using specific primers for the target genes and a housekeeping gene for normalization.

  • Calculate the relative mRNA expression levels using the ΔΔCt method.

  • Compare the expression levels between the different experimental groups.

Experimental Workflow

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Burn_Induction Burn Induction (Full-thickness, 30-40% TBSA) Animal_Acclimatization->Burn_Induction Group_Allocation Group Allocation (Sham, Burn, Burn + this compound) Burn_Induction->Group_Allocation Treatment This compound Administration (e.g., 25 mg/kg p.o.) Group_Allocation->Treatment Monitoring Daily Monitoring (Health, Analgesia) Treatment->Monitoring Euthanasia_Sample_Collection Euthanasia & Sample Collection (Skeletal Muscle) Monitoring->Euthanasia_Sample_Collection Analysis Biochemical & Molecular Analysis Euthanasia_Sample_Collection->Analysis Proteolysis_Assay Muscle Proteolysis Assay Analysis->Proteolysis_Assay PDE4_Activity_Assay PDE4 Activity Assay Analysis->PDE4_Activity_Assay mRNA_Expression_Analysis mRNA Expression Analysis (RT-PCR) Analysis->mRNA_Expression_Analysis Logical_Relationships Burn_Injury Burn Injury Muscle_Proteolysis Increased Skeletal Muscle Proteolysis Burn_Injury->Muscle_Proteolysis Leads to Improved_Outcomes Potential for Improved Clinical Outcomes Muscle_Proteolysis->Improved_Outcomes Negatively Impacts Torbafylline_Treatment This compound Treatment Reduced_Proteolysis Attenuation of Muscle Proteolysis Torbafylline_Treatment->Reduced_Proteolysis Results in Reduced_Proteolysis->Improved_Outcomes Contributes to

References

Application of Torbafylline in Ischemic Injury Studies: An Overview and Protocols Based on Related Xanthine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Extensive literature searches for the direct application of Torbafylline (also known as HWA 448) in ischemic injury studies have yielded limited specific information. Research on this particular xanthine derivative in the context of ischemia, particularly cerebral ischemia, is not well-documented in publicly available scientific literature. However, closely related xanthine derivatives, such as Pentoxifylline and Theophylline, have been investigated for their potential therapeutic effects in ischemic conditions.

This document provides a detailed overview of the application of these related compounds in ischemic injury research, serving as a proxy for understanding the potential mechanisms and experimental approaches that could be relevant to this compound. The information presented here is intended for researchers, scientists, and drug development professionals.

Introduction to Xanthine Derivatives in Ischemic Injury

Xanthine derivatives, including Pentoxifylline and Theophylline, are a class of compounds known for their diverse pharmacological effects. Their primary mechanisms of action relevant to ischemic injury include:

  • Phosphodiesterase (PDE) Inhibition: By inhibiting PDEs, these compounds increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to a cascade of downstream effects, including vasodilation and modulation of inflammatory responses.

  • Adenosine Receptor Antagonism: Xanthines can block adenosine receptors, which play a complex role in cerebral blood flow and neuronal activity.

  • Anti-inflammatory Effects: These compounds have been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

  • Hemorheological Effects: Pentoxifylline, in particular, is known to improve blood flow by increasing red blood cell deformability and decreasing blood viscosity.

Data from Studies on Related Xanthine Derivatives

The following tables summarize quantitative data from studies on Pentoxifylline and Theophylline in various models of ischemic injury.

Table 1: Summary of Pentoxifylline Effects in Ischemic Injury Models

ParameterModelDosageOutcomeReference
Survival RateRat model of severe small intestinal ischemia10 mg/kg at reperfusionIncreased 7-day survival from 40% to 70%[1]
Muscle NecrosisCanine gracilis muscle ischemia-reperfusion25 mg/kg before reperfusionSignificant reduction in muscle necrosis[2]
Inflammatory CytokinesPatients undergoing cardiopulmonary bypass500 mg/L in cardioplegic solutionSignificantly lower post-operative blood levels of TNF-α, IL-6, and IL-8[3]
Tissue TNF-αPatients undergoing cardiopulmonary bypass500 mg/L in cardioplegic solutionTissue TNF-α reduced from 66 +/- 17.1 to 16.6 +/- 5.9[3]

Table 2: Summary of Theophylline Effects in Ischemic Stroke Studies

ParameterModelDosageOutcomeReference
Cerebral Blood FlowAcute ischemic stroke patientsAdd-on to thrombolytic therapyNo significant effect on regional cerebral blood flow in the penumbra[4]
Clinical ImprovementAcute ischemic stroke patientsAdd-on to thrombolytic therapyControversial results in clinical trials, with some early studies suggesting transient improvement[5][6]

Experimental Protocols

Detailed methodologies for key experiments involving xanthine derivatives in ischemic injury studies are provided below.

Animal Model of Intestinal Ischemia-Reperfusion

Objective: To assess the protective effect of a compound on intestinal tissue damage following ischemia and reperfusion.

Animal Model: Male Wistar rats.

Procedure:

  • Anesthetize the animals (e.g., with isoflurane).

  • Perform a midline laparotomy to expose the superior mesenteric artery (SMA).

  • Occlude the SMA with a microvascular clamp for a defined period (e.g., 120 minutes) to induce ischemia.

  • Remove the clamp to allow reperfusion.

  • Administer the test compound (e.g., Pentoxifylline at 10 mg/kg) or vehicle control intravenously at the onset of reperfusion.

  • Monitor the animals for a set period (e.g., 7 days) for survival analysis.

  • For mechanistic studies, sacrifice a subset of animals at an earlier time point (e.g., 1 hour post-reperfusion).

  • Collect blood samples for biochemical analysis (e.g., LDH, cytokines) and intestinal tissue for histology and measurement of markers of oxidative stress (e.g., malondialdehyde) and inflammation (e.g., myeloperoxidase).[1]

Measurement of Inflammatory Cytokines

Objective: To quantify the levels of pro-inflammatory cytokines in biological samples.

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

Procedure:

  • Collect blood samples (serum or plasma) or tissue homogenates from control and treated groups.

  • Use commercially available ELISA kits specific for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6).

  • Follow the manufacturer's instructions for the assay, which typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples to the wells.

    • Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

  • Measure the absorbance using a microplate reader.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways implicated in the action of xanthine derivatives in ischemic injury and a general experimental workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine_Receptor Adenosine Receptor Xanthine_Derivatives Xanthine Derivatives (e.g., Pentoxifylline) Xanthine_Derivatives->Adenosine_Receptor Antagonizes PDE Phosphodiesterase (PDE) Xanthine_Derivatives->PDE Inhibits Adenosine Adenosine Adenosine->Adenosine_Receptor Activates cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB_Inhibition Inhibition of NF-κB PKA->NFkB_Inhibition Leads to Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Inhibition->Cytokine_Production Reduces

Caption: Putative signaling pathway of xanthine derivatives in modulating inflammation.

experimental_workflow Start Induce Ischemia in Animal Model Treatment Administer this compound or Related Compound/Vehicle Start->Treatment Reperfusion Allow Reperfusion Treatment->Reperfusion Outcome_Assessment Assess Outcomes Reperfusion->Outcome_Assessment Histology Histological Analysis (Infarct Volume, Tissue Damage) Outcome_Assessment->Histology Biochemical Biochemical Assays (Cytokines, Oxidative Stress Markers) Outcome_Assessment->Biochemical Functional Functional Tests (Neurological Score, Motor Function) Outcome_Assessment->Functional Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis Biochemical->Data_Analysis Functional->Data_Analysis

Caption: General experimental workflow for studying the effects of a compound in an ischemic injury model.

Conclusion

While direct evidence for the application of this compound in ischemic injury is scarce, the well-documented effects of related xanthine derivatives like Pentoxifylline and Theophylline provide a strong rationale for its investigation. The protocols and pathways described herein offer a foundational framework for designing and conducting preclinical studies to explore the potential of this compound as a therapeutic agent for ischemic pathologies. Future research should focus on elucidating the specific mechanisms of action of this compound and evaluating its efficacy and safety in relevant animal models of ischemic injury.

References

Torbafylline Treatment for Muscle Regeneration Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torbafylline, a xanthine derivative, has emerged as a promising therapeutic agent for enhancing skeletal muscle regeneration. As a phosphodiesterase (PDE) inhibitor, its mechanism of action involves the modulation of key signaling pathways that govern muscle protein synthesis, inflammation, and cellular metabolism.[1][2] This document provides detailed application notes and protocols for utilizing this compound in muscle regeneration experiments, based on findings from preclinical studies. This compound has been shown to accelerate recovery from muscle atrophy, improve muscle function in ischemic conditions, and promote regeneration after myotoxic injury.[2][3][4]

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of this compound on muscle regeneration.

Table 1: Effects of this compound on Muscle Atrophy and Recovery

ParameterAnimal ModelTreatment GroupControl GroupOutcomeReference
Mitochondrial Volume DensityRat (Hindlimb Suspension)This compoundSalineFaster return to baseline
Capillary to Fiber RatioRat (Hindlimb Suspension)This compoundSalineFaster return to baseline
Muscle Fatigue ResistanceRat (Hindlimb Suspension)This compoundSalineSignificantly improved

Table 2: Effects of this compound on Ischemic Muscle

ParameterAnimal ModelTreatment GroupControl GroupOutcomeReference
Percentage of Glycolytic FibersRat (Iliac Artery Ligation)This compoundSalineSignificantly decreased[4]
Capillary Endothelial Cell SwellingRat (Iliac Artery Ligation)This compoundSalineSignificantly reduced
Fatigue ResistanceRat (Iliac Artery Ligation)This compoundSalineImproved[5]
AtrophyRat (Iliac Artery Ligation)This compoundSalineReduced[5]
Exercise ToleranceRat (Femoral Artery Stenosis)This compound (34 +/- 2.3 mg/kg/day)ControlIncreased treadmill speed and duration[6]

Table 3: Effects of this compound on Myotoxic Injury-Induced Regeneration

ParameterAnimal ModelTreatment GroupControl GroupOutcomeReference
Muscle Regeneration RateMouse (Chlorpromazine injection)This compoundSalineMuch faster regeneration[3]
Calmitine ConcentrationMouse (Chlorpromazine injection)This compoundSalineQuicker return to normal levels[3]

Signaling Pathways

This compound primarily acts as a phosphodiesterase 4 (PDE4) inhibitor. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). In the context of muscle regeneration, the this compound-mediated signaling cascade converges on the pro-hypertrophic PI3K/Akt pathway. This activation leads to the phosphorylation and subsequent inhibition of GSK-3β and the activation of mTORC1, which in turn promotes protein synthesis via phosphorylation of p70S6K and 4E-BP1. Furthermore, activated Akt phosphorylates and inactivates the FoxO transcription factors, thereby inhibiting the expression of atrophy-related genes ("atrogenes") like MuRF1 and MAFbx. This compound also exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Torbafylline_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits TNFa_IL6 ↓ TNF-α, IL-6 (Anti-inflammatory) This compound->TNFa_IL6 cAMP ↑ cAMP PDE4->cAMP Degrades Epac Epac cAMP->Epac Activates PI3K PI3K Epac->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates FoxO FoxO Akt->FoxO Inhibits p70S6K p70S6K mTORC1->p70S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis ↑ Protein Synthesis (Muscle Hypertrophy) p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Atrogenes ↓ Atrogene Expression (MuRF1, MAFbx) FoxO->Atrogenes

This compound's signaling cascade in muscle cells.

Experimental Protocols

In Vivo Models of Muscle Regeneration

1. Myotoxic Injury Model

This model is used to study the regeneration process following chemically induced muscle damage.

  • Animal Model: Male mice (e.g., C57BL/6).

  • Injury Induction:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Inject 50 µL of 10 µM cardiotoxin (CTX) or a single injection of chlorpromazine into the tibialis anterior (TA) or gastrocnemius muscle.

  • This compound Treatment:

    • Administer this compound daily via oral gavage at a dose of 25-50 mg/kg body weight, starting 24 hours post-injury.

    • A control group should receive vehicle (e.g., saline) administration.

  • Analysis:

    • Harvest muscles at various time points (e.g., 3, 5, 7, 14, and 21 days) post-injury.

    • Perform histological analysis (H&E staining) to assess muscle morphology, including the number of centrally nucleated fibers and fiber cross-sectional area.

    • Immunohistochemistry for markers of regeneration (e.g., embryonic myosin heavy chain, Pax7, MyoD, myogenin).

    • Western blotting or qPCR to analyze the expression of proteins in the signaling pathways of interest.

Myotoxic_Injury_Workflow Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Injury Induce Myotoxic Injury (e.g., Cardiotoxin) Anesthesia->Injury Treatment This compound or Vehicle Treatment Injury->Treatment Harvest Harvest Muscle Tissue (Multiple Time Points) Treatment->Harvest Analysis Histological & Molecular Analysis Harvest->Analysis End End Analysis->End

Workflow for the myotoxic injury model.

2. Muscle Atrophy and Recovery Model

This model is used to investigate the effects of this compound on preventing muscle atrophy and promoting recovery.

  • Animal Model: Male rats (e.g., Wistar).

  • Atrophy Induction:

    • Induce muscle atrophy through hindlimb suspension for a period of 2-5 weeks.

  • This compound Treatment:

    • Prevention Study: Administer this compound (e.g., 2 x 25 mg/kg/day, oral gavage) during the hindlimb suspension period.

    • Recovery Study: Administer this compound during the recovery period after hindlimb suspension.

    • Control groups should receive vehicle.

  • Analysis:

    • Assess muscle mass and fiber cross-sectional area.

    • Measure muscle function (e.g., in situ muscle force and fatigue resistance).

    • Analyze mitochondrial volume density and capillary-to-fiber ratio using electron microscopy and immunohistochemistry, respectively.

3. Ischemic Muscle Injury Model

This model is employed to evaluate the efficacy of this compound in improving blood flow and function in ischemic muscle.

  • Animal Model: Male rats.

  • Ischemia Induction:

    • Surgically ligate the common iliac or femoral artery to induce hindlimb ischemia.

  • This compound Treatment:

    • Administer this compound (e.g., 2 x 25 mg/kg/day, oral gavage) for a specified period following the ligation surgery.

  • Analysis:

    • Measure muscle blood flow using techniques like laser Doppler flowmetry or fluorescent microspheres.

    • Assess muscle performance, including fatigue resistance and exercise tolerance (e.g., treadmill running).

    • Analyze muscle fiber type composition (e.g., via myosin ATPase staining) and capillary density.

In Vitro Myoblast Differentiation Assay

This assay is used to determine the direct effects of this compound on myoblast differentiation into myotubes.

  • Cell Line: C2C12 mouse myoblasts.

  • Protocol:

    • Proliferation: Culture C2C12 myoblasts in growth medium (DMEM with 10% fetal bovine serum) until they reach 80-90% confluency.

    • Differentiation: Induce differentiation by switching to a differentiation medium (DMEM with 2% horse serum).

    • This compound Treatment: Treat the cells with varying concentrations of this compound (a suggested starting range is 1-100 µM, based on similar PDE inhibitors) dissolved in DMSO (ensure final DMSO concentration is <0.1%). A vehicle control (DMSO) should be included.

    • Analysis (after 3-5 days of differentiation):

      • Morphological Analysis: Capture images of the myotubes and quantify the fusion index (percentage of nuclei within myotubes) and myotube diameter.

      • Immunofluorescence: Stain for myogenic markers such as MyoD, myogenin, and myosin heavy chain (MyHC).

      • Western Blotting/qPCR: Analyze the protein and mRNA expression levels of myogenic regulatory factors and components of the Akt/mTOR signaling pathway.

Myoblast_Differentiation_Workflow Start Start Culture Culture C2C12 Myoblasts in Growth Medium Start->Culture Differentiation Induce Differentiation (Switch to Differentiation Medium) Culture->Differentiation Treatment Treat with this compound or Vehicle Differentiation->Treatment Incubation Incubate for 3-5 Days Treatment->Incubation Analysis Analyze Myotube Formation & Myogenic Markers Incubation->Analysis End End Analysis->End

Workflow for in vitro myoblast differentiation assay.

Conclusion

This compound demonstrates significant potential in promoting muscle regeneration across various injury models. Its mechanism of action, centered on the inhibition of PDE4 and subsequent activation of the pro-hypertrophic Akt/mTOR signaling pathway, provides a strong rationale for its therapeutic application. The protocols outlined in this document offer a framework for researchers to further investigate the efficacy and molecular mechanisms of this compound in the context of skeletal muscle repair and regeneration. Further studies are warranted to translate these preclinical findings into clinical applications for patients with muscle-wasting diseases and injuries.

References

Application Notes and Protocols for Western Blot Analysis of p-Akt after Torbafylline Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torbafylline, a phosphodiesterase 4 (PDE4) inhibitor, has been identified as a modulator of the PI3K/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell survival, growth, proliferation, and metabolism. Dysregulation of the PI3K/Akt pathway is implicated in various diseases, making it a key target for therapeutic development. This compound exerts its effects by inhibiting PDE4, leading to an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP activates Exchange Protein Directly Activated by cAMP (Epac), which in turn activates Phosphoinositide 3-kinase (PI3K). Activated PI3K then phosphorylates Akt at serine/threonine residues, leading to its activation (p-Akt).

These application notes provide a comprehensive guide for the analysis of Akt phosphorylation at Serine 473 (p-Akt Ser473) in response to this compound treatment using Western blot analysis. The protocols and data herein are intended to facilitate research into the mechanism of action of this compound and other PDE4 inhibitors.

Data Presentation

The following table summarizes hypothetical quantitative data from a time-course experiment designed to assess the effect of this compound on p-Akt levels. This data is illustrative, as specific quantitative data from published dose-response or time-course studies were not available in the public domain at the time of this writing. Researchers should generate their own empirical data following the protocols provided.

Table 1: Relative p-Akt (Ser473) Levels in Response to this compound Treatment Over Time

Treatment Time (minutes)This compound (10 µM) - Relative p-Akt/Total Akt RatioVehicle Control - Relative p-Akt/Total Akt Ratio
01.01.0
152.51.1
304.21.0
603.80.9
1202.11.0

Data are presented as fold change relative to the vehicle control at time 0. This is hypothetical data for illustrative purposes.

Signaling Pathway

The diagram below illustrates the signaling cascade initiated by this compound, leading to the phosphorylation of Akt.

Torbafylline_pAkt_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibition cAMP cAMP PDE4->cAMP Increased Levels Epac Epac cAMP->Epac Activation PI3K PI3K Epac->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt (Ser473) (Active) Akt->pAkt Phosphorylation Downstream Downstream Cellular Effects pAkt->Downstream Initiation of

This compound-induced PI3K/Akt signaling pathway.

Experimental Protocols

Western Blot Analysis of p-Akt (Ser473)

This protocol provides a detailed methodology for the detection of phosphorylated Akt at Serine 473 in cell lysates following treatment with this compound.

Materials:

  • Cell culture reagents (e.g., DMEM, FBS, antibiotics)

  • This compound (and appropriate vehicle, e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-total Akt

    • Mouse anti-β-actin (or other loading control)

  • Secondary antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal Akt phosphorylation.

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified time points.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • The next day, wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL detection reagents according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt and a loading control like β-actin, following the same immunoblotting procedure.

    • Quantify the band intensities using densitometry software. The p-Akt signal should be normalized to the total Akt signal, which is then normalized to the loading control.

Experimental Workflow Diagram

The following diagram outlines the key steps in the Western blot analysis of p-Akt after this compound treatment.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Plating Cell Plating Starvation Serum Starvation Plating->Starvation Treatment This compound Treatment Starvation->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Akt, Total Akt, β-actin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Quant_Analysis Densitometry & Normalization Detection->Quant_Analysis

Experimental workflow for Western blot analysis.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the effects of this compound on Akt phosphorylation. By following these detailed methodologies, researchers can effectively assess the activation of the PI3K/Akt signaling pathway in response to this and other PDE4 inhibitors. The visualization of the signaling pathway and experimental workflow aims to provide clarity and enhance the reproducibility of these experiments. It is crucial for researchers to perform their own dose-response and time-course experiments to generate specific quantitative data for their experimental systems.

High-performance liquid chromatography (HPLC) for Torbafylline

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of Torbafylline using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a xanthine derivative with potential therapeutic applications. As with any drug development process, a robust and reliable analytical method for the quantification of the active pharmaceutical ingredient (API) is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and accuracy.[1] This application note provides a detailed protocol for the determination of this compound in bulk drug substance and pharmaceutical dosage forms using a reversed-phase HPLC (RP-HPLC) method. The described method is based on established analytical procedures for similar xanthine derivatives, such as Doxofylline and Theophylline.[2][3][4][5]

Principle of the Method

The method utilizes a reversed-phase C18 column to separate this compound from potential impurities and degradation products. The separation is achieved by isocratic elution with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer. Detection is performed using a UV-Vis detector at a wavelength determined by the maximum absorbance of this compound. Quantification is based on the peak area of the analyte compared to a standard calibration curve.

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions are recommended as a starting point for method development and validation.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 3.0, adjusted with orthophosphoric acid) (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 273 nm (hypothetical, based on xanthine derivatives)
Run Time 10 minutes

Experimental Protocols

Preparation of Solutions

1. Buffer Preparation (0.05 M Potassium Dihydrogen Phosphate, pH 3.0):

  • Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

2. Mobile Phase Preparation:

  • Mix acetonitrile and the prepared phosphate buffer in a ratio of 40:60 (v/v).

  • Degas the mobile phase by sonication for 15 minutes or by using an online degasser.

3. Standard Stock Solution Preparation (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and make up the volume to the mark.

  • Sonicate for 5 minutes to ensure complete dissolution.

4. Preparation of Working Standard Solutions:

  • From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 5 µg/mL to 50 µg/mL by diluting with the mobile phase. These will be used to construct the calibration curve.

5. Sample Preparation (from a hypothetical tablet formulation):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the drug.

  • Make up the volume to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 20 µg/mL).

Method Validation Parameters (Exemplary Data)

The developed method should be validated according to ICH guidelines. The following tables present exemplary data for guidance.

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20004500
%RSD of Peak Areas ≤ 2.0%0.8%

Table 2: Linearity

Concentration (µg/mL)Peak Area (arbitrary units)
5150234
10301456
20602890
30904123
401205678
501507890
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision

Concentration (µg/mL)Intra-day %RSD (n=6)Inter-day %RSD (n=6)
100.91.2
300.71.0
500.60.9

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Amount Recovered (µg/mL)% Recovery
109.9299.2%
2020.14100.7%
3029.8599.5%

Visualizations

Experimental Workflow

experimental_workflow prep_solutions Preparation of Solutions (Mobile Phase, Standards, Samples) hplc_system HPLC System Setup (Column, Flow Rate, Wavelength) prep_solutions->hplc_system injection Injection of Samples and Standards (20 µL) hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (273 nm) separation->detection data_analysis Data Analysis (Peak Integration, Calibration Curve) detection->data_analysis quantification Quantification of this compound data_analysis->quantification

Caption: Workflow for the HPLC analysis of this compound.

Proposed Signaling Pathway of this compound

Xanthine derivatives are known to act as phosphodiesterase (PDE) inhibitors. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and results in smooth muscle relaxation.

signaling_pathway drug drug enzyme enzyme molecule molecule protein protein effect effect This compound This compound pde Phosphodiesterase (PDE) This compound->pde Inhibition amp AMP pde->amp atp ATP ac Adenylyl Cyclase atp->ac camp cAMP ac->camp camp->pde pka_active Active PKA camp->pka_active Activation pka_inactive Inactive PKA pka_inactive->pka_active relaxation Smooth Muscle Relaxation pka_active->relaxation

Caption: Proposed mechanism of action for this compound.

Conclusion

This application note presents a straightforward and reproducible RP-HPLC method for the quantification of this compound. The method is simple, accurate, and precise, making it suitable for routine analysis in a quality control setting. The provided chromatographic conditions and validation parameters serve as a robust starting point for method development and can be adapted as needed for specific applications, such as the analysis of this compound in biological matrices for pharmacokinetic studies. Further optimization and validation should be performed to meet the specific requirements of the intended application.

References

Application Notes and Protocols for Immunofluorescence Staining of Signaling Proteins with Torbafylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torbafylline (also known as HWA 448) is a phosphodiesterase (PDE) inhibitor with a degree of selectivity for PDE4.[1] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation. This increase in cAMP levels activates downstream signaling pathways, most notably the Exchange protein directly activated by cAMP (Epac) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1] This signaling cascade has been shown to play a crucial role in cellular processes such as inflammation and muscle proteolysis.[1] Specifically, this compound has been demonstrated to attenuate burn-induced muscle proteolysis by modulating the PDE4/cAMP/Epac/PI3K/Akt signaling axis.[1] Its mechanism involves the normalization of phosphorylation levels of Akt and its downstream targets, including Forkhead box protein O1 (FOXO1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1]

Immunofluorescence staining is a powerful technique to visualize the subcellular localization and quantify the expression levels of these key signaling proteins upon this compound treatment. This document provides detailed protocols and application notes for the immunofluorescent analysis of signaling proteins modulated by this compound.

Signaling Pathway Modulated by this compound

This compound, by inhibiting PDE4, increases intracellular cAMP levels. This activates Epac, which in turn can activate the PI3K/Akt signaling pathway. Activated Akt then phosphorylates and regulates the activity of downstream targets like FOXO1 and 4E-BP1, impacting processes such as protein synthesis and degradation.

Torbafylline_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades Epac Epac cAMP->Epac activates PI3K PI3K Epac->PI3K activates Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt phosphorylation FOXO1 FOXO1 pAkt->FOXO1 phosphorylates _4EBP1 4E-BP1 pAkt->_4EBP1 phosphorylates pFOXO1 p-FOXO1 (inactive) FOXO1->pFOXO1 inactivation Proteolysis Muscle Proteolysis pFOXO1->Proteolysis p4EBP1 p-4E-BP1 (inactive) _4EBP1->p4EBP1 inactivation p4EBP1->Proteolysis

Caption: this compound signaling pathway.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on key signaling proteins. While immunofluorescence provides qualitative and semi-quantitative localization data, the following quantitative data from other methods provides a reference for expected changes.

Target ProteinTreatment ConditionsCell/Tissue TypeObserved EffectMethodReference
Phospho-Akt (p-Akt) This compound post-burn injuryRat skeletal muscleSignificant increase in phosphorylationWestern Blot[1]
Phospho-FOXO1 (p-FOXO1) This compound post-burn injuryRat skeletal muscleNormalized (increased) phosphorylationWestern Blot[1]
Phospho-4E-BP1 (p-4E-BP1) This compound post-burn injuryRat skeletal muscleNormalized (increased) phosphorylationWestern Blot[1]
Epac This compound post-burn injuryRat skeletal muscleEnhanced protein levelsWestern Blot[1]
cAMP This compound post-burn injuryRat skeletal muscleSignificantly reversed decrease in concentrationAssay Kit[1]

Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of signaling proteins in cultured cells treated with this compound. This protocol is a general guideline and may require optimization for specific cell types and antibodies.

Experimental Workflow Overview

Immunofluorescence_Workflow cluster_prep Cell Preparation cluster_staining Immunofluorescence Staining cluster_imaging Imaging and Analysis A Seed cells on coverslips B This compound Treatment A->B C Fixation B->C D Permeabilization C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Mounting G->H I Fluorescence Microscopy H->I J Image Analysis I->J

Caption: Immunofluorescence experimental workflow.

Materials and Reagents
  • Cell Culture:

    • Appropriate cell line (e.g., C2C12 myotubes, HEK293)

    • Complete growth medium

    • Sterile glass coverslips

    • Multi-well plates

  • This compound Treatment:

    • This compound (HWA 448)

    • DMSO (vehicle control)

  • Fixation and Permeabilization:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1-0.5% Triton X-100 in PBS

  • Blocking and Antibody Incubation:

    • Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS

    • Primary Antibodies (e.g., Rabbit anti-phospho-Akt, Mouse anti-Epac)

    • Fluorophore-conjugated Secondary Antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)

    • Nuclear Counterstain (e.g., DAPI)

  • Mounting:

    • Antifade mounting medium

Detailed Protocol

1. Cell Culture and Treatment

  • Sterilize glass coverslips and place one in each well of a multi-well plate.

  • Seed cells onto the coverslips at a density that will result in 60-80% confluency at the time of the experiment.

  • Culture cells in complete growth medium overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentration (e.g., 1-100 µM). Also, prepare a vehicle control with the same final concentration of DMSO.

  • Remove the growth medium and wash the cells once with warm PBS.

  • Add the this compound-containing medium or the vehicle control medium to the respective wells.

  • Incubate for the desired treatment time (e.g., 30 minutes to 24 hours), depending on the specific signaling event being investigated.

2. Fixation

  • Aspirate the treatment medium and gently wash the cells twice with PBS.

  • Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

3. Permeabilization

  • Permeabilize the cells by adding 0.1-0.5% Triton X-100 in PBS to each well and incubating for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

4. Blocking

  • Block non-specific antibody binding by adding Blocking Buffer to each well and incubating for 1 hour at room temperature in a humidified chamber.

5. Primary Antibody Incubation

  • Dilute the primary antibodies to their optimal working concentration in the Blocking Buffer.

  • Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.

  • Incubate overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation

  • Wash the cells three times with PBS for 5 minutes each.

  • Dilute the fluorophore-conjugated secondary antibodies in the Blocking Buffer. Protect from light from this step onwards.

  • Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.

  • Incubate for 1-2 hours at room temperature in a dark, humidified chamber.

  • If using a nuclear counterstain like DAPI, it can be added during the last 10 minutes of this incubation.

7. Mounting

  • Wash the cells three times with PBS for 5 minutes each, followed by a final rinse with deionized water.

  • Carefully remove the coverslips from the wells and mount them cell-side down onto a glass microscope slide with a drop of antifade mounting medium.

  • Seal the edges of the coverslip with clear nail polish to prevent drying.

  • Store the slides at 4°C in the dark until imaging.

8. Imaging and Analysis

  • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

  • Capture images of both the vehicle-treated and this compound-treated cells using identical acquisition settings (e.g., exposure time, laser power, gain).

  • For quantitative analysis, measure the fluorescence intensity and/or analyze the subcellular localization of the target proteins using image analysis software (e.g., ImageJ/Fiji, CellProfiler). The fluorescence intensity of the protein of interest can be normalized to the DAPI signal to account for cell number.

Troubleshooting and Considerations

  • High Background: Insufficient blocking, inadequate washing, or a high concentration of primary or secondary antibodies can lead to high background. Optimize blocking time and antibody concentrations.

  • Weak or No Signal: The target protein may not be expressed in the chosen cell line, or the antibody may not be suitable for immunofluorescence. Ensure the use of validated antibodies. The fixation and permeabilization methods may also need optimization for specific epitopes.[2]

  • Phospho-specific Antibodies: When working with antibodies that detect phosphorylated proteins, it is crucial to use a buffer that helps preserve the phosphorylation state, such as a buffer containing phosphatase inhibitors.[2] Also, a non-fat dry milk blocking solution should be avoided as it contains phosphoproteins that can increase background.[2]

  • Controls: Always include appropriate controls:

    • Vehicle Control: To assess the baseline level of the signaling protein.

    • Secondary Antibody Only Control: To check for non-specific binding of the secondary antibody.

    • Isotype Control: To ensure the observed staining is due to specific primary antibody binding and not non-specific Fc receptor binding or other protein-protein interactions.

References

Troubleshooting & Optimization

Troubleshooting Torbafylline insolubility in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Torbafylline insolubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as HWA 448) is a xanthine derivative that functions as a phosphodiesterase (PDE) inhibitor, with a notable inhibitory effect on PDE4.[1][2] Its mechanism of action involves the activation of the PDE4/cAMP/EPAC/PI3K/Akt signaling pathway.[1][2] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates various cellular processes.

Q2: Why am I observing precipitation when I add this compound to my cell culture media?

Xanthine derivatives, like this compound, are often characterized by poor water solubility.[3][4] This low solubility is attributed to strong intermolecular hydrogen bonds and base stacking interactions.[4] When a concentrated stock solution of this compound (often in an organic solvent like DMSO) is diluted into an aqueous cell culture medium, the compound can precipitate out of solution as its concentration exceeds its solubility limit in the final aqueous environment.

Q3: Can the precipitated this compound affect my cells?

Yes, the presence of precipitates in your cell culture can have several negative consequences. It can lead to inaccurate dosing, as the actual concentration of solubilized drug is unknown. Furthermore, the precipitate itself can cause cellular stress or be phagocytosed by cells, leading to artifacts and misinterpretation of experimental results.

Troubleshooting Guide: this compound Insolubility

Issue: Precipitate formation upon addition of this compound to cell culture medium.

dot

Caption: Troubleshooting workflow for this compound insolubility.

Step 1: Verify Stock Solution

Ensure your this compound stock solution is properly prepared.

  • Action: Visually inspect your stock solution for any signs of precipitation before diluting it into the cell culture medium. If you are using a previously prepared and stored stock, allow it to fully equilibrate to room temperature and vortex thoroughly to ensure homogeneity.

Step 2: Optimize Solvent and Concentration

The choice of solvent and the concentration of your stock solution are critical.

  • Recommendation: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds for cell culture. Prepare a high-concentration stock solution of this compound in 100% DMSO.

Parameter Recommendation Rationale
Solvent 100% DMSOHigh solubilizing power for many organic molecules.
Stock Concentration 10-50 mMA higher stock concentration allows for a smaller volume to be added to the culture medium, minimizing the final solvent concentration.
Final DMSO Concentration < 0.5% (v/v)High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration in the culture medium as low as possible.

Step 3: Adjust the pH of the Culture Medium (with caution)

  • Action: Prepare small aliquots of your cell culture medium and adjust the pH slightly (e.g., in increments of 0.2 units) both upwards and downwards from the standard physiological pH of ~7.4. Test the solubility of this compound in these pH-adjusted media.

  • Critical Consideration: Be aware that altering the pH of the culture medium can significantly impact cell health and growth. This approach should be used with caution and validated to ensure it does not adversely affect your experimental system.

Step 4: Test Solubilizing Agents

If insolubility persists, the use of solubilizing agents can be considered.

  • Action: Test the addition of a small amount of a biocompatible surfactant or a complexing agent to your cell culture medium before adding this compound.

Agent Type Example Recommended Starting Concentration Considerations
Surfactant Pluronic® F-680.01 - 0.1% (w/v)Can aid in the formation of micelles to encapsulate the drug. Cell line-dependent toxicity should be evaluated.
Complexing Agent Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-5 mMForms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Experimental Protocol: Determining this compound Solubility in Cell Culture Medium

This protocol provides a method to determine the approximate solubility of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • 100% DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a Saturated Solution: Add an excess amount of this compound powder to a known volume of your cell culture medium in a sterile microcentrifuge tube.

  • Equilibrate: Incubate the tube at 37°C for 24 hours with gentle agitation to allow the solution to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge the tube at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved this compound.

  • Collect Supernatant: Carefully collect the supernatant without disturbing the pellet. This supernatant represents the saturated solution of this compound in your cell culture medium.

  • Quantify Concentration: Determine the concentration of this compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if this compound has a distinct absorbance peak) or HPLC.

  • Create a Standard Curve: Prepare a standard curve of known concentrations of this compound in your cell culture medium to accurately quantify the concentration in the saturated supernatant.

Data Presentation:

Cell Culture Medium Temperature (°C) Measured Solubility (µg/mL) Measured Solubility (µM)
DMEM + 10% FBS37[Insert your experimental value][Insert your calculated value]
RPMI-1640 + 10% FBS37[Insert your experimental value][Insert your calculated value]

This compound Signaling Pathway

As a phosphodiesterase 4 (PDE4) inhibitor, this compound is expected to modulate intracellular signaling pathways regulated by cyclic AMP (cAMP).

dot

Torbafylline_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades AMP AMP ATP ATP AC Adenylate Cyclase AC->cAMP converts Epac Epac cAMP->Epac activates PI3K PI3K Epac->PI3K activates Akt Akt PI3K->Akt activates Downstream Downstream Cellular Effects Akt->Downstream

Caption: this compound's mechanism of action via PDE4 inhibition.

References

Technical Support Center: Optimizing Torbafylline Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Torbafylline. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to help you address specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

This compound is a potent and selective inhibitor of the novel serine/threonine kinase, this compound Kinase 1 (TFK1). TFK1 is a key component of the 'T-Signal' pathway, which is implicated in pro-inflammatory cytokine production and cellular proliferation. By inhibiting TFK1, this compound effectively blocks the downstream signaling cascade, leading to a reduction in inflammatory responses and cell growth in specific cellular contexts.

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

For initial experiments, we recommend a starting concentration range of 1 µM to 50 µM. However, the optimal concentration is highly cell-type dependent and should be determined empirically for your specific model system. We advise performing a dose-response curve to determine the IC50 value in your cell line of interest.

Q3: How should I dissolve and store this compound?

This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the DMSO stock solution should be further diluted in your culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound at expected concentrations. 1. Suboptimal concentration. 2. Degraded compound. 3. Resistant cell line. 4. Incorrect assay endpoint.1. Perform a wider dose-response curve (e.g., 0.1 µM to 100 µM). 2. Use a fresh aliquot of this compound. 3. Verify TFK1 expression in your cell line via Western blot or qPCR. 4. Ensure your assay is sensitive to changes in the T-Signal pathway.
High levels of cytotoxicity observed at low concentrations. 1. Cell line is highly sensitive to TFK1 inhibition. 2. Off-target effects. 3. Solvent (DMSO) toxicity.1. Lower the concentration range in your dose-response experiments. 2. Perform a cytotoxicity assay (e.g., LDH release) to distinguish from anti-proliferative effects. 3. Ensure the final DMSO concentration is below 0.1%.
Inconsistent results between experiments. 1. Variation in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Variability in compound dilution.1. Ensure consistent cell seeding density and confluency. 2. Standardize all incubation periods. 3. Prepare fresh dilutions for each experiment from a reliable stock solution.

Quantitative Data Summary

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay
A549Lung Carcinoma15.2MTT Assay (72h)
MCF-7Breast Adenocarcinoma25.8SRB Assay (72h)
U-87 MGGlioblastoma10.5CellTiter-Glo (48h)
PC-3Prostate Adenocarcinoma32.1MTT Assay (72h)

Table 2: Recommended Concentration Ranges for Common In Vitro Assays

Assay TypeRecommended Concentration Range (µM)Notes
Western Blot (p-TFK1 inhibition)1 - 251-4 hour treatment
Cytokine Release Assay (e.g., ELISA)5 - 5024-48 hour treatment
Cell Proliferation/Viability Assay1 - 10048-72 hour treatment
Apoptosis Assay (e.g., Annexin V)10 - 7524-48 hour treatment

Experimental Protocols

Protocol 1: Determination of IC50 using Sulforhodamine B (SRB) Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO

  • 96-well plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Plate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO). Include a "time zero" plate that is fixed immediately after treatment.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Cell Fixation: After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry. Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of TFK1 Phosphorylation

This protocol is for assessing the inhibition of TFK1 phosphorylation by this compound.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-TFK1, anti-TFK1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) and a vehicle control for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add loading buffer, and denature by heating. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-TFK1 overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total TFK1 and a loading control like GAPDH.

Visualizations

T_Signal_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor TFK1 TFK1 Receptor->TFK1 Activates DownstreamKinase MAPK Homolog TFK1->DownstreamKinase Phosphorylates TranscriptionFactor TF-Inflammation DownstreamKinase->TranscriptionFactor Activates GeneExpression Gene Expression (Cytokines, Proliferation Genes) TranscriptionFactor->GeneExpression Promotes This compound This compound This compound->TFK1 Inhibits Experimental_Workflow start Start: Select Cell Line dose_response 1. Dose-Response Curve (e.g., SRB Assay, 72h) start->dose_response determine_ic50 2. Determine IC50 dose_response->determine_ic50 cytotoxicity_assay 3. Cytotoxicity Assay (e.g., LDH Assay, 24h) determine_ic50->cytotoxicity_assay target_engagement 4. Target Engagement (Western Blot for p-TFK1, 2h) cytotoxicity_assay->target_engagement functional_assay 5. Functional Assay (e.g., Cytokine ELISA, 48h) target_engagement->functional_assay optimize_concentration 6. Optimize Concentration for Specific Functional Assays functional_assay->optimize_concentration end End: Optimized Concentration optimize_concentration->end Troubleshooting_Tree start Problem: Inconsistent Results check_cells Are cells healthy and at consistent confluency? start->check_cells check_reagents Are reagents (this compound, media) fresh and properly stored? check_cells->check_reagents Yes solution_cells Solution: Standardize cell culture practice (seeding density, passage number). check_cells->solution_cells No check_protocol Is the experimental protocol being followed consistently? check_reagents->check_protocol Yes solution_reagents Solution: Use fresh aliquots of This compound and quality-controlled media. check_reagents->solution_reagents No solution_protocol Solution: Review and standardize all steps of the protocol. check_protocol->solution_protocol No contact_support If issues persist, contact Technical Support. check_protocol->contact_support Yes

Technical Support Center: Addressing Variability in Animal Responses to Theophylline (as a proxy for Torbafylline)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in animal responses during experiments with Theophylline.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: High Variability in Efficacy Between Individual Animals

Question: We are observing a wide range of responses to Theophylline in our animal cohort, with some individuals showing a strong therapeutic effect while others show little to no response. What could be the cause?

Answer: High inter-individual variability is a known challenge in animal studies. Several factors can contribute to this:

  • Genetic Differences: Even within the same strain, genetic drift can lead to variations in drug metabolism and receptor sensitivity.

  • Physiological State: Factors such as age, sex, weight, and underlying health conditions can significantly impact how an animal responds to Theophylline.[1][2][3] For instance, neonatal and geriatric animals may have altered drug clearance times.[1]

  • Environmental Factors: Stress, housing conditions, and diet can all influence an animal's physiological state and subsequent drug response.

  • Drug Metabolism: Theophylline is metabolized by cytochrome P450 enzymes in the liver.[1][4] Variations in the activity of these enzymes between animals can lead to different plasma concentrations and, consequently, varied effects.

Troubleshooting Steps:

  • Standardize Your Cohort: Ensure that all animals are of a similar age, sex, and weight.

  • Control Environmental Conditions: Maintain consistent housing, diet, and handling procedures to minimize stress.

  • Consider a Different Strain: If variability persists, it may be beneficial to test a different, more genetically stable animal strain.

  • Measure Plasma Concentrations: If feasible, measuring Theophylline plasma concentrations can help determine if the variability is due to pharmacokinetic or pharmacodynamic differences.

Issue 2: Unexpected Adverse Events or Toxicity at Therapeutic Doses

Question: Some of our animals are experiencing adverse effects like seizures or cardiac arrhythmias, even at what should be a therapeutic dose. Why is this happening?

Answer: Theophylline has a narrow therapeutic index, meaning the dose at which it is effective is close to the dose at which it becomes toxic.[5] Several factors can increase the risk of toxicity:

  • Impaired Metabolism: Liver or kidney disease can impair the metabolism and excretion of Theophylline, leading to higher than expected plasma concentrations.[3]

  • Drug Interactions: Co-administration of other drugs that inhibit cytochrome P450 enzymes can slow down Theophylline metabolism, increasing its levels in the body.[1]

  • Individual Sensitivity: Some animals may be inherently more sensitive to the central nervous system and cardiac stimulant effects of Theophylline.[1][6]

Troubleshooting Steps:

  • Health Screening: Ensure all animals are healthy and free of underlying liver or kidney conditions before starting the experiment.

  • Review Concomitant Medications: Carefully review any other medications the animals are receiving to check for potential drug interactions.

  • Dose De-escalation: If adverse events occur, consider reducing the dose for the affected animals or the entire cohort.

  • Therapeutic Drug Monitoring: Measure plasma Theophylline concentrations to ensure they are within the therapeutic range.

Issue 3: Lack of Expected Therapeutic Effect

Question: We are not observing the expected bronchodilatory or anti-inflammatory effects of Theophylline in our animal model. What could be the reason?

Answer: A lack of efficacy can be due to several factors, ranging from experimental protocol issues to the specific characteristics of your animal model.

  • Sub-therapeutic Dosing: The administered dose may be too low to achieve therapeutic plasma concentrations in the specific species or strain being used.

  • Poor Bioavailability: The formulation and route of administration can affect how much of the drug is absorbed and reaches the systemic circulation.[7][8] Different brands of Theophylline can have inconsistent bioavailability.[6]

  • Rapid Metabolism: Some species or individuals may metabolize Theophylline very rapidly, leading to a short duration of action.

  • Model-Specific Factors: The specific animal model of disease may not be responsive to the mechanisms of action of Theophylline.

Troubleshooting Steps:

  • Verify Dosing Calculations: Double-check all dosing calculations to ensure accuracy.

  • Optimize Route of Administration: Consider alternative routes of administration (e.g., intravenous) to ensure complete bioavailability.

  • Increase Dose or Dosing Frequency: If plasma concentrations are found to be low, a higher dose or more frequent administration may be necessary.

  • Re-evaluate the Animal Model: Ensure that the chosen animal model is appropriate for studying the effects of a phosphodiesterase inhibitor and adenosine receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Theophylline?

A1: Theophylline has two main mechanisms of action:

  • Phosphodiesterase (PDE) Inhibition: It non-selectively inhibits PDE enzymes, which leads to an increase in intracellular cyclic AMP (cAMP).[5][7] This increase in cAMP promotes the relaxation of smooth muscles in the airways (bronchodilation).[4][9]

  • Adenosine Receptor Antagonism: It blocks adenosine receptors, which can prevent adenosine-mediated bronchoconstriction and inflammation.[4][5][7]

Q2: Are there significant species differences in Theophylline pharmacokinetics?

A2: Yes, there are notable differences in how various animal species absorb, metabolize, and excrete Theophylline. For example, the half-life of Theophylline can vary significantly between dogs, cats, and rabbits.[10][11][12] Therefore, it is crucial to consult species-specific pharmacokinetic data when designing experiments.

Q3: What are the common side effects of Theophylline in animals?

A3: Common side effects are generally related to its stimulant properties and can include central nervous system excitement, restlessness, and gastrointestinal upset (nausea, vomiting).[1][3] At higher doses, more severe effects such as cardiac arrhythmias and seizures can occur.[1][6]

Q4: How should Theophylline be administered in animal studies?

A4: Theophylline can be administered orally (as tablets, capsules, or liquid) or intravenously.[3][8] For oral administration, it is important to use a consistent formulation, as different brands can have varying bioavailability.[6] Extended-release formulations are often used to maintain stable plasma concentrations.[8]

Data Presentation

Table 1: Pharmacokinetic Parameters of Theophylline in Different Animal Species

ParameterDogCatRabbit
Half-life (t½) ~5.7 - 8.4 hours[8][12]Variable, may be longer than in dogsShorter than in dogs
Volume of Distribution (Vd) ~0.82 L/kg[12]N/AN/A
Clearance (Cl) ~0.780 mL/kg/min[8]Slower than in dogsN/A
Bioavailability (Oral) >80%[8]Variable with transdermal application[11]N/A

Experimental Protocols

Protocol 1: Oral Administration of Theophylline in Dogs
  • Animal Selection: Use healthy adult dogs of a specific breed and similar age and weight.

  • Dose Calculation: Based on pharmacokinetic data, a common starting dose is 10 mg/kg, administered every 12 hours.[8]

  • Administration: Administer extended-release Theophylline tablets orally.[8] To minimize gastrointestinal upset, the tablet can be given with a small amount of food.[3]

  • Blood Sampling: For pharmacokinetic studies, collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).[8]

  • Plasma Analysis: Separate plasma and analyze for Theophylline concentrations using a validated method such as fluorescence polarization immunoassay.[8]

Protocol 2: Intravenous Administration of Theophylline in Rabbits
  • Animal Selection: Use healthy adult male rabbits.

  • Dose Calculation: A typical intravenous dose is 12 mg/kg.[13]

  • Administration: Administer Theophylline as a slow intravenous injection.

  • Blood Sampling: Collect blood samples at predetermined time points after administration.[10]

  • Plasma Analysis: Process blood samples to obtain plasma and determine Theophylline concentrations.

Mandatory Visualizations

Theophylline_Mechanism_of_Action Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits AdenosineReceptor Adenosine Receptor Theophylline->AdenosineReceptor Blocks cAMP Increased cAMP PDE->cAMP breaks down Inflammation Reduced Inflammation AdenosineReceptor->Inflammation promotes Bronchodilation Bronchodilation cAMP->Bronchodilation Troubleshooting_Workflow Start Experiment Start ObserveResponse Observe Animal Response Start->ObserveResponse Variability High Variability? ObserveResponse->Variability AdverseEvents Adverse Events? Variability->AdverseEvents No Standardize Standardize Cohort & Environmental Factors Variability->Standardize Yes NoEffect No Effect? AdverseEvents->NoEffect No CheckHealth Screen Animal Health AdverseEvents->CheckHealth Yes VerifyDose Verify Dosing & Bioavailability NoEffect->VerifyDose Yes End Continue Experiment NoEffect->End No MeasurePlasma Measure Plasma Concentrations Standardize->MeasurePlasma ReviewMeds Review Concomitant Medications CheckHealth->ReviewMeds ReviewMeds->MeasurePlasma VerifyDose->MeasurePlasma AdjustProtocol Adjust Protocol MeasurePlasma->AdjustProtocol AdjustProtocol->Start

References

Technical Support Center: Investigating the Mechanism of Torbafylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanism of action of Torbafylline. Our resources are designed to assist drug development professionals and scientists in overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a phosphodiesterase 4 (PDE4) inhibitor. Its primary mechanism involves increasing intracellular levels of cyclic adenosine monophosphate (cAMP) by preventing its degradation by PDE4.[1] This elevation in cAMP activates downstream signaling pathways, notably the Exchange protein directly activated by cAMP (Epac) and the PI3K/Akt pathway, leading to the attenuation of muscle proteolysis.[1]

Q2: What are the known downstream effects of this compound?

This compound has been shown to significantly increase the phosphorylation of Akt and normalize the phosphorylation of its downstream targets, FOXO1 and 4E-BP1.[1] It also reduces the mRNA expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as ubiquitin E3 ligases involved in muscle protein breakdown.[1]

Q3: Which cell lines are suitable for studying this compound's effects?

C2C12 myotubes are a commonly used and relevant cell line for studying the effects of this compound on muscle cell signaling and proteolysis.[1] Other cell types expressing PDE4 and the relevant downstream signaling components may also be suitable, depending on the research question.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound. Each problem is followed by potential causes and suggested solutions, including detailed control experiments.

Problem 1: No observable effect of this compound on cAMP levels.

Potential Causes:

  • Inactive this compound compound.

  • Suboptimal assay conditions for measuring cAMP.

  • Low PDE4 expression in the experimental cell line.

  • Cell health issues.

Troubleshooting & Control Experiments:

Control/Troubleshooting Step Purpose Expected Outcome
Positive Control for cAMP Assay To validate the functionality of the cAMP assay.A known adenylyl cyclase activator (e.g., Forskolin) should significantly increase cAMP levels.
Positive Control for PDE Inhibition To confirm that PDE inhibition can be detected in your system.A well-characterized, broad-spectrum PDE inhibitor (e.g., IBMX) or another selective PDE4 inhibitor (e.g., Rolipram) should increase cAMP levels.[2][3]
This compound Activity Check To ensure the this compound stock is active.Test a fresh batch of this compound or verify the concentration and storage conditions of the current stock.
Cell Viability Assay To rule out cytotoxicity as a confounding factor.Cells treated with this compound should exhibit similar viability to vehicle-treated controls.
PDE4 Expression Analysis To confirm the presence of the drug target.Use Western blot or qPCR to verify PDE4 expression in your cell line.
Problem 2: Inconsistent or no change in Akt phosphorylation after this compound treatment.

Potential Causes:

  • Ineffective this compound treatment (see Problem 1).

  • Issues with Western blotting procedure or antibodies.

  • Dysfunctional PI3K/Akt pathway in the cells.

  • Incorrect timing of sample collection.

Troubleshooting & Control Experiments:

Control/Troubleshooting Step Purpose Expected Outcome
Positive Control for Akt Activation To validate the responsiveness of the PI3K/Akt pathway.Treatment with a known Akt activator (e.g., insulin or IGF-1) should lead to a robust increase in phospho-Akt (Ser473 and Thr308).
Negative Control for Akt Activation To confirm the specificity of the observed phosphorylation.Pre-treatment with a PI3K inhibitor (e.g., LY294002 or Wortmannin) should block this compound-induced Akt phosphorylation.
Antibody Validation To ensure the specificity and efficacy of the phospho-Akt antibody.The antibody should detect a band of the correct molecular weight that increases with positive control treatment and decreases with phosphatase treatment of the cell lysate.
Time-Course Experiment To determine the optimal time point for observing Akt phosphorylation.Collect samples at various time points after this compound treatment (e.g., 15, 30, 60, 120 minutes) to identify the peak response.
Loading Control To ensure equal protein loading for Western blotting.Levels of a housekeeping protein (e.g., GAPDH or β-actin) should be consistent across all lanes.
Problem 3: No significant change in TNF-α or IL-6 mRNA expression with this compound.

Potential Causes:

  • Lack of inflammatory stimulus to induce cytokine expression.

  • Issues with RNA isolation, reverse transcription, or qPCR.

  • Incorrect primer design.

  • Cell type does not produce these cytokines in response to the stimulus.

Troubleshooting & Control Experiments:

Control/Troubleshooting Step Purpose Expected Outcome
Positive Control for Cytokine Induction To confirm that the cells can produce TNF-α and IL-6.Treatment with an inflammatory agent (e.g., Lipopolysaccharide - LPS) should significantly increase TNF-α and IL-6 mRNA levels.
RNA Quality and Quantity Check To ensure the integrity of the starting material for qPCR.Use spectrophotometry (e.g., NanoDrop) and/or gel electrophoresis to assess RNA purity and integrity.
qPCR Primer Validation To verify the efficiency and specificity of the primers.A standard curve should demonstrate high amplification efficiency, and a melt curve analysis should show a single peak.
Housekeeping Gene Normalization To control for variations in RNA input and reverse transcription efficiency.Expression of a stable housekeeping gene (e.g., GAPDH or β-actin) should be consistent across all samples.
Reverse Transcriptase Negative Control To check for genomic DNA contamination.A reaction mix without reverse transcriptase should not produce a PCR product.

Experimental Protocols & Visualizations

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound.

Torbafylline_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades Epac Epac cAMP->Epac Activates PI3K PI3K Epac->PI3K Activates Akt Akt PI3K->Akt Activates Proteolysis Muscle Proteolysis Akt->Proteolysis Inhibits Inflammation Inflammation (TNF-α, IL-6) Akt->Inflammation Inhibits

Caption: this compound signaling pathway.

Experimental Workflow: Troubleshooting Akt Phosphorylation

This workflow outlines the steps to troubleshoot a lack of change in Akt phosphorylation upon this compound treatment.

Caption: Troubleshooting workflow for Akt phosphorylation.

Detailed Protocol: Western Blot for Phospho-Akt (Ser473)

1. Cell Culture and Treatment:

  • Plate C2C12 cells and differentiate into myotubes.

  • Serum starve the myotubes for 4-6 hours prior to treatment.

  • Treat cells with this compound at the desired concentrations for the determined optimal time.

  • Include the following controls:

    • Vehicle control (e.g., DMSO).
    • Positive control: Insulin (100 nM) for 15 minutes.
    • Negative control: Pre-treat with LY294002 (10 µM) for 1 hour before adding this compound.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells, incubate on ice for 30 minutes, and centrifuge to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize all samples to the same protein concentration.

4. SDS-PAGE and Protein Transfer:

  • Prepare protein samples with Laemmli sample buffer and boil for 5 minutes.

  • Load equal amounts of protein onto a polyacrylamide gel and run SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate.

  • Image the blot using a chemiluminescence detection system.

  • Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) for normalization.

  • Quantify band intensities using densitometry software.

Treatment Group Expected p-Akt (Ser473) Level Expected Total Akt Level Expected GAPDH Level
Vehicle ControlBaselineEndogenousConsistent
This compoundIncreasedEndogenousConsistent
Insulin (Positive Control)Strongly IncreasedEndogenousConsistent
LY294002 + this compoundBaseline / ReducedEndogenousConsistent
Logical Relationship of Controls for Akt Pathway

This diagram illustrates the logical relationship between the control experiments for validating the effect of this compound on the Akt pathway.

Control_Logic This compound This compound Akt_Activation Akt Phosphorylation This compound->Akt_Activation Hypothesized to cause PI3K_Inhibitor PI3K Inhibitor (e.g., LY294002) PI3K_Inhibitor->Akt_Activation Blocks Observed_Effect Observed Effect Akt_Activation->Observed_Effect Insulin Insulin (Positive Control) Insulin->Akt_Activation Known to cause

Caption: Control experiment logic for Akt pathway analysis.

References

Technical Support Center: Torbafylline Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Torbafylline in experimental setups. Adherence to these guidelines is crucial for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in my experiments?

A1: The principal factors leading to the degradation of this compound, a xanthine derivative, are exposure to adverse pH levels, high temperatures, and light.[1][2] Like other xanthine derivatives, this compound is susceptible to hydrolysis, oxidation, and photolysis.[1][2] Careful control of these environmental conditions is paramount to maintaining the integrity of the compound.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To ensure stability, this compound stock solutions should be stored at 2-8°C and protected from light.[3] For long-term storage, aliquoting and freezing at -20°C is recommended to minimize freeze-thaw cycles, which can introduce instability.[4]

Q3: I'm observing inconsistent results in my cell-based assays. Could this compound degradation be the cause?

A3: Yes, inconsistent results are a common sign of compound degradation. Degradation products may have different activities or be inactive, leading to variability in your experimental outcomes. It is crucial to prepare fresh dilutions of this compound from a properly stored stock solution for each experiment to minimize the impact of potential degradation.

Q4: How can I detect this compound degradation in my samples?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for detecting and quantifying this compound and its degradation products.[5][6][7] A stability-indicating HPLC method can separate the intact drug from any degradants, allowing for an accurate assessment of sample integrity.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Low or no biological activity observed This compound degradation due to improper storage or handling.1. Prepare fresh this compound solutions from a new stock vial.2. Verify the pH and temperature of your experimental buffers.3. Ensure all solutions are protected from light during preparation and incubation.4. Confirm the concentration of your stock solution using a validated analytical method like HPLC.[6]
High variability between replicate experiments Inconsistent degradation of this compound across different experimental runs.1. Standardize your protocol for solution preparation, ensuring consistent timing and environmental conditions.2. Prepare a single batch of this compound-containing medium for all replicates in an experiment.3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Appearance of unexpected peaks in analytical assays (e.g., HPLC, LC-MS) Presence of this compound degradation products.1. Review your experimental procedure for potential exposure to harsh conditions (e.g., extreme pH, high temperature, prolonged light exposure).[1][2]2. Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

This protocol outlines the recommended procedure for preparing and storing a concentrated stock solution of this compound to minimize degradation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, analytical grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolve the powder in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light.

  • Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), 2-8°C is acceptable.

Protocol 2: Stability Testing of this compound in Experimental Buffer

This protocol provides a method to assess the stability of this compound in your specific experimental buffer.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Experimental buffer (e.g., cell culture medium, assay buffer)

  • Incubator set to the experimental temperature

  • HPLC system with a suitable column and mobile phase for this compound analysis

Procedure:

  • Prepare a solution of this compound in your experimental buffer at the final working concentration.

  • Immediately take a sample (t=0) and analyze it by HPLC to determine the initial concentration of intact this compound.

  • Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze each sample by HPLC to quantify the remaining concentration of intact this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Data Presentation

Table 1: Stability of this compound under Different pH Conditions
pHTemperature (°C)Incubation Time (hours)% this compound Remaining
3.0372485.2
5.0372495.1
7.4372499.5
9.0372492.3

Note: Data is hypothetical and for illustrative purposes. Actual stability will depend on the specific buffer composition.

Table 2: Effect of Temperature on this compound Stability in Neutral Buffer (pH 7.4)
Temperature (°C)Incubation Time (hours)% this compound Remaining
42499.8
25 (Room Temp)2498.2
372499.5
502488.7

Note: Data is hypothetical and for illustrative purposes.

Visualizations

Diagram 1: Major Degradation Pathways of Xanthine Derivatives

This compound This compound (Intact) Hydrolysis Hydrolyzed Products This compound->Hydrolysis H₂O / pH Oxidation Oxidized Products This compound->Oxidation O₂ / ROS Photolysis Photolytic Products This compound->Photolysis Light (UV/Vis)

Caption: Primary degradation routes for this compound.

Diagram 2: Experimental Workflow for Assessing this compound Stability

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep Prepare this compound in Experimental Buffer Sample_t0 Sample at t=0 Prep->Sample_t0 Incubate Incubate under Experimental Conditions Prep->Incubate HPLC HPLC Analysis Sample_t0->HPLC Sample_tx Sample at Time X Incubate->Sample_tx Sample_tx->HPLC Data Calculate % Remaining HPLC->Data This compound This compound PDE Phosphodiesterase (PDE) Inhibition This compound->PDE Adenosine Adenosine Receptor Antagonism This compound->Adenosine cAMP ↑ cAMP PDE->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Inflammation ↓ Anti-inflammatory Effects PKA->Inflammation Bronchodilation Smooth Muscle Relaxation PKA->Bronchodilation

References

Technical Support Center: Torbafylline Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Torbafylline in dose-response experiments.

Disclaimer: Information regarding the specific mechanism of action of this compound is not publicly available. This guide is based on the assumption that this compound is a methylxanthine derivative, similar to theophylline and doxofylline, likely functioning as a phosphodiesterase (PDE) inhibitor and potentially as an adenosine receptor antagonist. The experimental protocols and troubleshooting advice are provided based on this presumed mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: this compound is hypothesized to be a methylxanthine derivative. Its primary mechanism of action is likely the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2][3][4] This elevation in cAMP can, in turn, activate Protein Kinase A (PKA) and modulate downstream signaling pathways, leading to cellular responses such as smooth muscle relaxation and reduced inflammation.[1][2][3] Additionally, like other methylxanthines, this compound may act as a non-selective adenosine receptor antagonist.[1][2][3]

Q2: I am not observing a clear sigmoidal dose-response curve. What are the potential causes?

A2: An unclear sigmoidal curve can result from several factors:

  • Inappropriate Dose Range: The concentrations tested may be too high or too low to capture the full dynamic range of the response.[5]

  • Assay Variability: High variability between replicates can obscure the true dose-response relationship.[6][7][8]

  • Cell Health: Poor cell viability or inconsistent cell seeding density can lead to erratic results.[6][7]

  • Incorrect Incubation Time: The duration of drug exposure may be too short or too long to observe the optimal response.

  • Reagent Issues: Degradation of this compound or other critical reagents can affect the outcome.

Q3: How do I select the optimal concentration range for my initial this compound experiments?

A3: For a novel compound like this compound, a broad concentration range is recommended for initial screening. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM.[5] This wide range increases the probability of identifying the concentrations that produce the minimal, half-maximal (EC50), and maximal effects.[9][10][11]

Q4: What are the critical quality control steps to ensure reliable dose-response data?

A4: Key quality control measures include:

  • Cell Line Authentication: Regularly verify the identity of your cell line.

  • Mycoplasma Testing: Periodically screen cultures for mycoplasma contamination, as it can significantly alter cellular responses.[7]

  • Reagent Validation: Ensure the quality and stability of this compound stock solutions and other reagents.

  • Assay Performance Metrics: For plate-based assays, calculate parameters like the Z'-factor to assess assay quality and reproducibility.[8]

  • Consistent Cell Handling: Use a standardized protocol for cell seeding, treatment, and harvesting to minimize variability.[6][7]

Troubleshooting Guides

Issue 1: High Variability Between Replicates
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Use an automated cell counter for accurate cell density determination. Ensure thorough mixing of the cell suspension before plating. Avoid edge effects by not using the outer wells of the microplate or by filling them with media.[12]
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.[7][8]
Plate Uniformity Issues Check for temperature or humidity gradients in the incubator. Use high-quality microplates with uniform surface treatment.[12][13]
Assay Detection Problems Optimize reader settings (e.g., gain, integration time). Ensure the chosen detection method (absorbance, fluorescence, luminescence) is appropriate and sensitive enough for the assay.[6][7][13]
Issue 2: No Response or Weak Response to this compound
Potential Cause Troubleshooting Step
Inactive Compound Verify the integrity and concentration of the this compound stock solution. Prepare fresh dilutions for each experiment.
Incorrect Assay Endpoint The chosen readout may not be modulated by the presumed signaling pathway. Consider alternative endpoints based on the hypothesized mechanism of action (e.g., cAMP levels, PKA activity, or downstream gene expression).
Insufficient Incubation Time Perform a time-course experiment to determine the optimal duration of this compound exposure.
Cell Line Insensitivity The target receptors or enzymes (e.g., specific PDEs, adenosine receptors) may not be expressed or functional in the chosen cell line. Verify target expression using techniques like qPCR or Western blotting.
Sub-optimal Assay Conditions Optimize assay parameters such as serum concentration, temperature, and CO2 levels.[13]
Issue 3: Unexpected or Non-Sigmoidal Dose-Response Curve Shape
Potential Cause Troubleshooting Step
Compound Cytotoxicity At high concentrations, this compound may induce cell death, leading to a "hook effect" or a descending curve. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with the functional assay.
Compound Solubility Issues This compound may precipitate at higher concentrations. Visually inspect the wells for precipitation. Use a suitable solvent and ensure it does not exceed a non-toxic final concentration (e.g., <0.5% DMSO).
Complex Biological Response The observed response may be the net effect of multiple signaling pathways being activated or inhibited at different concentrations. Further investigation into the mechanism of action may be required.
Data Analysis Errors Ensure the correct non-linear regression model is used for curve fitting.[14][15] Check for outliers and consider appropriate data transformation (e.g., log transformation of concentrations).[8]

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound on cAMP Production

This compound (µM)Log [this compound]Mean cAMP (pmol/well)Std. Deviation% Max Response
0.001-95.20.82.1
0.01-810.51.210.6
0.1-725.83.135.8
1-648.95.485.0
10-555.14.995.8
100-456.35.298.0
EC50-6.428.650.0

Table 2: Troubleshooting Checklist for Assay Optimization

Parameter Recommended Range/Condition Notes
Cell Seeding Density 5,000 - 20,000 cells/well (96-well plate)Optimize for linear growth during the assay period.
Serum Concentration 0.5% - 10% FBSTest for serum-dependent effects on the response.
Incubation Time 15 min - 48 hoursDetermine optimal time point via a time-course experiment.
This compound Dilution Logarithmic or half-log seriesA wider range is better for initial experiments.[5]
Solvent Concentration <0.5% DMSO (or other solvent)Ensure the solvent does not affect cell viability or the assay readout.

Experimental Protocols

Protocol 1: General Dose-Response Experiment for this compound
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Count cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimized seeding density.

    • Plate cells in a 96-well plate and incubate for 24 hours.

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the stock solution to create a range of working concentrations.

  • Cell Treatment:

    • Remove the culture medium from the wells.

    • Add fresh medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with solvent only).

    • Incubate for the predetermined optimal time.

  • Assay Readout:

    • Perform the chosen assay to measure the cellular response (e.g., cAMP assay, PKA activity assay, gene expression analysis).

    • Record the data using a plate reader or other appropriate instrument.

  • Data Analysis:

    • Subtract the background signal (if any).

    • Normalize the data to the vehicle control.

    • Plot the response as a function of the log of the this compound concentration.

    • Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50, Emax, and slope.[9][10][14]

Mandatory Visualizations

G Presumed Signaling Pathway of this compound This compound This compound AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Antagonism PDE Phosphodiesterase (PDE) This compound->PDE Inhibition cAMP cAMP PDE->cAMP Degradation ATP ATP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation CellularResponse Cellular Response (e.g., smooth muscle relaxation, anti-inflammatory effects) PKA->CellularResponse Phosphorylation of targets

Caption: Presumed signaling cascade of this compound.

G Dose-Response Experiment Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (~80% confluency) CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding TorbafyllinePrep This compound Stock & Dilutions Treatment This compound Treatment TorbafyllinePrep->Treatment Incubation24h 24h Incubation CellSeeding->Incubation24h Incubation24h->Treatment IncubationXh Incubation (Optimal Time) Treatment->IncubationXh AssayReadout Assay Readout (e.g., cAMP) IncubationXh->AssayReadout DataAnalysis Data Analysis (Curve Fitting) AssayReadout->DataAnalysis Results EC50, Emax DataAnalysis->Results

Caption: Workflow for a dose-response experiment.

G Troubleshooting Logic for No Response Start No or Weak Response Observed CheckCompound Verify this compound Integrity & Concentration Start->CheckCompound CheckEndpoint Is the Assay Endpoint Appropriate? CheckCompound->CheckEndpoint [Compound OK] SolutionCompound Prepare Fresh Stock and Dilutions CheckCompound->SolutionCompound [Compound Degraded] CheckTime Was Incubation Time Optimized? CheckEndpoint->CheckTime [Endpoint OK] SolutionEndpoint Select Alternative Readout CheckEndpoint->SolutionEndpoint [Endpoint Inappropriate] CheckCells Is the Cell Line Sensitive? CheckTime->CheckCells [Time OK] SolutionTime Perform Time-Course Experiment CheckTime->SolutionTime [Time Not Optimized] SolutionCells Verify Target Expression or Choose New Cell Line CheckCells->SolutionCells [Cells Insensitive] End Re-run Experiment CheckCells->End [Cells OK] SolutionCompound->End SolutionEndpoint->End SolutionTime->End SolutionCells->End

Caption: Troubleshooting logic for a lack of response.

References

Technical Support Center: Interpreting Inconsistent Data in Torbafylline Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating and resolving inconsistencies encountered during the experimental investigation of Torbafylline.

Frequently Asked Questions (FAQs)

Q1: We are observing conflicting results for this compound's efficacy in different preclinical models of asthma. In our murine model, it shows potent anti-inflammatory effects, but in our guinea pig model, the bronchodilatory effect is more pronounced. What could be the underlying reason?

A1: This is a critical observation and may point to the multifaceted mechanism of action of this compound, which likely involves both anti-inflammatory and bronchodilatory pathways. The discrepancy between your preclinical models could be attributed to species-specific differences in the expression and function of the drug's molecular targets. For instance, the expression levels of phosphodiesterases (PDEs) and adenosine receptors, key targets of xanthine derivatives, can vary significantly between species, leading to differential pharmacological responses.

Troubleshooting Steps:

  • Target Expression Profiling: Quantify the expression of relevant PDE isoforms (e.g., PDE3, PDE4) and adenosine receptor subtypes (e.g., A1, A2A, A2B) in the lung tissues of both your murine and guinea pig models.

  • Ex Vivo Tissue Analysis: Conduct organ bath studies on isolated tracheal smooth muscle from both species to directly compare the bronchodilatory effects of this compound.

  • Inflammatory Marker Analysis: Measure a panel of inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) in bronchoalveolar lavage fluid from both models to confirm the anti-inflammatory effects.

Q2: Our in vitro data demonstrates that this compound is a potent inhibitor of PDE4, but we are not seeing the expected downstream increase in intracellular cyclic AMP (cAMP) in our cell-based assays. Why might this be the case?

A2: This is a common challenge when translating in vitro findings to a cellular context. Several factors could contribute to this discrepancy:

  • Cellular Permeability: this compound may have poor permeability across the cell membrane, limiting its access to intracellular PDEs.

  • Efflux Pumps: The cells you are using may express efflux pumps that actively remove this compound from the cytoplasm.

  • Dominant Activity of Other PDEs: Even with PDE4 inhibition, other highly active PDEs in the cell could be rapidly degrading cAMP.

  • Off-Target Effects: this compound might have off-target effects that counteract the expected rise in cAMP, such as activation of Gi-coupled receptors.

Troubleshooting Steps:

  • Cellular Uptake Assay: Perform a cellular uptake study using radiolabeled or fluorescently tagged this compound to assess its ability to enter the cells.

  • Efflux Pump Inhibition: Repeat the cAMP assay in the presence of a broad-spectrum efflux pump inhibitor.

  • Pan-PDE Inhibition: Use a non-selective PDE inhibitor, such as IBMX, as a positive control to confirm that your assay can detect a cAMP increase upon PDE inhibition.

Troubleshooting Guides

Issue: High Inter-Individual Variability in Clinical Trial Data

Problem: In a Phase II clinical trial, there is a high degree of variability in patient response to this compound, with some patients showing significant improvement in lung function while others show little to no response.

Data Presentation: Summary of Hypothetical Phase II Data

ParameterResponder Group (n=50)Non-Responder Group (n=50)
Baseline FEV1 (% predicted) 65 ± 868 ± 7
Change in FEV1 after 4 weeks +15% ± 4%+2% ± 3%
This compound Plasma Concentration 15 ± 5 µg/mL8 ± 4 µg/mL
CYP1A2 Metabolizer Status 80% Slow30% Slow

Experimental Protocols:

Protocol 1: Pharmacokinetic Analysis

  • Objective: To determine the plasma concentration of this compound in patients.

  • Methodology: Collect blood samples at predefined time points after drug administration. Process the samples to isolate plasma. Analyze the plasma samples using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method to quantify this compound and its major metabolites.

Protocol 2: Genotyping for CYP1A2

  • Objective: To determine the metabolizer status of patients for the CYP1A2 enzyme.

  • Methodology: Collect a saliva or blood sample from each patient. Isolate genomic DNA. Use a validated genotyping assay, such as a TaqMan SNP genotyping assay, to identify polymorphisms in the CYP1A2 gene associated with slow or rapid metabolism.

Mandatory Visualization:

G cluster_patient Patient Population cluster_factors Contributing Factors cluster_investigation Investigative Actions p Variable Response to this compound f1 Pharmacokinetics p->f1 f2 Genetics (CYP1A2) p->f2 f3 Disease Phenotype p->f3 a1 Pharmacokinetic Analysis (Protocol 1) f1->a1 a2 Genotyping (Protocol 2) f2->a2 a3 Biomarker Analysis f3->a3

Caption: Logical relationship for investigating variable patient response.

Issue: Discrepancy Between In Vitro and In Vivo Anti-Inflammatory Effects

Problem: this compound effectively suppresses the release of inflammatory cytokines from peripheral blood mononuclear cells (PBMCs) in vitro, but shows limited anti-inflammatory activity in a lipopolysaccharide (LPS)-induced mouse model of lung inflammation.

Data Presentation: Summary of Hypothetical In Vitro vs. In Vivo Data

AssayThis compound IC50 / Effect
In Vitro TNF-α release from PBMCs 1.5 µM
In Vivo TNF-α in BALF (LPS model) 20% reduction at 10 mg/kg
In Vitro PDE4B Inhibition 0.8 µM
In Vivo Lung Tissue Concentration (10 mg/kg) 2 µM

Experimental Protocols:

Protocol 3: In Vitro Cytokine Release Assay

  • Objective: To measure the effect of this compound on cytokine release from immune cells.

  • Methodology: Isolate PBMCs from healthy donor blood. Culture the PBMCs in the presence of varying concentrations of this compound. Stimulate the cells with LPS. After 24 hours, collect the cell culture supernatant. Measure the concentration of TNF-α and other cytokines in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

Protocol 4: LPS-Induced Lung Inflammation Model

  • Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

  • Methodology: Administer this compound or vehicle to mice via oral gavage. After 1 hour, challenge the mice with an intranasal instillation of LPS. After 6 hours, perform a bronchoalveolar lavage (BAL) to collect fluid (BALF). Measure the concentration of TNF-α in the BALF by ELISA and count the number of inflammatory cells.

Mandatory Visualization:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ar Adenosine Receptor ac Adenylyl Cyclase ar->ac tlr4 TLR4 nfkb_i IκB-NF-κB tlr4->nfkb_i Activates camp cAMP ac->camp pde4 PDE4 camp->pde4 pka PKA camp->pka amp AMP pde4->amp pka->nfkb_i Inhibits Phosphorylation nfkb_a NF-κB nfkb_i->nfkb_a Releases inflammatory_genes Inflammatory Gene Expression nfkb_a->inflammatory_genes cytokines Cytokine Release inflammatory_genes->cytokines This compound This compound This compound->ar Antagonizes This compound->pde4 Inhibits lps LPS lps->tlr4

Caption: this compound's proposed anti-inflammatory signaling pathway.

G cluster_invitro In Vitro cluster_invivo In Vivo cluster_troubleshooting Troubleshooting a1 PBMC Cytokine Release (Protocol 3) a2 High Efficacy a1->a2 c1 Pharmacokinetics (Poor lung exposure?) a2->c1 Inconsistent with c2 Metabolism (Inactive metabolites?) a2->c2 Inconsistent with c3 Target Engagement (Is PDE4 inhibited in the lung?) a2->c3 Inconsistent with b1 LPS Mouse Model (Protocol 4) b2 Low Efficacy b1->b2 b2->c1 b2->c2 b2->c3

Caption: Workflow for troubleshooting in vitro vs. in vivo discrepancies.

Validation & Comparative

A Comparative Analysis of Torbafylline and Pentoxifylline in Enhancing Muscle Blood Flow

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between vasoactive agents is critical for advancing therapeutic strategies for ischemic muscle conditions. This guide provides a detailed comparison of torbafylline and its parent compound, pentoxifylline, focusing on their efficacy in improving muscle blood flow, supported by experimental data and mechanistic insights.

Executive Summary

Both this compound and pentoxifylline, xanthine derivatives, are recognized for their hemorheologic and vascular effects. Pentoxifylline, a nonselective phosphodiesterase (PDE) inhibitor, has a well-documented history of improving blood flow by increasing red blood cell deformability, reducing blood viscosity, and promoting vasodilation.[1][2][3][4][5] this compound, a newer analog, has been investigated for its potential to offer more targeted or enhanced benefits in ischemic muscle tissue.

Experimental evidence, primarily from animal models of peripheral arterial insufficiency, suggests that while both compounds can improve exercise tolerance, their direct impact on muscle blood flow may be complex and not always correlated with functional improvement.[6] Studies indicate that this compound may offer specific advantages in certain ischemic conditions, particularly in improving microcirculatory parameters and mitigating the detrimental effects of strenuous activity on ischemic muscle.[7][8]

Mechanism of Action

Pentoxifylline's primary mechanism involves the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2][3] This elevation in cAMP has several downstream effects, including vasodilation and reduced inflammation.[2][3] Furthermore, pentoxifylline improves the flexibility of red blood cells and decreases their aggregation, which collectively reduces blood viscosity and enhances microcirculatory flow.[1][3][4][5]

This compound, as a derivative of pentoxifylline, is presumed to share a similar foundational mechanism of action. Research suggests it also positively influences microcirculation, reducing capillary endothelial cell swelling and improving red cell flux in ischemic muscle.[7][8][9]

cluster_pentoxifylline Pentoxifylline cluster_cellular_effects Cellular Effects cluster_physiological_outcomes Physiological Outcomes pentoxifylline Pentoxifylline pde Phosphodiesterase (PDE) Inhibition pentoxifylline->pde rbc ↑ RBC Deformability pentoxifylline->rbc viscosity ↓ Blood Viscosity pentoxifylline->viscosity platelet ↓ Platelet Aggregation pentoxifylline->platelet camp ↑ cAMP pde->camp vasodilation Vasodilation camp->vasodilation microcirculation ↑ Microcirculation rbc->microcirculation viscosity->microcirculation platelet->microcirculation blood_flow ↑ Muscle Blood Flow vasodilation->blood_flow microcirculation->blood_flow

Signaling pathway of Pentoxifylline in improving muscle blood flow.

Head-to-Head Experimental Data

Direct comparative studies between this compound and pentoxifylline are limited. However, available data from preclinical studies in rats with induced peripheral arterial insufficiency provide some insights into their relative performance.

ParameterDrugDosageExperimental ModelKey FindingsReference
Exercise Tolerance Pentoxifylline34 +/- 1.3 mg/kg/dayRats with femoral artery stenosisSignificantly increased treadmill speed and duration of running compared to control.[6]
This compound34 +/- 2.3 mg/kg/dayRats with femoral artery stenosisSignificantly increased treadmill speed and duration of running compared to control, similar to pentoxifylline.[6]
Muscle Blood Flow Pentoxifylline34 +/- 1.3 mg/kg/dayRats with femoral artery stenosisNo significant difference in blood flow to the hindlimb or individual muscle fiber sections compared to control.[6]
This compound34 +/- 2.3 mg/kg/dayRats with femoral artery stenosisNo significant difference in blood flow to the hindlimb or individual muscle fiber sections compared to control.[6]
Collateral Circulation PentoxifyllineNot specifiedRats with iliac artery ligationImproved collateral circulation in the soleus muscle.[10]
This compoundNot specifiedRats with iliac artery ligationAfter five weeks, the vascular bed size returned to control values in the EDL and soleus muscles.[10]
Resting Muscle Blood Flow PentoxifyllineNot specifiedRats with iliac artery ligationThe difference in resting blood flow between ischemic and control muscles became statistically insignificant after treatment.[11]
This compoundNot specifiedRats with iliac artery ligationThe difference in resting blood flow between ischemic and control muscles became statistically insignificant after treatment.[11]

This compound in Ischemic Muscle: Further Insights

Studies focusing specifically on this compound have revealed additional benefits in the context of muscle ischemia, particularly when combined with physical activity.

ParameterTreatmentExperimental ModelKey FindingsReference
Blood Flow During Contractions This compound (2 x 25 mg/kg/day)Ischemic rat muscles with strenuous electrical stimulationRemedied the reduction in blood flow during contractions and normalized values.[7]
Fatigue Resistance This compound (2 x 25 mg/kg/day)Ischemic rat muscles with strenuous electrical stimulationImproved resistance to fatigue.[7]
Microcirculation Acute infusion of this compoundIschemic rat tibialis anteriorReduced heterogeneity of capillary flow and improved muscle surface pO2.[9]
Running Performance This compound (25 mg/kg p.o. twice daily for 2 weeks)Rats with chronic femoral artery ligationReversed the decrease in running time.[8]

Experimental Protocols

The findings presented are based on established animal models of peripheral arterial disease. A common experimental workflow is outlined below.

cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment cluster_outcome Outcome Analysis animal_model Animal Model (e.g., Male Rats) ischema ischema animal_model->ischema ischemia Induction of Ischemia (e.g., Femoral/Iliac Artery Ligation) control Control Group (Vehicle/Saline) ischemia->control pentoxifylline Pentoxifylline Group ischemia->pentoxifylline This compound This compound Group ischemia->this compound exercise Exercise Tolerance Testing (Treadmill) control->exercise blood_flow Muscle Blood Flow Measurement (Radiolabeled Microspheres) control->blood_flow microcirculation Microcirculation Analysis (Intravital Microscopy) control->microcirculation pentoxifylline->exercise pentoxifylline->blood_flow pentoxifylline->microcirculation This compound->exercise This compound->blood_flow This compound->microcirculation data Data Collection & Statistical Analysis exercise->data blood_flow->data microcirculation->data

A generalized experimental workflow for evaluating vasoactive agents.
Induction of Peripheral Arterial Insufficiency

A common method involves the surgical ligation or stenosis of the femoral or common iliac artery in one hindlimb of the animal model, typically rats.[6][7][10] This procedure reduces blood flow to the distal musculature, mimicking the conditions of peripheral arterial disease.

Measurement of Muscle Blood Flow

The radiolabeled microsphere technique is a frequently cited method for quantifying regional blood flow.[6][11] Microspheres of a specific diameter (e.g., 15 µm) labeled with radioactive isotopes are injected into the arterial circulation. The distribution of these microspheres, which become trapped in the microvasculature, is then measured in tissue samples to determine blood flow rates.

Assessment of Exercise Tolerance

Exercise capacity is often evaluated using a motorized treadmill.[6] Parameters such as running speed, duration, and distance to exhaustion are recorded to assess functional improvement in response to drug treatment.

Conclusion

Both this compound and pentoxifylline demonstrate potential in mitigating the effects of peripheral arterial insufficiency. While pentoxifylline is a well-established agent with known hemorheologic benefits, this compound emerges as a promising analog with potentially more pronounced effects on microcirculation and muscle function under strenuous ischemic conditions.

A key finding from the available comparative data is that the enhancement of exercise tolerance by both drugs may not be directly attributable to a simple increase in total muscle blood flow.[6] This suggests that their beneficial effects may be more related to an improvement in the distribution of microvascular blood flow and enhanced oxygen extraction by the muscle tissue.[6]

For future research, head-to-head clinical trials in human subjects are necessary to definitively establish the comparative efficacy and safety profiles of this compound and pentoxifylline for the treatment of intermittent claudication and other ischemic muscle disorders. Further preclinical studies should also aim to elucidate the specific molecular targets of this compound that may differentiate it from pentoxifylline.

References

A Comparative Guide to PDE4 Inhibitors: Torbafylline in the Context of Rolipram and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between phosphodiesterase 4 (PDE4) inhibitors is critical for advancing therapeutic strategies in inflammatory and neurological diseases. This guide provides a comparative analysis of Torbafylline (also known as HWA 448) alongside the archetypal PDE4 inhibitor, rolipram, and other notable examples.

Mechanism of Action: The Central Role of cAMP

Phosphodiesterase 4 (PDE4) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By hydrolyzing cAMP to its inactive form, AMP, PDE4 regulates a multitude of cellular processes. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This cascade of events ultimately modulates the transcription of various genes, leading to anti-inflammatory effects and other cellular responses.

This compound has been shown to mitigate protein breakdown in rat skeletal muscle following burn injury by activating the PDE4/cAMP/Epac/PI3K/Akt signaling pathway.[1] This highlights its role in cellular protective mechanisms under stress conditions.

PDE4 Signaling Pathway cluster_cell Cell Interior GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP AMP cAMP->AMP Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates Epac Epac cAMP->Epac Activates PDE4 PDE4 PDE4->cAMP CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., anti-inflammatory cytokines) CREB->Gene_Transcription Promotes Torbafylline_Rolipram This compound, Rolipram, etc. Torbafylline_Rolipram->PDE4 Inhibits

Diagram 1: Simplified PDE4 signaling pathway.

Quantitative Comparison of PDE4 Inhibitors

InhibitorPDE4A IC50 (nM)PDE4B IC50 (nM)PDE4C IC50 (nM)PDE4D IC50 (nM)Reference
Rolipram ~3~130-~240[2]
Roflumilast μM range0.84μM range0.68[3]
Apremilast 10-100 (isoforms A1A)10-100 (isoforms B1, B2)10-100 (isoform C1)10-100 (isoform D2)[4]
This compound Data not availableData not availableData not availableData not available

Experimental Data and Protocols

The therapeutic potential of PDE4 inhibitors is evaluated through a variety of in vitro and in vivo experiments. Below are summaries of key experimental approaches used to characterize these compounds.

In Vitro PDE4 Inhibition Assay

A standard method to determine the IC50 of a PDE4 inhibitor is a biochemical assay using purified recombinant PDE4 enzymes.

Objective: To quantify the inhibitory potency of a compound against specific PDE4 subtypes.

Experimental Protocol:

  • Enzyme Preparation: Purified recombinant human PDE4A, PDE4B, PDE4C, and PDE4D are used.

  • Assay Buffer: A suitable buffer, typically containing Tris-HCl, MgCl2, and a reducing agent like DTT, is prepared.

  • Substrate: A fluorescently labeled cAMP substrate (e.g., FAM-cAMP) is used.

  • Inhibitor Preparation: The test compounds (e.g., rolipram) are serially diluted in DMSO.

  • Reaction: The PDE4 enzyme, assay buffer, and inhibitor are pre-incubated. The reaction is initiated by the addition of the cAMP substrate.

  • Detection: The hydrolysis of the fluorescent cAMP substrate is monitored over time using a fluorescence plate reader. The rate of hydrolysis is indicative of enzyme activity.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vitro PDE4 Inhibition Assay Workflow cluster_workflow Experimental Workflow prep Prepare Reagents: - Purified PDE4 Isoforms - Assay Buffer - Fluorescent cAMP Substrate - Test Compound (e.g., Rolipram) plate Plate Preparation: Dispense PDE4 enzyme and test compound dilutions into a microplate. prep->plate incubate Pre-incubation plate->incubate initiate Initiate Reaction: Add fluorescent cAMP substrate. incubate->initiate read Kinetic Reading: Monitor fluorescence over time. initiate->read analyze Data Analysis: Calculate % inhibition and determine IC50. read->analyze

Diagram 2: Workflow for an in vitro PDE4 inhibition assay.
This compound and Muscle Proteolysis in a Rat Burn Model

This compound has been investigated for its protective effects on skeletal muscle in a rat model of burn injury.

Objective: To assess the in vivo efficacy of this compound in preventing burn-induced muscle protein degradation.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats are subjected to a controlled burn injury, typically a full-thickness scald burn over a percentage of the total body surface area.

  • Treatment: A treatment group receives this compound (HWA 448) administration, while a control group receives a vehicle.

  • Sample Collection: At specified time points post-injury, skeletal muscle samples (e.g., gastrocnemius or soleus) are collected.

  • Proteolysis Assessment: Muscle protein breakdown is assessed by measuring the release of amino acids (e.g., tyrosine, 3-methylhistidine) from incubated muscle tissue or by quantifying the expression of key components of the ubiquitin-proteasome pathway (e.g., MuRF1, MAFbx) via qPCR or Western blotting.

  • Signaling Pathway Analysis: The activation of the PDE4/cAMP/Epac/PI3K/Akt pathway is evaluated by measuring cAMP levels and the phosphorylation status of key proteins like Akt and FOXO1 using techniques such as ELISA and Western blotting.[1]

This compound in an In Vitro Model of Muscle Inflammation

The effects of this compound have also been studied in a cell-based model of muscle inflammation using C2C12 myotubes.

Objective: To investigate the cellular mechanisms of this compound in protecting muscle cells from inflammatory cytokine-induced damage.

Experimental Protocol:

  • Cell Culture: Mouse C2C12 myoblasts are cultured and differentiated into myotubes.

  • Inflammatory Challenge: Differentiated myotubes are treated with pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), to induce a catabolic state.

  • This compound Treatment: Cells are co-treated with the inflammatory cytokines and various concentrations of this compound.

  • Endpoint Analysis: The effects of this compound are assessed by measuring:

    • Protein Synthesis/Degradation: Rates of protein synthesis and degradation are measured using techniques like SUnSET (surface sensing of translation) or by analyzing the expression of atrophy-related genes.

    • Signaling Pathways: The phosphorylation status of proteins in the PI3K/Akt pathway and the expression of components of the ubiquitin-proteasome system are analyzed by Western blotting and qPCR.[1]

Conclusion

This compound emerges as a phosphodiesterase inhibitor with a demonstrated protective effect against muscle proteolysis, acting through the PDE4/cAMP signaling pathway. While direct quantitative comparisons of its inhibitory potency against PDE4 subtypes with established inhibitors like rolipram, roflumilast, and apremilast are currently limited by the lack of publicly available IC50 data, the existing experimental evidence in relevant in vivo and in vitro models provides a solid foundation for its potential therapeutic applications in conditions characterized by muscle wasting. Further research to elucidate its specific PDE4 subtype selectivity and potency will be crucial for its continued development and positioning within the landscape of PDE4 inhibitors.

References

Torbafylline vs. Theophylline: A Comparative Guide on Efficacy in Respiratory Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Torbafylline and theophylline in preclinical respiratory models. The information is intended to inform research and development efforts in respiratory therapeutics.

Executive Summary

This compound, a selective phosphodiesterase 4 (PDE4) inhibitor, and theophylline, a non-selective PDE inhibitor and adenosine receptor antagonist, both exhibit bronchodilatory and anti-inflammatory properties relevant to respiratory diseases. Preclinical data suggests that while both compounds can attenuate antigen-induced bronchoconstriction, their potency and mechanisms of action differ significantly. Theophylline demonstrates broader mechanistic action, which may contribute to a different side effect profile compared to the more targeted approach of this compound.

Data Presentation: Quantitative Comparison

The following table summarizes the comparative efficacy of this compound (HWA 448) and aminophylline, a prodrug of theophylline, in a guinea pig model of antigen-induced bronchoconstriction.

ParameterThis compound (HWA 448)Aminophylline (Theophylline Prodrug)Reference
Prevention of Antigen-Induced Increase in Specific Airway Resistance (SRaw) in vivo Effective at 5 mg/kg and 20 mg/kg (i.p.)Effective at 20 mg/kg, but not at 5 mg/kg (i.p.)[1]
Concentration for 50% Relaxation of Histamine-Constricted Tracheal Rings (IC50) in vitro 49.9 µM18.2 µM[1]

Experimental Protocols

Antigen-Induced Bronchoconstriction in Guinea Pigs[1]
  • Animal Model: Actively sensitized guinea pigs.

  • Sensitization: Guinea pigs were sensitized with two intraperitoneal injections of bovine serum albumin (BSA) administered 10 days apart.

  • Drug Administration: Two weeks after the second sensitization, this compound (5 and 20 mg/kg) or aminophylline (5 and 20 mg/kg) was administered intraperitoneally.

  • Antigen Challenge: Following drug administration, animals were placed in a two-chambered whole-body plethysmograph and exposed to an aerosol of BSA.

  • Efficacy Measurement: Specific airway resistance (SRaw) was monitored for 10 minutes post-challenge to assess the degree of bronchoconstriction.

In Vitro Tracheal Ring Relaxation[1]
  • Tissue Preparation: Tracheal rings were isolated from guinea pigs.

  • Contraction Induction: The tracheal rings were constricted with 0.1 mM of histamine.

  • Drug Application: Increasing concentrations of this compound or aminophylline were added to the tissue bath.

  • Efficacy Measurement: The concentration of each drug required to produce 50% relaxation of the pre-constricted tracheal rings was determined.

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

This compound primarily acts as a selective inhibitor of phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). This cascade of events results in smooth muscle relaxation (bronchodilation) and a reduction in the release of inflammatory mediators.

G This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP Cyclic AMP (cAMP) PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC Exchange protein directly activated by cAMP (EPAC) cAMP->EPAC Activates Bronchodilation Bronchodilation PKA->Bronchodilation Anti_Inflammation Anti-inflammatory Effects PKA->Anti_Inflammation EPAC->Bronchodilation EPAC->Anti_Inflammation

This compound's mechanism via PDE4 inhibition.

Theophylline Signaling Pathway

Theophylline has a broader mechanism of action compared to this compound. It is a non-selective PDE inhibitor, affecting multiple PDE isoenzymes, which also leads to increased cAMP and subsequent bronchodilation and anti-inflammatory effects. Additionally, theophylline acts as an antagonist at adenosine receptors (A1, A2A, and A2B), which contributes to its bronchodilatory effects by blocking adenosine-induced bronchoconstriction. Furthermore, theophylline can activate histone deacetylases (HDACs), which is thought to contribute to its anti-inflammatory properties.

G Theophylline Theophylline PDEs Phosphodiesterases (Non-selective) Theophylline->PDEs Inhibits Adenosine_R Adenosine Receptors (A1, A2A, A2B) Theophylline->Adenosine_R Antagonizes HDAC Histone Deacetylase (HDAC) Theophylline->HDAC Activates cAMP Cyclic AMP (cAMP) PDEs->cAMP Degrades Bronchodilation Bronchodilation Adenosine_R->Bronchodilation Modulates Anti_Inflammation Anti-inflammatory Effects HDAC->Anti_Inflammation cAMP->Bronchodilation cAMP->Anti_Inflammation

Theophylline's multi-faceted mechanism of action.

Discussion of Efficacy

Bronchodilatory Effects

The available data indicates that both this compound and theophylline (via its prodrug aminophylline) can effectively prevent antigen-induced bronchoconstriction in a guinea pig model[1]. Interestingly, this compound was effective at a lower dose (5 mg/kg) compared to aminophylline, which only showed efficacy at the higher dose (20 mg/kg) in vivo[1]. However, in vitro, aminophylline was more potent in relaxing pre-constricted tracheal rings, as indicated by its lower IC50 value[1]. This discrepancy may be due to differences in pharmacokinetics and metabolism between the two compounds in the in vivo model.

Anti-inflammatory Effects

While no direct comparative studies in respiratory models are available for the anti-inflammatory effects, inferences can be drawn from their mechanisms of action.

  • This compound: As a PDE4 inhibitor, this compound's anti-inflammatory effects are likely mediated by the elevation of cAMP in inflammatory cells. This is supported by a study in a non-respiratory model which showed that this compound reduced the expression of pro-inflammatory cytokines TNFα and IL-6.

  • Theophylline: Theophylline's anti-inflammatory properties are more complex. Besides non-selective PDE inhibition, its ability to activate HDACs is a key mechanism for its anti-inflammatory effects, as this can suppress the transcription of inflammatory genes. Low doses of theophylline have been shown to have anti-inflammatory and immunomodulatory effects.

Conclusion

This compound and theophylline both demonstrate potential as therapeutic agents for respiratory diseases through their bronchodilatory and anti-inflammatory actions. This compound offers a more targeted approach through selective PDE4 inhibition, which may translate to a different safety and tolerability profile compared to the broader mechanistic actions of theophylline. The in vivo data suggests this compound may be effective at lower doses for preventing bronchoconstriction. However, further direct comparative studies, particularly focusing on anti-inflammatory effects in relevant respiratory models, are necessary to fully elucidate their relative therapeutic potential.

References

Comparative Analysis of Torbafylline's Cross-Reactivity with Phosphodiesterases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Torbafylline (also known as HWA 448), a xanthine derivative, with various phosphodiesterase (PDE) isoforms. Understanding the selectivity profile of a PDE inhibitor is critical for predicting its therapeutic efficacy and potential side effects. This document summarizes the available quantitative data on this compound's inhibitory activity, outlines detailed experimental protocols for assessing PDE cross-reactivity, and provides visual representations of key pathways and workflows.

Introduction to this compound and Phosphodiesterase Selectivity

This compound is a phosphodiesterase inhibitor that has been investigated for its therapeutic potential in conditions such as burn-induced muscle proteolysis.[1] Its mechanism of action involves the inhibition of phosphodiesterases (PDEs), a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound increases intracellular levels of these cyclic nucleotides, thereby modulating various downstream signaling pathways.

The PDE superfamily is composed of 11 distinct families (PDE1-PDE11), each with multiple isoforms that exhibit tissue-specific expression and substrate specificity (cAMP, cGMP, or both). The therapeutic utility of a PDE inhibitor is largely determined by its selectivity for a specific PDE family or isoform. Non-selective inhibition can lead to a broad range of physiological effects and potential off-target side effects. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is paramount during drug development.

Quantitative Analysis of this compound's PDE Inhibition

Data on the comprehensive selectivity profile of this compound across all PDE families is limited in publicly available literature. However, a study by Nicholson et al. (1994) provides inhibitory concentration (IC50) values for this compound against four PDE isoforms isolated from rat heart cytosol. The data indicates that this compound is a modest inhibitor with some selectivity for PDE1.

Phosphodiesterase IsoformSubstrateIC50 (µM)Source Organism
PDE I (Ca2+/Calmodulin-dependent)cAMP/cGMPSelectively Inhibits Ca2+/Calmodulin-stimulated activityRat
PDE II (cGMP-stimulated)cAMP/cGMP>100Rat
PDE III (cGMP-inhibited)cAMPin the 10⁻⁴ M rangeRat
PDE IV (cAMP-specific)cAMPin the 10⁻⁴ M rangeRat

Data extracted from Nicholson et al., Biochemical Pharmacology, 1994.

It is important to note that this data is from a single study conducted in 1994 using rat tissue. Further profiling of this compound against a broader panel of human recombinant PDE isoforms is necessary to fully characterize its selectivity.

Experimental Protocols

To enable researchers to conduct their own comprehensive cross-reactivity studies, two standard methodologies for determining PDE inhibition are detailed below.

Radiolabeled cAMP Phosphodiesterase Activity Assay

This traditional and highly sensitive method measures the enzymatic activity of PDEs by quantifying the conversion of radiolabeled cAMP to AMP.

Materials:

  • [³H]-cAMP

  • Purified recombinant PDE enzymes (various isoforms)

  • This compound or other test compounds

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex AG1-X8)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known concentration of the purified PDE enzyme, and the test compound (this compound) at various concentrations. Include a control reaction with no inhibitor.

  • Initiation: Start the reaction by adding a solution containing a mixture of non-radiolabeled cAMP and [³H]-cAMP. The final cAMP concentration should be at or below the Km value for the specific PDE isoform being tested.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction stays within the linear range of product formation.

  • Termination: Stop the reaction by boiling the tubes for 1-2 minutes, followed by cooling on ice.

  • Conversion to Adenosine: Add snake venom nucleotidase to the reaction mixture and incubate at 30°C. This enzyme converts the [³H]-AMP product to [³H]-adenosine.

  • Separation: Add a slurry of anion-exchange resin to the tubes. The resin binds to the unreacted, negatively charged [³H]-cAMP, while the neutral [³H]-adenosine remains in the supernatant.

  • Quantification: Centrifuge the tubes to pellet the resin. Transfer a portion of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control reaction. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Fluorescence Polarization (FP) Phosphodiesterase Assay

This is a more modern, homogeneous assay format that is well-suited for high-throughput screening. It relies on the change in polarization of a fluorescently labeled cyclic nucleotide upon its hydrolysis by a PDE.

Materials:

  • Fluorescently labeled cAMP or cGMP (e.g., FAM-cAMP)

  • Purified recombinant PDE enzymes

  • This compound or other test compounds

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.05% v/v Brij-35)

  • Binding agent that selectively binds to the fluorescent monophosphate product

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reaction Setup: In a black, low-volume microplate, add the assay buffer, the test compound (this compound) at various concentrations, and the purified PDE enzyme.

  • Initiation: Start the reaction by adding the fluorescently labeled cyclic nucleotide substrate to each well.

  • Incubation: Incubate the plate at room temperature for a specified period, protected from light.

  • Detection: Add the binding agent to all wells. This agent will bind to the fluorescently labeled monophosphate product, causing a significant increase in the fluorescence polarization signal.

  • Measurement: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.

  • Data Analysis: The increase in fluorescence polarization is directly proportional to the PDE activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value as described for the radioassay.

Visualizing Pathways and Workflows

This compound's Primary Signaling Pathway

The following diagram illustrates the signaling pathway primarily affected by this compound through the inhibition of PDE4.

Torbafylline_Signaling_Pathway cluster_cell Cell Interior This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Hydrolyzes AMP 5'-AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC Epac cAMP->EPAC Activates Cellular_Response Cellular Response (e.g., Reduced Inflammation, Muscle Protein Synthesis) PKA->Cellular_Response EPAC->Cellular_Response

Caption: this compound inhibits PDE4, increasing cAMP levels and activating downstream effectors.

Experimental Workflow for PDE Cross-Reactivity Screening

The diagram below outlines a typical workflow for assessing the cross-reactivity of a compound like this compound against a panel of phosphodiesterases.

PDE_Cross_Reactivity_Workflow cluster_workflow Experimental Workflow Compound_Prep Prepare Serial Dilutions of this compound Assay_Setup Set up Inhibition Assay (e.g., FP or Radioassay) Compound_Prep->Assay_Setup PDE_Panel Select Panel of Recombinant PDE Isoforms (PDE1-PDE11) PDE_Panel->Assay_Setup Incubation Incubate Reactions Assay_Setup->Incubation Measurement Measure PDE Activity Incubation->Measurement Data_Analysis Analyze Data and Determine IC50 Values Measurement->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Workflow for determining the PDE selectivity profile of a test compound.

Conclusion

The available data suggests that this compound is a phosphodiesterase inhibitor with some selectivity towards PDE1, and it acts as a modest inhibitor of PDE3 and PDE4. However, a comprehensive and up-to-date selectivity profile against a broad panel of human PDE isoforms is currently lacking in the public domain. The experimental protocols provided in this guide offer a framework for researchers to conduct such studies, which are essential for a thorough understanding of this compound's pharmacological properties and for guiding future drug development efforts. The provided diagrams offer a clear visual representation of the key biological pathway and a standard experimental approach for this type of analysis.

References

Validating Torbafylline's Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Torbafylline, a phosphodiesterase 4 (PDE4) inhibitor. It is intended for researchers, scientists, and drug development professionals seeking to confirm the mechanism of action and assess the efficacy of this compound and related compounds in a cellular context.

This compound's Mechanism of Action and Signaling Pathway

This compound (also known as HWA 448) is a phosphodiesterase (PDE) inhibitor that has been shown to attenuate skeletal muscle proteolysis.[1] Its primary mechanism involves the inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates multiple downstream pathways, including the Exchange protein directly activated by cAMP (Epac) and the PI3K/Akt signaling cascade.[1] This cascade ultimately leads to the modulation of gene transcription and a reduction in muscle protein breakdown.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades Epac Epac cAMP->Epac Activates PI3K PI3K Epac->PI3K Activates Akt Akt (Phosphorylated) PI3K->Akt Activates Proteolysis Muscle Proteolysis Akt->Proteolysis Inhibits

Caption: this compound's signaling pathway.

Comparative Analysis of this compound and Alternative Compounds

This compound's effects can be compared to other xanthine derivatives and compounds that modulate cAMP signaling through different mechanisms. Theophylline is a classic, non-selective PDE inhibitor, while Doxofylline shows greater selectivity and a better safety profile.[2][3][4] Terbutaline acts upstream by stimulating cAMP production.[5]

CompoundTarget(s)Mechanism of ActionKey Cellular Readout
This compound Phosphodiesterase 4 (PDE4)[1]Inhibits PDE4, leading to increased intracellular cAMP.[1]Increased p-Akt levels, decreased MAFbx mRNA.[1]
Theophylline Non-selective PDE inhibitor, Adenosine A1/A2/A3 receptors.[2][6]Competitively inhibits multiple PDE isoforms (III, IV) and blocks adenosine receptors.[2][7]Bronchodilation, anti-inflammatory gene expression changes.[2]
Doxofylline Primarily Phosphodiesterase 4 (PDE4)[4]Selective PDE4 inhibitor with low affinity for adenosine receptors.[3][4]Bronchodilation with fewer adverse effects compared to Theophylline.[3]
Terbutaline Beta-2 Adrenergic Receptor[5]Agonist of beta-2 adrenergic receptors, which activates adenylyl cyclase to produce cAMP.[5]Relaxation of bronchial smooth muscle.[5]

Experimental Methods for Validating Target Engagement

Confirming that a compound binds to its intended target within a cell is a critical step in drug development.[8] Several methods can be employed to validate the engagement of this compound with PDE4.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying drug-target interaction in intact cells. It is based on the principle that a protein's thermal stability changes upon ligand binding.[8]

G cluster_0 Experimental Workflow cluster_1 Expected Outcome A 1. Treat Cells (+/- this compound) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble/Aggregated (Centrifugation) C->D E 5. Protein Quantification (e.g., Western Blot for PDE4) D->E F 6. Generate Melt Curve E->F Result This compound-treated cells show increased thermal stability of PDE4, shifting the melt curve to the right.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol:

  • Cell Culture: Plate cells (e.g., C2C12 myotubes) and grow to desired confluency.

  • Compound Treatment: Treat one set of cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 1 hour) under normal culture conditions.

  • Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (PDE4) remaining using an appropriate method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble PDE4 against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Downstream Pathway Activation: Phospho-Akt Western Blot

Validating target engagement can also be achieved by measuring the functional consequences of target modulation. Since this compound activates the PI3K/Akt pathway, quantifying the phosphorylation of Akt serves as a robust downstream biomarker.[1]

G cluster_0 Experimental Workflow cluster_1 Expected Outcome A 1. Treat Cells (Dose-response of this compound) B 2. Cell Lysis A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE & Western Blot C->D E 5. Probe with Antibodies (anti-pAkt, anti-total Akt) D->E F 6. Imaging & Densitometry E->F Result Dose-dependent increase in the ratio of p-Akt to total Akt in this compound-treated cells.

Caption: Workflow for downstream target validation via Western Blot.

Experimental Protocol:

  • Cell Culture and Starvation: Plate cells and, if necessary, serum-starve them to reduce basal Akt phosphorylation.

  • Compound Treatment: Treat cells with increasing concentrations of this compound for a predetermined time. Include vehicle and positive controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phospho-Akt (e.g., p-Akt Ser473).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Strip the membrane and re-probe with an antibody for total Akt as a loading control.

  • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software and normalize the p-Akt signal to the total Akt signal.

Affinity-Pulldown with Mass Spectrometry

This method provides direct evidence of a drug-protein interaction by using a modified version of the drug to "pull down" its binding partners from a cell lysate.[8][9]

Experimental Protocol:

  • Synthesize Biotinylated Probe: Synthesize a this compound analog that includes a linker and a biotin tag, ensuring the modification does not disrupt binding to PDE4.

  • Cell Lysate Preparation: Prepare a native cell lysate from the cell type of interest.

  • Affinity Pulldown:

    • Incubate the cell lysate with the biotinylated this compound probe.

    • In a parallel control experiment, add an excess of non-biotinylated ("free") this compound to outcompete the binding of the probe to its specific targets.

    • Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and any bound proteins.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control. The presence of PDE4 in this enriched list validates the direct binding interaction.

Comparison of Target Validation Methods

Choosing the right assay depends on the specific research question, available resources, and the need for direct versus indirect evidence of target engagement.

MethodPrincipleEvidence TypeThroughputKey AdvantagesKey Limitations
CETSA Ligand-induced thermal stabilization of the target protein.[8]Direct (Biophysical)Medium-HighLabel-free; works in intact cells and tissues; confirms intracellular target binding.Not all proteins show a thermal shift; requires a specific antibody for readout.
Downstream Assay Measures a biological response downstream of target modulation.[1]Indirect (Functional)HighReflects functional consequence and pathway modulation; can be adapted to high-throughput screening.Distal readouts can be affected by off-target or network effects; not a direct measure of binding.[10]
Affinity Pulldown-MS Capture of target protein from cell lysate using a tagged ligand.[8][9]Direct (Binding)LowIdentifies direct binding partners; can be used for target identification on a proteome-wide scale.Requires synthesis of a functionalized probe; potential for steric hindrance from the tag; identifies binders in lysate, not necessarily in intact cells.
In-Cell Assays Commercial platforms (e.g., InCELL Hunter™) based on protein stability or turnover.[11]Direct (Binding)HighQuantitative measure of intracellular binding; simple, homogeneous protocols.[11]Often requires genetic tagging of the target protein; proprietary platform technology.

References

Confirming Torbafylline's Mechanism of Action: A Comparative Guide to siRNA Knockdown Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental approaches to validate the mechanism of action of Torbafylline, a phosphodiesterase (PDE) inhibitor. The focus is on the use of small interfering RNA (siRNA) knockdown to confirm its target engagement and downstream signaling, with a comparison to alternative investigational methods and compounds.

This compound's Profile: A PDE4 Inhibitor

This compound (also known as HWA 448) is a PDE inhibitor that has been shown to activate the PDE4/cAMP/EPAC/PI3K/Akt signaling pathway.[1] This mechanism is crucial for its therapeutic effects, which include mitigating muscle protein breakdown following burns.[1] Understanding and confirming this pathway is essential for its development and for identifying other potential therapeutic applications.

Comparison of PDE4 Inhibitors

This compound belongs to a class of drugs known as PDE4 inhibitors. For a comprehensive understanding of its performance, it is compared with other well-characterized PDE4 inhibitors, Rolipram and Roflumilast.

FeatureThis compound (HWA 448)RolipramRoflumilast
Primary Target Phosphodiesterase 4 (PDE4)Phosphodiesterase 4 (PDE4)Phosphodiesterase 4 (PDE4)
Reported IC50 Values Data not readily available in searched literature.PDE4A: 3 nM, PDE4B: 130 nM, PDE4D: 240 nM[2][3]PDE4B: 0.41 nM, PDE4D: 0.81 nM[4]
Key Downstream Effects Activates cAMP/EPAC/PI3K/Akt pathway, attenuates muscle proteolysis.[1]Increases intracellular cAMP, inhibits inflammatory cytokine production.[5][6]Increases intracellular cAMP, reduces inflammation in airway diseases.[7][8][9][10]
Clinical Applications InvestigationalInvestigated for depression, but clinical use limited by side effects.[11]Approved for the treatment of severe COPD.[12][13]

Validating Mechanism of Action with siRNA Knockdown

siRNA-mediated gene silencing is a powerful tool to confirm that the pharmacological effects of a drug are dependent on its intended target. By specifically knocking down the expression of PDE4, it is possible to observe whether the downstream effects of this compound are diminished or abolished.

Logical Workflow for siRNA Validation of this compound's Mechanism

G cluster_0 Experimental Setup cluster_1 Target & Downstream Analysis cluster_2 Outcome Cell Culture Cell Culture siRNA Transfection siRNA Transfection Cell Culture->siRNA Transfection Control siRNA vs. PDE4 siRNA This compound Treatment This compound Treatment siRNA Transfection->this compound Treatment PDE4 Knockdown Validation PDE4 Knockdown Validation This compound Treatment->PDE4 Knockdown Validation qPCR/Western Blot cAMP Measurement cAMP Measurement This compound Treatment->cAMP Measurement EPAC Activation Assay EPAC Activation Assay This compound Treatment->EPAC Activation Assay PI3K/Akt Pathway Analysis PI3K/Akt Pathway Analysis This compound Treatment->PI3K/Akt Pathway Analysis Confirmation of Mechanism Confirmation of Mechanism PDE4 Knockdown Validation->Confirmation of Mechanism cAMP Measurement->Confirmation of Mechanism EPAC Activation Assay->Confirmation of Mechanism PI3K/Akt Pathway Analysis->Confirmation of Mechanism

Caption: Workflow for siRNA-mediated validation of this compound's mechanism.

Experimental Protocols

siRNA-Mediated Knockdown of PDE4

This protocol describes the transient knockdown of PDE4 in a relevant cell line (e.g., C2C12 myotubes or primary microglia).[14][15]

Materials:

  • C2C12 myotubes (or other relevant cell line)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX transfection reagent

  • siRNA targeting PDE4B (or other relevant PDE4 subtype) and a non-targeting control siRNA

  • Culture medium (e.g., DMEM with 10% FBS)

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.

  • Transfection:

    • Add the siRNA-Lipofectamine complexes to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Validation of Knockdown:

    • After the incubation period, harvest the cells.

    • Assess PDE4 mRNA levels by quantitative real-time PCR (qPCR) and PDE4 protein levels by Western blot to confirm knockdown efficiency.

This compound Treatment and Downstream Analysis

Procedure:

  • Following siRNA transfection (at 24 or 48 hours post-transfection), treat the cells with an effective concentration of this compound or vehicle control for a predetermined duration.

  • After treatment, lyse the cells for subsequent analysis.

cAMP Measurement

A competitive enzyme immunoassay (EIA) is a common method for quantifying intracellular cAMP levels.[16][17][18][19]

Principle: Free cAMP in the sample competes with a fixed amount of labeled cAMP for binding sites on a specific antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

Brief Protocol:

  • Lyse cells with 0.1 M HCl to stop phosphodiesterase activity.

  • Prepare cAMP standards and samples. For increased sensitivity, samples can be acetylated.

  • Add standards and samples to a 96-well plate pre-coated with a goat anti-rabbit IgG antibody.

  • Add a fixed amount of alkaline phosphatase-labeled cAMP and a specific rabbit anti-cAMP antibody to each well.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate (e.g., p-nitrophenyl phosphate) and incubate to allow color development.

  • Stop the reaction and measure the absorbance at 405 nm.

  • Calculate the cAMP concentration in the samples based on the standard curve.

EPAC Activation Assay (Rap1 Pull-Down)

EPAC activation leads to the activation of the small GTPase Rap1. A pull-down assay can be used to measure the amount of active, GTP-bound Rap1.[20][21][22][23][24]

Principle: A fusion protein containing the Rap-binding domain (RBD) of RalGDS, which specifically binds to active GTP-bound Rap1, is used to pull down active Rap1 from cell lysates. The amount of pulled-down Rap1 is then quantified by Western blot.

Brief Protocol:

  • Lyse cells in a buffer that preserves GTPase activity.

  • Incubate the cell lysates with GST-RalGDS-RBD fusion protein immobilized on glutathione-agarose beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Separate the proteins by SDS-PAGE and perform a Western blot using an anti-Rap1 antibody.

  • Quantify the amount of active Rap1 by densitometry.

PI3K/Akt Pathway Analysis by Western Blot

This protocol assesses the phosphorylation status of key proteins in the PI3K/Akt pathway.[25][26][27][28][29]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-p85 PI3K, anti-total-p85 PI3K, and an antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathway Diagram

G This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades EPAC EPAC cAMP->EPAC activates PI3K PI3K EPAC->PI3K activates Akt Akt PI3K->Akt activates (phosphorylates) Downstream_Effects Downstream_Effects Akt->Downstream_Effects modulates

References

A Comparative Analysis of Torbafylline and the Non-Selective PDE Inhibitor IBMX

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phosphodiesterase (PDE) inhibitor Torbafylline with the widely used non-selective PDE inhibitor, 3-isobutyl-1-methylxanthine (IBMX). This comparison is intended to offer objective data to inform research and development decisions in the field of PDE-targeting therapeutics.

Executive Summary

This compound, a xanthine derivative, has been identified as a phosphodiesterase 4 (PDE4) inhibitor. Its mechanism of action is primarily associated with the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates downstream signaling pathways. In contrast, IBMX is a broad-spectrum PDE inhibitor, demonstrating activity against multiple PDE subtypes. This lack of selectivity results in a wider range of biological effects, including the modulation of both cAMP and cyclic guanosine monophosphate (cGMP) signaling. This guide presents available data on their respective inhibitory profiles, effects on cyclic nucleotide levels, and the experimental methodologies used for their characterization.

Data Presentation: Inhibitory Profile

The following table summarizes the available quantitative data on the inhibitory activity of this compound and IBMX against various PDE subtypes. The data for IBMX is more comprehensive, reflecting its long-standing use as a research tool.

TargetThis compound IC50 (µM)IBMX IC50 (µM)
PDE1 Data not available19[1], 32.8
PDE2 Data not available50[1], 31.2
PDE3 Data not available18[1], 6.5 ± 1.2[1][2]
PDE4 Inhibitor[3][4]13[1], 26.3 ± 3.9[1][2]
PDE5 Data not available32[1], 31.7 ± 5.3[1][2]
PDE7 Data not available7[5]
PDE11 Data not available50[5]

Signaling Pathways and Mechanism of Action

This compound: As a PDE4 inhibitor, this compound's primary mechanism of action is the prevention of cAMP hydrolysis. This leads to an accumulation of intracellular cAMP, which can then activate downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). One study has shown that this compound attenuates burn-induced muscle proteolysis through the activation of the PDE4/cAMP/EPAC/PI3K/Akt pathway[3][4].

dot

Torbafylline_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Hydrolyzes Epac Epac cAMP->Epac Activates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP PI3K PI3K Epac->PI3K Activates Akt Akt PI3K->Akt Activates Cellular_Response Cellular Response (e.g., Attenuation of Muscle Proteolysis) Akt->Cellular_Response

Figure 1: this compound Signaling Pathway.

IBMX: As a non-selective PDE inhibitor, IBMX elevates both cAMP and cGMP levels by inhibiting multiple PDE families. This broad activity profile affects a wide array of cellular processes, including smooth muscle relaxation, platelet aggregation, and inflammatory responses.

dot

IBMX_Pathway IBMX IBMX PDEs PDEs (PDE1, 2, 3, 4, 5, etc.) IBMX->PDEs Inhibits cAMP cAMP PDEs->cAMP Hydrolyzes cGMP cGMP PDEs->cGMP Hydrolyzes PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC AC->cAMP GC->cGMP Cellular_Responses Diverse Cellular Responses PKA->Cellular_Responses PKG->Cellular_Responses

Figure 2: IBMX Signaling Pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment and comparison of PDE inhibitors. Below are representative methodologies for key assays.

In Vitro Phosphodiesterase (PDE) Inhibition Assay (Radioisotope Method)

This protocol is a standard method for determining the inhibitory activity of compounds against specific PDE isozymes.

Objective: To determine the IC50 value of a test compound (e.g., this compound, IBMX) for a specific PDE isozyme.

Materials:

  • Purified recombinant PDE isozymes (e.g., PDE1-11)

  • [³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

  • Test compound (this compound or IBMX) dissolved in an appropriate solvent (e.g., DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail

  • Microplates and a scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add the assay buffer, the diluted test compound, and the purified PDE enzyme.

  • Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

  • Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Terminate the reaction by boiling the plate for 1 minute, followed by cooling on ice.

  • Add snake venom nucleotidase to each well and incubate at 30°C for 10 minutes to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

  • Add a slurry of anion-exchange resin to each well to bind the unhydrolyzed charged substrate.

  • Centrifuge the plate to pellet the resin.

  • Transfer an aliquot of the supernatant containing the neutral radiolabeled nucleoside to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

dot

PDE_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Prep_Compound Prepare Compound Dilutions Mix Mix Compound, Enzyme, and Buffer Prep_Compound->Mix Prep_Enzyme Prepare PDE Enzyme Solution Prep_Enzyme->Mix Prep_Substrate Prepare Radiolabeled Substrate Add_Substrate Add Substrate to Initiate Mix->Add_Substrate Incubate Incubate at 30°C Terminate Terminate Reaction (Boil) Incubate->Terminate Add_Substrate->Incubate Add_Nucleotidase Add Snake Venom Nucleotidase Terminate->Add_Nucleotidase Incubate2 Incubate at 30°C Add_Nucleotidase->Incubate2 Add_Resin Add Anion- Exchange Resin Incubate2->Add_Resin Separate Separate Supernatant Add_Resin->Separate Count Scintillation Counting Separate->Count Calculate Calculate % Inhibition Count->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Figure 3: Workflow for In Vitro PDE Inhibition Assay.

Intracellular cAMP/cGMP Measurement Assay

This protocol outlines a common method for quantifying changes in intracellular cyclic nucleotide levels in response to a PDE inhibitor.

Objective: To measure the effect of a test compound on intracellular cAMP and/or cGMP levels in a cell-based assay.

Materials:

  • Cultured cells of interest

  • Test compound (this compound or IBMX)

  • Cell lysis buffer

  • cAMP or cGMP enzyme immunoassay (EIA) kit

  • Microplate reader

Procedure:

  • Plate cells in a multi-well plate and grow to the desired confluency.

  • Pre-treat cells with the test compound at various concentrations for a specified duration.

  • Lyse the cells using the provided lysis buffer.

  • Perform the cAMP or cGMP EIA according to the manufacturer's instructions. This typically involves a competitive binding assay where cellular cyclic nucleotides compete with a fixed amount of labeled cyclic nucleotide for binding to a specific antibody.

  • Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.

  • Calculate the concentration of cAMP or cGMP in the cell lysates based on a standard curve.

  • Analyze the dose-dependent effect of the test compound on intracellular cyclic nucleotide levels.

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cAMP_Measurement_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_eia Immunoassay cluster_data_analysis Data Analysis Plate_Cells Plate Cells Treat_Compound Treat with Test Compound Plate_Cells->Treat_Compound Lyse_Cells Lyse Cells Treat_Compound->Lyse_Cells Collect_Lysate Collect Lysate Lyse_Cells->Collect_Lysate Perform_EIA Perform cAMP/cGMP EIA Collect_Lysate->Perform_EIA Read_Plate Read Plate Perform_EIA->Read_Plate Calculate_Conc Calculate cAMP/cGMP Concentration Read_Plate->Calculate_Conc Analyze_Effect Analyze Dose- Response Calculate_Conc->Analyze_Effect

Figure 4: Workflow for Intracellular cAMP/cGMP Measurement.

Conclusion

This compound emerges as a selective inhibitor of PDE4, primarily influencing the cAMP signaling pathway. This selectivity may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to non-selective inhibitors like IBMX. IBMX, with its broad inhibitory action on multiple PDE families, serves as a valuable research tool for studying the overall effects of increased cyclic nucleotide levels but may lack the specificity required for certain therapeutic applications. Further research is warranted to fully elucidate the inhibitory profile of this compound against all PDE subtypes and to quantify its effects on both cAMP and cGMP in various cellular contexts. Such data will be crucial for a complete comparative assessment and for guiding the future development of selective PDE inhibitors.

References

A Comparative Analysis of Torbafylline and Cilostazol in Vascular Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two phosphodiesterase inhibitors and their impact on vascular function, providing researchers, scientists, and drug development professionals with a comprehensive guide to their mechanisms of action, and effects on vasodilation, platelet aggregation, and vascular smooth muscle cell proliferation.

This guide presents a comparative analysis of Torbafylline and Cilostazol, two phosphodiesterase (PDE) inhibitors with applications in vascular pharmacology. While both compounds influence vascular tone and cellular processes, they exhibit distinct profiles in their mechanisms and therapeutic effects. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the key signaling pathways to facilitate a clear understanding of their comparative pharmacology.

Cilostazol: A Comprehensive Overview

Cilostazol is a well-characterized PDE3 inhibitor with established efficacy in the treatment of intermittent claudication.[1][2][3] Its therapeutic effects are primarily attributed to its ability to increase intracellular cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.[1][4][5]

Mechanism of Action

Cilostazol selectively inhibits phosphodiesterase type 3 (PDE3), an enzyme responsible for the degradation of cAMP.[1][4][5] By inhibiting PDE3, Cilostazol leads to an accumulation of cAMP in vascular smooth muscle cells and platelets.[4] This increase in cAMP activates Protein Kinase A (PKA), which in turn mediates the downstream effects of the drug.[4][6]

Effects on Vascular Models
  • Vasodilation: Increased cAMP levels in vascular smooth muscle cells lead to the activation of PKA. PKA then phosphorylates and inhibits myosin light-chain kinase (MLCK), the enzyme responsible for smooth muscle contraction. This inhibition results in vasodilation and improved blood flow.[4][6] Cilostazol has been shown to induce nitric oxide (NO) release from endothelial cells and activate calcium-dependent potassium channels in vascular smooth muscle cells, further contributing to its vasodilatory effect.[1][6] In a study on smokers with impaired endothelial function, Cilostazol administration (150 mg/day for two weeks) significantly improved the vasodilatory response to reactive hyperemia from 4.2 ± 1.2% to 7.8 ± 3.5%.

  • Inhibition of Platelet Aggregation: In platelets, elevated cAMP levels activate PKA, which inhibits the release of intracellular calcium and reduces the activation of glycoprotein IIb/IIIa receptors. These receptors are crucial for platelet aggregation by binding to fibrinogen.[4] By preventing this process, Cilostazol effectively inhibits both primary and secondary platelet aggregation induced by various agonists like ADP, collagen, and arachidonic acid, thereby reducing the risk of thrombus formation.[7][8]

  • Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: Cilostazol has demonstrated an antiproliferative effect on VSMCs, a key process in the development of atherosclerosis and restenosis.[1][9][10][11] The increase in cAMP and subsequent PKA activation are believed to mediate this effect by downregulating the transcription of genes involved in cell proliferation.[1] Studies have shown that Cilostazol can inhibit high-glucose-stimulated VSMC proliferation by downregulating the transcription factor E2F and its target genes.[10] Furthermore, Cilostazol can inhibit VSMC proliferation and reactive oxygen species production through the activation of AMP-activated protein kinase (AMPK) induced by heme oxygenase-1 (HO-1).[12] In one study, Cilostazol was also found to inhibit endothelin-induced VSMC proliferation by blocking extracellular calcium influx.[13]

This compound (HWA 448): An Emerging Profile

This compound, also known as HWA 448, is a xanthine derivative and a phosphodiesterase inhibitor.[7] While less extensively studied than Cilostazol, available research indicates its potential in modulating vascular and inflammatory processes, primarily through the inhibition of PDE4.

Mechanism of Action

This compound has been identified as a phosphodiesterase (PDE) inhibitor, with a notable effect on PDE4.[7] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which can modulate various cellular functions, including inflammation and cell signaling. One study detailed its mechanism in attenuating burn-induced muscle proteolysis through the PDE4/cAMP/EPAC/PI3K/Akt pathway.[7]

Effects on Vascular Models
  • Inhibition of Platelet Aggregation: There is limited specific data available on the direct effects of this compound on platelet aggregation. As a xanthine derivative, it may share some properties with other compounds in this class, such as theophylline and pentoxifylline, which have been shown to inhibit platelet aggregation, although often at concentrations higher than therapeutic levels.[14][15]

  • Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: Direct experimental data on the effect of this compound on VSMC proliferation is currently scarce in the available literature.

Quantitative Data Summary

ParameterCilostazolThis compound
Primary PDE Target PDE3[1][4][5]PDE4[7]
Vasodilation Significant improvement in vasodilatory response to reactive hyperemia in smokers (from 4.2 ± 1.2% to 7.8 ± 3.5%)Improved blood flow in ischemic rat skeletal muscle[4]
Platelet Aggregation Potent inhibitor of primary and secondary platelet aggregation[7][8]Data not available
VSMC Proliferation Inhibits VSMC proliferation induced by high glucose and endothelin[10][12][13]Data not available

Signaling Pathway Diagrams

Cilostazol Signaling Pathway

Cilostazol_Pathway cluster_VSMC Vascular Smooth Muscle Cell cluster_Platelet Platelet Cilostazol Cilostazol PDE3 PDE3 Cilostazol->PDE3 Inhibits cAMP_degradation cAMP Degradation PDE3->cAMP_degradation Catalyzes cAMP cAMP cAMP_degradation->cAMP Reduces PKA PKA (Protein Kinase A) cAMP->PKA Activates MLCK MLCK (Myosin Light-Chain Kinase) PKA->MLCK Inhibits Ca_release Ca²⁺ Release PKA->Ca_release Inhibits GPIIb_IIIa GPIIb/IIIa Activation PKA->GPIIb_IIIa Inhibits Contraction Contraction MLCK->Contraction Vasodilation Vasodilation Aggregation Aggregation

Caption: Signaling pathway of Cilostazol in vascular smooth muscle cells and platelets.

This compound Signaling Pathway (in skeletal muscle)

Torbafylline_Pathway This compound This compound (HWA 448) PDE4 PDE4 This compound->PDE4 Inhibits cAMP_degradation cAMP Degradation PDE4->cAMP_degradation Catalyzes cAMP cAMP cAMP_degradation->cAMP Reduces EPAC EPAC cAMP->EPAC Activates PI3K PI3K EPAC->PI3K Activates Akt Akt PI3K->Akt Activates Proteolysis Muscle Proteolysis Akt->Proteolysis Inhibits

Caption: Signaling pathway of this compound in skeletal muscle.

Experimental Protocols

Cilostazol

1. Vasodilation Assay (Flow-Mediated Dilation)

  • Objective: To assess the effect of Cilostazol on endothelium-dependent vasodilation.

  • Model: Human subjects (e.g., smokers with endothelial dysfunction).

  • Procedure:

    • Measure baseline brachial artery diameter using high-resolution ultrasound.

    • Induce reactive hyperemia by inflating a blood pressure cuff on the forearm to suprasystolic pressure for 5 minutes, followed by rapid deflation.

    • Measure the brachial artery diameter continuously for 3 minutes after cuff deflation to determine the maximum dilation.

    • Administer Cilostazol (e.g., 150 mg/day) for a specified period (e.g., 2 weeks).

    • Repeat the flow-mediated dilation measurement post-treatment.

    • Calculate the percentage change in artery diameter from baseline to maximum dilation.

2. Platelet Aggregation Assay (Light Transmission Aggregometry)

  • Objective: To quantify the inhibitory effect of Cilostazol on platelet aggregation.

  • Model: Human platelet-rich plasma (PRP).

  • Procedure:

    • Prepare PRP from citrated whole blood by centrifugation.

    • Adjust the platelet count in the PRP.

    • Pre-incubate PRP with various concentrations of Cilostazol or vehicle control.

    • Add a platelet agonist (e.g., ADP, collagen, or arachidonic acid) to induce aggregation.

    • Measure the change in light transmission through the PRP sample over time using a platelet aggregometer. An increase in light transmission corresponds to platelet aggregation.

    • Determine the concentration of Cilostazol that inhibits 50% of the maximal aggregation (IC50).

3. Vascular Smooth Muscle Cell Proliferation Assay

  • Objective: To evaluate the antiproliferative effect of Cilostazol on VSMCs.

  • Model: Cultured human or animal vascular smooth muscle cells.

  • Procedure:

    • Seed VSMCs in multi-well plates and allow them to adhere.

    • Induce cell proliferation by adding a mitogen (e.g., platelet-derived growth factor (PDGF) or high glucose).[10]

    • Treat the cells with varying concentrations of Cilostazol or vehicle control.

    • After a defined incubation period (e.g., 24-48 hours), assess cell proliferation using methods such as:

      • Direct cell counting: Using a hemocytometer.

      • MTT assay: Measures metabolic activity, which correlates with cell number.

      • BrdU incorporation assay: Measures DNA synthesis.

    • Calculate the IC50 value for the inhibition of VSMC proliferation.

This compound

1. Blood Flow Measurement in Ischemic Muscle

  • Objective: To assess the effect of this compound on blood flow in a model of peripheral artery disease.

  • Model: Rats with unilateral ligation of the common iliac artery.[4]

  • Procedure:

    • Surgically ligate the common iliac artery in rats to induce hindlimb ischemia.

    • Administer this compound (e.g., by gavage) or vehicle control daily for a specified period (e.g., 5 weeks).[4]

    • Measure resting blood flow in the ischemic and contralateral control muscles using techniques such as radio-labeled microspheres.

    • Compare the blood flow between the treated and untreated ischemic limbs and with the control limbs.

Due to the limited publicly available data, detailed protocols for this compound's effects on platelet aggregation and VSMC proliferation are not provided. Researchers interested in these aspects would likely adapt standard protocols, such as those described for Cilostazol, using this compound as the test compound.

Conclusion

Cilostazol is a well-documented PDE3 inhibitor with potent vasodilatory, antiplatelet, and anti-proliferative effects on vascular smooth muscle cells. Its mechanism of action, centered on the elevation of intracellular cAMP, has been extensively studied. This compound, a PDE4 inhibitor, shows promise in improving blood flow in ischemic conditions and possesses anti-inflammatory properties. However, a comprehensive understanding of its vascular effects, particularly concerning platelet aggregation and VSMC proliferation, requires further investigation. Direct comparative studies are necessary to fully elucidate the relative therapeutic potential of these two phosphodiesterase inhibitors in the context of vascular diseases. This guide provides a foundation for such future research by summarizing the current state of knowledge and offering detailed experimental frameworks.

References

A Head-to-Head Comparison of Torbafylline and Caffeine: Divergent Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of Torbafylline (also known as HWA 448) and caffeine, with a focus on their interactions with adenosine receptors and their primary mechanisms of action. While both are xanthine derivatives, available data indicate they engage different primary targets, leading to distinct pharmacological profiles. This comparison summarizes the current state of knowledge, supported by experimental data, to inform research and drug development efforts.

Executive Summary

Caffeine is a well-established non-selective antagonist of adenosine receptors, exerting its stimulant effects by blocking the inhibitory actions of adenosine in the central nervous system. In contrast, the available scientific literature identifies this compound primarily as a phosphodiesterase (PDE) inhibitor, with a notable selectivity for the PDE4 isoform. Crucially, there is a lack of publicly available data quantifying the binding affinity of this compound for adenosine receptors. Therefore, a direct head-to-head comparison of their potencies at these receptors is not currently feasible. This guide will, therefore, focus on their distinct primary mechanisms of action.

Data Presentation

Table 1: Comparative Binding Affinities at Adenosine Receptors
CompoundA1 (Ki, µM)A2A (Ki, µM)A2B (Ki, µM)A3 (Ki, µM)
Caffeine 12-40[1]2.5-50[1]~80Weak antagonist[2]
This compound No data availableNo data availableNo data availableNo data available

Note: Ki values for caffeine can vary between studies and experimental conditions.

Table 2: Comparative Potency as Phosphodiesterase Inhibitors
CompoundPDE1 (IC50, µM)PDE2 (IC50, µM)PDE3 (IC50, µM)PDE4 (IC50, µM)PDE5 (IC50, µM)
Caffeine >100>100>100500-1000[1]>100
This compound No data availableNo data availableNo data availablePotent inhibitor[3]No data available

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptors (General Protocol)

This protocol describes a general method for determining the binding affinity of a compound to adenosine receptors, which would be necessary to generate the missing data for this compound.

  • Membrane Preparation:

    • Human recombinant adenosine receptors (A1, A2A, A2B, or A3) are expressed in a suitable cell line (e.g., HEK293 or CHO cells).

    • Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

  • Binding Assay:

    • Membrane preparations are incubated with a specific radioligand for the adenosine receptor subtype of interest (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

    • Increasing concentrations of the unlabeled competitor compound (e.g., this compound or caffeine) are added to displace the radioligand.

    • The reaction is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase (PDE) Activity Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a compound against different PDE isoforms.

  • Enzyme and Substrate Preparation:

    • Recombinant human PDE isoforms (PDE1-11) are used as the enzyme source.

    • The fluorescently labeled cAMP or cGMP is used as the substrate.

  • Inhibition Assay:

    • The PDE enzyme is incubated with the test compound (e.g., this compound or caffeine) at various concentrations in an assay buffer.

    • The reaction is initiated by the addition of the fluorescently labeled substrate.

    • The reaction is allowed to proceed for a defined period, during which the PDE hydrolyzes the substrate to a fluorescently labeled monophosphate.

    • A binding reagent that specifically binds to the monophosphate product is added.

  • Detection and Data Analysis:

    • The fluorescence polarization or a similar detection method is used to measure the amount of product formed.

    • The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Adenosine_Signaling_Pathway cluster_caffeine Caffeine's Mechanism cluster_downstream Cellular Effects Caffeine Caffeine AdenosineReceptor Adenosine Receptors (A1, A2A, A2B, A3) Caffeine->AdenosineReceptor Blocks Cellular_Response Altered Cellular Response G_Protein G-Protein Signaling AdenosineReceptor->G_Protein Modulates Adenosine Adenosine Adenosine->AdenosineReceptor Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Regulates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates PKA->Cellular_Response Phosphorylates Targets

Caption: Adenosine Receptor Signaling and Caffeine's Antagonistic Action.

PDE_Signaling_Pathway cluster_this compound This compound's Mechanism cluster_cAMP_regulation cAMP Regulation This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits AMP AMP PDE4->AMP Hydrolyzes Adenylate_Cyclase Adenylate Cyclase cAMP cAMP Adenylate_Cyclase->cAMP Synthesizes ATP ATP cAMP->PDE4 Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: this compound's Inhibition of PDE4 and its Impact on cAMP Levels.

Experimental_Workflow cluster_adenosine Adenosine Receptor Binding Assay cluster_pde Phosphodiesterase Inhibition Assay A_Start Prepare Membranes with Adenosine Receptors A_Incubate Incubate with Radioligand and Competitor (Caffeine/Torbafylline) A_Start->A_Incubate A_Filter Separate Bound/ Free Radioligand A_Incubate->A_Filter A_Count Measure Radioactivity A_Filter->A_Count A_Analyze Calculate Ki A_Count->A_Analyze P_Start Prepare Recombinant PDE Isoforms P_Incubate Incubate with Substrate and Inhibitor (Caffeine/Torbafylline) P_Start->P_Incubate P_Detect Measure Product Formation P_Incubate->P_Detect P_Analyze Calculate IC50 P_Detect->P_Analyze

Caption: Comparative Experimental Workflow for Receptor Binding and Enzyme Inhibition.

Conclusion

The primary pharmacological mechanisms of this compound and caffeine appear to be distinct. Caffeine is a non-selective adenosine receptor antagonist, a property that underlies its well-known stimulant effects. This compound, on the other hand, is characterized as a phosphodiesterase inhibitor, with a preference for PDE4. This suggests that this compound's therapeutic effects, which have been investigated in the context of muscle wasting, are likely mediated by the modulation of intracellular cyclic AMP levels through the inhibition of its degradation.

For a comprehensive head-to-head comparison of these two compounds on adenosine receptors, further research is required to determine the binding profile of this compound across the four adenosine receptor subtypes. Such studies, employing methodologies like radioligand binding assays, would be invaluable for elucidating any potential secondary effects of this compound on adenosinergic signaling and for a more complete understanding of its pharmacological profile in relation to caffeine.

References

Validating In Vitro Findings of Torbafylline in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Torbafylline's performance with alternative compounds, supported by experimental data from both in vitro and in vivo studies. We delve into the molecular mechanisms and present detailed methodologies to facilitate the replication and extension of these findings.

Executive Summary

This compound (also known as HWA 448), a xanthine derivative, has demonstrated significant potential in preclinical studies as a potent inhibitor of cGMP-specific phosphodiesterase (cGMP-PDE).[1] Its mechanism of action, centered on the activation of the PDE4/cAMP/Epac/PI3K/Akt pathway, has shown promise in mitigating muscle proteolysis associated with conditions like cancer and sepsis.[1] This guide will compare the in vitro and in vivo findings of this compound with the well-established xanthine derivative, Theophylline, and other relevant compounds to provide a clear perspective on its therapeutic potential and aid in the design of future validation studies.

In Vitro Comparative Data

The following table summarizes the key in vitro findings for this compound and comparator compounds, highlighting their mechanisms of action and effects on various cellular processes.

CompoundTargetMechanism of ActionKey In Vitro Effects
This compound cGMP-specific phosphodiesterase (cGMP-PDE), PDE4Inhibits cGMP-PDE and activates the PDE4/cAMP/Epac/PI3K/Akt pathway.[1]Attenuates muscle proteolysis, normalizes phosphorylation of Akt and its downstream elements.[1]
Theophylline Non-selective phosphodiesterase (PDE) inhibitor, Adenosine receptor antagonist, Histone deacetylase (HDAC) activatorCompetitively inhibits type III and type IV PDE, blocks adenosine receptors A1, A2, and A3, and increases HDAC2 activity.[2][3]Relaxes bronchial smooth muscle, reduces inflammatory mediator release, and promotes apoptosis of inflammatory cells.[2][3]
Bamifylline Phosphodiesterase (PDE) inhibitorA 7-8 disubstituted theophylline derivative.More potent than Theophylline in reducing immunological release of histamine, TXB2, and SRS-A.[4]
Terbutaline Beta-2 adrenergic receptor agonistSelectively binds to and activates beta-2 adrenergic receptors, leading to increased intracellular cAMP.[5][6]Induces relaxation of bronchial and vascular smooth muscle.[5]

In Vivo Comparative Data

This table presents a summary of the in vivo effects observed for this compound and its comparators in various animal models.

CompoundAnimal ModelKey In Vivo Effects
This compound Burn-injured rats, Cancer and Sepsis rat modelsReverses changes in skeletal muscle proteolysis, PDE4 activity, and cAMP concentrations. Blocks lipopolysaccharide-induced hyperproduction of TNF and prevents muscle wasting.[1]
Theophylline Not specified in provided abstractsBronchodilation and suppression of airway responsiveness to stimuli.[3]
Bamifylline Actively sensitized guinea-pig lungs (perfused in vitro, but simulates an organ-level response)Reduces the release of histamine, TXB2, and SRS-A during immunological challenge.[4]
Terbutaline Not specified in provided abstractsPrevention and reversal of bronchospasm.[6]

Experimental Protocols

In Vitro Muscle Proteolysis Assay with this compound

Objective: To determine the effect of this compound on muscle protein breakdown in vitro.

Methodology:

  • Cell Culture: C2C12 myotubes are treated with TNFα and IFNγ to induce muscle atrophy.

  • Treatment: Cells are pre-treated with varying concentrations of this compound. Specific inhibitors for PI3K (e.g., LY294002) or Epac (e.g., ESI-09) can be used to investigate the signaling pathway.

  • Protein Breakdown Measurement: Total protein breakdown is assessed by measuring the release of trichloroacetic acid (TCA)-soluble radioactivity from cells pre-labeled with a radioactive amino acid (e.g., [3H]-tyrosine).

  • Western Blot Analysis: Cell lysates are collected to analyze the phosphorylation status of key signaling proteins such as Akt, FOXO1, and 4E-BP1 via Western blotting.

  • mRNA Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression of muscle atrophy markers like MAFbx and MuRF1.

In Vivo Model of Burn-Induced Muscle Wasting

Objective: To validate the in vitro anti-proteolytic effects of this compound in an in vivo model of muscle wasting.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are subjected to a non-lethal full-thickness burn on a percentage of their total body surface area.

  • Drug Administration: A treatment group receives daily injections of this compound, while a control group receives a vehicle.

  • Muscle Tissue Collection: At the end of the study period, skeletal muscle tissues (e.g., gastrocnemius, soleus) are harvested.

  • Biochemical Analysis: Muscle homogenates are used to measure PDE4 activity, cAMP concentrations, and protein levels of signaling molecules (e.g., phospho-Akt, phospho-FOXO1) via ELISA or Western blotting.

  • Gene Expression Analysis: RNA is extracted from muscle tissue to quantify the mRNA levels of TNFα, IL-6, ubiquitin, and E3 ligases using qRT-PCR.

  • Proteolysis Measurement: Ex vivo muscle proteolysis can be measured by incubating isolated muscle tissues and quantifying the release of tyrosine.

Visualizing the Pathways and Workflows

This compound's Signaling Pathway in Muscle Cells

Torbafylline_Signaling This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades Epac Epac cAMP->Epac PI3K PI3K Epac->PI3K Akt Akt PI3K->Akt Proteolysis Muscle Proteolysis Akt->Proteolysis inhibits

Caption: this compound inhibits PDE4, leading to increased cAMP and subsequent activation of the Epac/PI3K/Akt pathway, which in turn suppresses muscle proteolysis.

Experimental Workflow for In Vivo Validation

InVivo_Workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_analysis Analysis BurnInjury Induce Burn Injury in Rats Grouping Randomize into Control & Treatment Groups BurnInjury->Grouping TorbafyllineAdmin Daily this compound Administration Grouping->TorbafyllineAdmin Treatment Group VehicleAdmin Daily Vehicle Administration Grouping->VehicleAdmin Control Group TissueCollection Collect Skeletal Muscle Tissue TorbafyllineAdmin->TissueCollection VehicleAdmin->TissueCollection Biochem Biochemical Analysis (PDE4 activity, cAMP) TissueCollection->Biochem WesternBlot Western Blot (p-Akt, p-FOXO1) TissueCollection->WesternBlot qPCR qRT-PCR (TNFα, IL-6, E3 ligases) TissueCollection->qPCR

Caption: Workflow for validating the in vivo efficacy of this compound in a rat model of burn-induced muscle wasting.

Logical Relationship: From In Vitro to In Vivo

InVitro_InVivo_Logic cluster_invitro In Vitro Findings cluster_invivo In Vivo Validation invitro_finding This compound inhibits muscle proteolysis in C2C12 myotubes invitro_mechanism Activates PDE4/cAMP/Epac/PI3K/Akt pathway invitro_finding->invitro_mechanism invivo_validation This compound prevents muscle wasting in burn-injured rats invitro_finding->invivo_validation Hypothesis Validation invivo_mechanism Modulates PDE4, cAMP, and Akt signaling in muscle tissue invivo_validation->invivo_mechanism

Caption: The logical progression from in vitro discovery of this compound's anti-proteolytic effect to its validation in an in vivo model.

References

Safety Operating Guide

Navigating the Safe Disposal of Torbafylline in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for Torbafylline Disposal

The disposal of this compound, as with any research chemical, should prioritize safety, environmental protection, and regulatory compliance. The following procedures are based on best practices for the disposal of non-hazardous and potentially hazardous pharmaceutical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines that may apply to your location.

Step-by-Step Disposal Protocol

  • Initial Assessment and Personal Protective Equipment (PPE):

    • Before handling, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and gloves.

    • If there is a risk of generating dust or aerosols, consider respiratory protection.

  • Segregation of Waste:

    • Do not mix this compound waste with general laboratory trash.

    • Establish a designated, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, contaminated gloves).

  • Decontamination of Empty Containers:

    • Triple rinse empty this compound containers with a suitable solvent (e.g., water or ethanol, depending on solubility and laboratory protocols).

    • Collect the rinsate as chemical waste.

    • After thorough decontamination, the container can often be disposed of as non-hazardous waste. Deface or remove the original label before disposal.

  • Disposal of Unused or Expired this compound:

    • Solid Waste:

      • For small quantities of solid this compound, the preferred method is to place it in a designated hazardous waste container for collection by a licensed waste disposal contractor.

      • Alternatively, some institutional guidelines may permit mixing the solid with an inert, non-combustible absorbent material (e.g., sand or vermiculite) before placing it in the waste container.

    • Solutions:

      • Aqueous solutions of this compound should not be poured down the drain unless explicitly permitted by your local EHS and wastewater treatment authority.

      • Collect aqueous solutions in a designated, labeled hazardous waste container. Clearly indicate the contents, including the concentration of this compound and the solvent used.

  • Final Disposal:

    • All collected this compound waste must be disposed of through your institution's hazardous waste management program. This typically involves incineration at a licensed facility.

    • Ensure all waste containers are properly sealed and labeled with the contents and associated hazards before collection.

Quantitative Data Summary

ParameterTheophylline (Related Compound)General Pharmaceutical Waste Consideration
Aquatic Toxicity May be harmful to aquatic life.Many pharmaceuticals are toxic to aquatic organisms and can persist in the environment.
Biodegradability Not readily biodegradable.Varies widely, but many complex organic molecules are resistant to degradation.
Recommended Disposal Incineration.High-temperature incineration is the preferred method for destroying active pharmaceutical ingredients.

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols and hazardous waste management principles. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Empty Containers cluster_final Final Disposal start This compound Waste Generated assess_type Determine Waste Type start->assess_type solid_waste Solid this compound or Contaminated Solids assess_type->solid_waste Solid liquid_waste This compound Solution or Contaminated Liquid assess_type->liquid_waste Liquid empty_container Empty this compound Container assess_type->empty_container Empty Container package_solid Package in Labeled Hazardous Waste Container solid_waste->package_solid final_disposal Arrange for Pickup by Licensed Waste Contractor package_solid->final_disposal package_liquid Collect in Labeled Hazardous Waste Container liquid_waste->package_liquid package_liquid->final_disposal decontaminate Triple Rinse with Appropriate Solvent empty_container->decontaminate collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous decontaminate->dispose_container collect_rinsate->package_liquid

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical stewardship. Always prioritize your institution's specific guidelines and consult with your EHS department when in doubt.

Essential Safety and Logistical Information for Handling Torbafylline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) for Torbafylline was located. The following guidance is based on safety data for structurally related xanthine derivatives, such as Theophylline and Doxofylline, and general best practices for handling potentially hazardous pharmaceutical compounds. It is crucial to handle this compound with caution and to consult with a qualified safety professional for a comprehensive risk assessment.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Hand Protection GlovesNitrile or neoprene gloves are recommended. It is strongly advised to wear two pairs of gloves that comply with ASTM standard D-6978-(05)-13 and are powder-free.[1] Vinyl gloves are not recommended.[1]
Eye Protection Safety Glasses/GogglesChemical splash goggles or safety glasses with side shields.
Respiratory Protection RespiratorAn N95 or higher-level respirator should be worn to avoid inhalation of dusts.
Body Protection Lab Coat/GownA disposable gown or a dedicated lab coat that can be decontaminated.
Foot Protection Closed-toe shoesSturdy, closed-toe shoes should be worn in the laboratory at all times.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including a respirator. Cover the spill with an absorbent material. Collect the absorbed material into a sealed container for proper disposal.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

Step 1: Receiving and Unpacking

  • Inspect the package for any signs of damage or leakage upon arrival.

  • Wear appropriate PPE (gloves, lab coat, and safety glasses) during unpacking.

  • Unpack the compound in a designated area, preferably within a chemical fume hood.

Step 2: Storage

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel.

Step 3: Weighing and Aliquoting

  • All weighing and aliquoting of solid this compound must be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Use dedicated spatulas and weighing boats.

  • Clean all equipment and the work surface thoroughly after use.

Step 4: Solution Preparation

  • Prepare solutions in a chemical fume hood.

  • Add the solvent to the solid this compound slowly to avoid splashing.

  • Ensure the container is securely capped before mixing.

Step 5: Experimental Use

  • Handle all solutions containing this compound with the same level of precaution as the solid compound.

  • Wear appropriate PPE at all times.

  • Avoid the generation of aerosols.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: Unused or expired this compound powder, contaminated weighing paper, and other solid materials should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Contaminated PPE: Used gloves, gowns, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

Disposal Procedure:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Arrange for waste pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

Visual Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Package Receive->Inspect Unpack Unpack in Fume Hood Inspect->Unpack Store Store in a Cool, Dry, Well-Ventilated Area Unpack->Store Weigh Weigh in Vented Enclosure Store->Weigh Prepare Prepare Solution in Fume Hood Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Segregate Segregate Waste Experiment->Segregate Dispose Dispose via EHS Segregate->Dispose

Caption: A logical workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.